molecular formula C14H9Br B047481 9-Bromophenanthrene CAS No. 573-17-1

9-Bromophenanthrene

Cat. No.: B047481
CAS No.: 573-17-1
M. Wt: 257.12 g/mol
InChI Key: RSQXKVWKJVUZDG-UHFFFAOYSA-N
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Description

9-Bromophenanthrene, also known as this compound, is a useful research compound. Its molecular formula is C14H9Br and its molecular weight is 257.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400708. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-bromophenanthrene
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InChI

InChI=1S/C14H9Br/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RSQXKVWKJVUZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4049321
Record name 9-Bromophenanthrene
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Molecular Weight

257.12 g/mol
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CAS No.

573-17-1
Record name 9-Bromophenanthrene
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Record name 9-Bromophenanthrene
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 9-Bromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 9-bromophenanthrene, a key intermediate in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for easy reference, and visualizations of experimental workflows.

Core Chemical and Physical Properties

This compound is a halogenated polycyclic aromatic hydrocarbon. It presents as a white to off-white crystalline solid under standard conditions. Its fundamental physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₉Br
Molecular Weight 257.13 g/mol
Melting Point 63-66 °C
Boiling Point 180-190 °C at 2 mmHg
Appearance White to off-white crystalline powder
Solubility Insoluble in water; soluble in organic solvents such as ethanol, acetone, toluene, chloroform, acetic acid, and carbon disulfide.[1]
CAS Number 573-17-1

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by the following major peaks:

m/zInterpretation
256Molecular ion [M]⁺
258Isotopic peak for [M+2]⁺ due to ⁸¹Br
176Fragment ion [M-Br]⁺
¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ would be expected to show complex multiplets in the aromatic region, typically between 7.5 and 8.7 ppm. The exact chemical shifts and coupling constants would require experimental determination.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound would display multiple signals in the aromatic region (approximately 120-135 ppm). The carbon atom attached to the bromine would be expected to have a distinct chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for an aromatic system. Key expected absorptions include:

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C ring stretching
900-675C-H out-of-plane bending

Experimental Protocols: Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the direct bromination of phenanthrene (B1679779). The following detailed protocol is adapted from Organic Syntheses.[2]

Materials and Equipment
  • Phenanthrene (pure)

  • Carbon tetrachloride (dry)

  • Bromine

  • 5-L three-necked flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Distillation apparatus (Claisen flask, condenser, receiving flask)

  • Vacuum source

Procedure
  • Dissolution of Phenanthrene: In a 5-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride.[2]

  • Bromination: Heat the solution to a gentle reflux with continuous stirring. From the dropping funnel, add 900 g (5.64 moles) of bromine over a period of approximately 3 hours. Hydrogen bromide gas will evolve during the addition and should be vented safely.[2]

  • Completion of Reaction: After the addition of bromine is complete, continue to stir the reaction mixture at a gentle reflux for an additional 2 hours to ensure the evolution of the remaining hydrogen bromide.[2]

  • Solvent Removal: Allow the reaction mixture to cool. Transfer the mixture to a Claisen flask and remove the carbon tetrachloride solvent by distillation under reduced pressure (10-30 mmHg).[2]

  • Purification by Distillation: The crude this compound residue is then purified by vacuum distillation. Collect the fraction boiling at 177–190 °C at a pressure of 2 mmHg.[2]

  • Recrystallization (Optional): For higher purity, the distilled product can be recrystallized from ethanol.[2]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: Phenanthrene in CCl4 reflux Heat to Reflux start->reflux add_br2 Add Bromine (3h) reflux->add_br2 reflux_2h Reflux (2h) add_br2->reflux_2h remove_solvent Remove Solvent (Distillation) reflux_2h->remove_solvent vac_distill Vacuum Distillation remove_solvent->vac_distill recrystallize Recrystallization (Optional) vac_distill->recrystallize product Final Product: This compound vac_distill->product If not recrystallized recrystallize->product

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is considered a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

References

9-Bromophenanthrene physical characteristics and data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-Bromophenanthrene

This technical guide provides a comprehensive overview of the physical characteristics and available data for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a halogenated polycyclic aromatic hydrocarbon.[1] It presents as a white to light yellow crystalline powder at room temperature.[1][2] This compound is a key intermediate in organic synthesis, particularly for creating more complex phenanthrene (B1679779) derivatives.[3][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₄H₉Br[2][5]
Molecular Weight 257.13 g/mol [2][5]
Melting Point 60-66 °C[2][6]
Boiling Point 180-190 °C at 2 mmHg[2][7][6]
Density ~1.409 - 1.4251 g/cm³ (estimate)[1][2]
Solubility Soluble in chloroform (B151607) (50 mg/mL), acetic acid, carbon disulfide, toluene, ethanol (B145695), and acetone. Sparingly soluble in water.[1][2][7][8][9]
Appearance White to light yellow crystalline powder[1][2][7]
CAS Number 573-17-1[2][5]

Experimental Protocols

Synthesis of this compound from Phenanthrene

A common method for the preparation of this compound involves the direct bromination of phenanthrene.[4][10]

Materials:

  • Phenanthrene

  • Carbon tetrachloride (dry)

  • Bromine

Procedure:

  • Dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride in a 5 L three-necked flask.[10]

  • Heat the mixture to a gentle reflux with stirring.[10]

  • Over a period of approximately 3 hours, add 900 g (5.64 moles) of bromine from a dropping funnel.[10]

  • Continue to stir the mixture at a gentle reflux for an additional 2 hours to allow for the evolution of the remaining hydrogen bromide.[10]

  • Transfer the reaction mixture to a Claisen flask and distill the solvent at a pressure of 10-30 mm.[10]

  • The residue, which is impure this compound, is then distilled at 177–190°C/2 mm.[10]

  • The collected distillate can be further purified by recrystallization from ethanol (approximately 10 ml per gram).[10]

This procedure typically yields 1300–1360 g (90–94%) of this compound with a melting point of 54–56°C before recrystallization.[10] After recrystallization, the melting point can be improved to 65–66°C.[10]

Spectroscopic Data

Spectroscopic data for this compound is available across various databases. This includes:

  • 1H NMR Spectra [11][12][13]

  • 13C NMR Spectra [12]

  • IR Spectra [11][14][15]

  • UV-Vis Spectra [14][15]

  • Mass Spectra [14]

Researchers are advised to consult the referenced databases for detailed spectral information and experimental conditions.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_product Product phenanthrene Phenanthrene reflux Reflux and Stirring phenanthrene->reflux bromine Bromine bromine->reflux ccl4 Carbon Tetrachloride (Solvent) ccl4->reflux distillation Solvent Distillation reflux->distillation purification Vacuum Distillation & Recrystallization distillation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

9-Bromophenanthrene: A Comprehensive Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 9-Bromophenanthrene, a key polycyclic aromatic hydrocarbon derivative. It details the historical context of its discovery and presents a thorough examination of its synthesis, including established and alternative methodologies. This document offers detailed experimental protocols, a summary of its physicochemical and spectroscopic properties, and its applications, particularly as a versatile building block in organic synthesis. The information is structured to be a practical resource for researchers in organic chemistry, materials science, and drug development.

Introduction

This compound is a halogenated aromatic hydrocarbon characterized by a phenanthrene (B1679779) backbone with a bromine atom substituted at the 9-position.[1] First synthesized in the early 20th century, its preparation became more standardized in the 1950s through the electrophilic bromination of phenanthrene.[2] The strategic placement of the bromine atom at the electron-rich 9-position imparts unique reactivity, making it a valuable intermediate in a variety of organic transformations.[1][2] This compound serves as a crucial precursor for the synthesis of a wide range of more complex molecules, including those with applications in materials science, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, and in the development of pharmaceutical agents.[3]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-documented, providing essential data for its identification, purification, and use in further reactions.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₄H₉Br[4][5][6]
Molecular Weight 257.13 g/mol [5][7][8]
Appearance White to light yellow crystalline solid/powder[2][6]
Melting Point 60-66 °C[4][6][7]
Boiling Point 180-190 °C at 2 mmHg (0.16 kPa)[6][7]
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol (B145695), acetone, chloroform, carbon disulfide, and acetic acid.[2][4][6]
Density ~1.425 g/cm³ (rough estimate)[6]
Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. Key data from various techniques are summarized below.

Spectroscopic TechniqueKey Data and ObservationsSource
¹H NMR Spectra available, typically recorded in CDCl₃ with TMS as a reference.[9][10]
¹³C NMR Data available from studies involving further reactions of this compound.[11]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight.[12][13]
Infrared (IR) Spectroscopy Characteristic peaks for aromatic C-H and C=C stretching, and C-Br stretching.[12]
UV/Visible Spectroscopy Exhibits fluorescence under UV light.[4][14]

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the direct bromination of phenanthrene.

Primary Synthesis Route: Direct Bromination of Phenanthrene

This method involves the electrophilic aromatic substitution of phenanthrene with bromine, typically in a chlorinated solvent like carbon tetrachloride.[2][5][15] The 9-position is preferentially attacked due to its higher electron density.[2]

This protocol is adapted from the procedure described in Organic Syntheses.[15]

A. Purification of Technical Phenanthrene:

  • Dissolve 1.5 kg of technical 90% phenanthrene in 9 L of ethanol in a 12-L flask on a steam bath.

  • Decant the hot solution from any insoluble material. The product crystallizes upon cooling.

  • Dissolve 1 kg of the crystallized product in 2.2 L of hot glacial acetic acid in a 5-L three-necked flask equipped with a reflux condenser and a dropping funnel.

  • To the boiling solution, gradually add 72 mL of an aqueous solution containing 60 g of chromic anhydride.

  • Slowly add 30 mL of concentrated sulfuric acid from the dropping funnel.

  • Reflux the solution for 15 minutes.

  • Pour the hot solution with vigorous stirring into 4.5 L of water in a 12-L round-bottomed flask.

  • After cooling, filter the mixture, wash the product with water, and air-dry.

  • Distill the product at 148–149°/1 mm.

  • Recrystallize the distillate from ethanol to yield 800–900 g of nearly white phenanthrene (m.p. 98.7–99°).

B. Synthesis of this compound:

  • Dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride in a 5-L three-necked flask.

  • Equip the flask with a 500-mL dropping funnel, a reflux condenser (with a tube to direct evolved hydrogen bromide to a fume hood), and an efficient motor-driven sealed stirrer.

  • Heat the mixture to a gentle reflux with stirring.

  • Add 900 g (5.64 moles) of bromine from the dropping funnel over approximately 3 hours.

  • Continue stirring at a gentle reflux for an additional 2 hours to evolve most of the remaining hydrogen bromide.

  • Transfer the reaction mixture to a Claisen flask and distill off the solvent at a pressure of 10–30 mm.

  • Equip the flask containing the residue with a fine capillary inlet tube, a thermometer, and a 2-L distilling flask as a receiver.

  • Distill the impure this compound, collecting the fraction boiling at 177–190°/2 mm.

  • The yield is 1300–1360 g (90–94%) with a melting point of 54–56°.[15] The product can be further purified by recrystallization from ethanol.[15]

Alternative Synthesis Methods

Other methods for the preparation of this compound have been reported, although they are less common than direct bromination. These include the conversion of phenanthrene dibromide by heating and a method utilizing KBr and a bromination reagent (ZnAl-BrO₃⁻ LDHs) in an acetic acid and water mixture.[15][16]

Experimental and Logical Workflows

The synthesis and purification of this compound follow a logical progression of steps, which can be visualized to aid in understanding the overall process.

Synthesis_Workflow A Technical Phenanthrene B Purification (Recrystallization & Oxidation) A->B C Pure Phenanthrene B->C D Bromination (Br2, CCl4, Reflux) C->D E Crude This compound D->E F Purification (Distillation & Recrystallization) E->F G Pure This compound F->G

Caption: Overall workflow for the synthesis and purification of this compound.

The core of the synthesis is the bromination reaction itself, which can be broken down into a series of sequential steps.

Bromination_Protocol start Dissolve Phenanthrene in CCl4 reflux Heat to Reflux start->reflux add_br2 Add Bromine (dropwise over 3h) reflux->add_br2 reflux_2 Continue Reflux (2h) add_br2->reflux_2 distill_solvent Distill off CCl4 (reduced pressure) reflux_2->distill_solvent distill_product Distill Product (177-190°C / 2 mmHg) distill_solvent->distill_product end Collect Pure This compound distill_product->end

Caption: Step-by-step experimental workflow for the bromination of phenanthrene.

Applications in Research and Development

This compound is a versatile reagent in organic synthesis. The carbon-bromine bond provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of more complex, π-conjugated systems.[2] This makes it a valuable building block for the synthesis of:

  • Organic electronic materials: For use in OLEDs and other organic semiconductor applications.[3]

  • Fluorescent probes: Its inherent fluorescence can be modified through further reactions.[4]

  • Pharmaceutical precursors: As a starting material for the synthesis of more complex, biologically active molecules.[2][3]

  • Substituted phenanthrenes: It is a common starting point for the synthesis of other 9-substituted phenanthrenes, such as 9-cyanophenanthrene (B165745) and 9-phenanthrol.[5][17][18]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation.[4][6] Inhalation and ingestion may also be harmful.[6] When handling this compound, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.[4][6]

Conclusion

This compound is a foundational reagent in the chemistry of polycyclic aromatic hydrocarbons. Its well-established synthesis and versatile reactivity make it an indispensable tool for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to serve as a valuable resource for the scientific community.

References

Crystal Structure of 9-Bromophenanthrene: A Search for Definitive Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical databases and scientific literature, a complete, publicly available single-crystal X-ray diffraction analysis for 9-bromophenanthrene could not be located. While extensive information on the synthesis, physical properties, and applications of this compound is available, the crucial crystallographic data—including unit cell parameters, space group, and precise atomic coordinates—remains elusive. This technical overview summarizes the available information and outlines the standard methodologies that would be employed in such an analysis.

Synthesis and Crystallization of this compound

This compound is typically synthesized via the electrophilic bromination of phenanthrene (B1679779). The most common method involves reacting phenanthrene with bromine in a suitable solvent, such as carbon tetrachloride, often under reflux conditions. Purification is generally achieved through recrystallization from solvents like ethanol (B145695) or by distillation under reduced pressure.

Experimental Protocol: Synthesis of this compound

A typical laboratory-scale synthesis protocol is as follows:

  • Dissolution: Phenanthrene is dissolved in a dry solvent like carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Bromination: A stoichiometric amount of bromine, dissolved in the same solvent, is added dropwise to the refluxing phenanthrene solution. The reaction mixture is typically stirred and heated for several hours.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.

For single-crystal X-ray diffraction studies, the growth of high-quality single crystals is paramount. This is typically achieved through slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. The choice of solvent can significantly influence crystal morphology and quality.

Hypothetical Crystal Structure Analysis Workflow

In the absence of specific experimental data for this compound, a standard workflow for crystal structure analysis is presented. This process is fundamental to determining the three-dimensional arrangement of atoms in a crystalline solid.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement cluster_output Final Output synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Anticipated Intermolecular Interactions

Based on the molecular structure of this compound, several types of intermolecular interactions would be expected to govern its crystal packing. These non-covalent interactions are crucial in determining the overall crystal architecture and physical properties of the material.

The primary interactions would likely involve:

  • π-π Stacking: The planar aromatic phenanthrene core would facilitate significant π-π stacking interactions between adjacent molecules. These interactions are a major driving force in the packing of polycyclic aromatic hydrocarbons.

  • Halogen Bonding: The bromine atom introduces the possibility of halogen bonding (Br···X), where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on a neighboring molecule, such as a π-system or another halogen atom.

  • C-H···π Interactions: The hydrogen atoms on the phenanthrene rings can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of adjacent molecules.

  • Van der Waals Forces: Dispersive forces would also play a significant role in the overall cohesion of the crystal lattice.

intermolecular_interactions cluster_interactions Potential Intermolecular Interactions This compound\nMolecule This compound Molecule pi_pi π-π Stacking This compound\nMolecule->pi_pi halogen_bond Halogen Bonding (Br···π or Br···Br) This compound\nMolecule->halogen_bond ch_pi C-H···π Interactions This compound\nMolecule->ch_pi vdw Van der Waals Forces This compound\nMolecule->vdw

Figure 2: Expected intermolecular interactions in the crystal structure of this compound.

Quantitative Data (Hypothetical)

Without experimental data, it is not possible to provide a table of quantitative crystallographic parameters. However, a typical table would include the following information:

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Chemical FormulaC₁₄H₉Br
Formula Weight257.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
R-factor (%)Value
wR-factor (%)Value
Goodness-of-fit (GOF)Value

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
C9-Br1Value
C-C (aromatic)Range of Values
C-H (aromatic)Range of Values
C-C-C (aromatic)Range of Values

Conclusion

A definitive crystal structure analysis of this compound, based on single-crystal X-ray diffraction, is a critical missing piece in the comprehensive characterization of this compound. Such a study would provide invaluable insights into its solid-state packing, the nature and strength of its intermolecular interactions, and the influence of the bromine substituent on the overall crystal architecture. The absence of this data in publicly accessible databases highlights an opportunity for further research to fully elucidate the structural properties of this fundamental aromatic halide. Researchers in the fields of crystallography, materials science, and drug development would benefit from the deposition of this crystal structure in the Cambridge Structural Database (CSD) or a similar repository.

An In-depth Technical Guide to the Solubility Profile of 9-Bromophenanthrene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 9-bromophenanthrene in various organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this guide presents the currently available qualitative and quantitative solubility information. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in solvents of interest, ensuring accurate and reproducible results.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) with a bromine substituent. Its chemical structure, consisting of a phenanthrene (B1679779) backbone with a bromine atom, influences its physicochemical properties, including its solubility.[1] Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical research, where it may serve as a building block or a fluorescent probe.[2]

Solubility Data

The solubility of this compound is characterized by its limited solubility in water and good solubility in many organic solvents.[1][2] This is consistent with its largely nonpolar aromatic structure.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

SolventSolubility Description
EthanolSoluble[2]
AcetoneSoluble[2]
DichloromethaneSoluble[1]
BenzeneSoluble[1]
TolueneSoluble[3]
Acetic AcidSoluble
Carbon DisulfideSoluble

Table 2: Quantitative Solubility of this compound

SolventSolubility ( g/100 mL)Temperature (°C)
Chloroform (B151607)5.0[3]Not Specified

Note: The quantitative solubility data for this compound is not extensively reported in the literature. The value for chloroform is based on available data. Researchers are encouraged to determine solubility in their specific solvents and conditions of interest using the protocols outlined below.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following established experimental methods are recommended.

3.1. The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that the solution reaches equilibrium with the solid. A thermostatically controlled shaker or rotator is ideal for this purpose.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation or filtration can be employed. If using filtration, a chemically inert filter (e.g., PTFE syringe filter) is recommended to avoid absorption of the solute.

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV/Vis spectroscopy.

  • Calculation: The solubility is calculated from the determined concentration and is typically expressed in units of g/100 mL or mol/L.

3.2. Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the shake-flask method.

  • Aliquot and Weighing: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., an evaporating dish or beaker).

  • Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the solute is completely dry.

  • Final Weighing: Weigh the container with the dried solute.

  • Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the container. The solubility can then be calculated based on the initial volume of the aliquot.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result prep_solv Select Organic Solvent add_solute Add Excess this compound prep_solv->add_solute agitate Agitate at Constant Temperature (24-72 hours) add_solute->agitate separate Centrifuge or Filter to Remove Excess Solid agitate->separate aliquot Collect Aliquot of Saturated Supernatant separate->aliquot analyze Analyze by HPLC or UV/Vis Spectroscopy aliquot->analyze calculate Calculate Solubility (g/100 mL or mol/L) analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While there is a general understanding of the qualitative solubility of this compound in organic solvents, comprehensive quantitative data remains scarce. This guide provides the known solubility information and, importantly, equips researchers with detailed, reliable methodologies to determine the solubility of this compound in their specific systems of interest. The application of these standardized protocols will contribute to a more complete and accurate understanding of this compound's solubility profile, facilitating its effective use in research and development.

References

A Technical Guide to the Thermogravimetric Analysis of 9-Bromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 9-Bromophenanthrene

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing appropriate TGA experimental parameters.

PropertyValueReference
Molecular FormulaC₁₄H₉Br[3]
Molecular Weight257.13 g/mol [3][4]
Melting Point60-64 °C (lit.)[3][5]
Boiling Point180-190 °C / 2 mmHg (lit.)[3]
AppearanceWhite crystal/powder[3][6]
CAS Number573-17-1[3][6]

Hypothetical Thermogravimetric Analysis Data of this compound

The following table presents a hypothetical summary of TGA data for this compound to illustrate how results would be structured. This data is for exemplary purposes only and does not represent actual experimental results.

Decomposition StepTemperature Range (°C)Weight Loss (%)Proposed Lost Fragment
1150 - 250~31HBr
2250 - 400~69C₁₄H₈ (Phenanthryne derivative)
Residue> 400< 1Carbonaceous residue

Experimental Protocol for Thermogravimetric Analysis

This section details a general experimental protocol for conducting TGA on a solid organic compound such as this compound.[1][7][8]

1. Instrument and Sample Preparation:

  • Instrumentation: A calibrated thermogravimetric analyzer is required.

  • Crucible Selection: An inert crucible, typically made of alumina (B75360) or platinum, should be used.

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into the crucible.[7] For compounds that may expel gaseous products vigorously, a smaller sample size and partially filled crucible are recommended.[7]

2. TGA Instrument Setup and Measurement:

  • Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidation.[9] A purge gas flow rate of 20-50 mL/min is common.[8]

  • Temperature Program:

    • Initial Isothermal Step: The sample is held at a low temperature (e.g., 30 °C) for a few minutes to allow for stabilization.

    • Heating Ramp: The sample is heated at a constant rate, typically 10-20 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

    • Final Isothermal Step (Optional): The sample can be held at the final temperature for a period to ensure all reactions are complete.

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature and time.[1]

3. Data Analysis:

  • The resulting data is typically plotted as percent weight loss versus temperature.

  • The derivative of the weight loss curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

  • The onset temperature of decomposition and the temperature at maximum weight loss are determined from the TGA and DTG curves, respectively.

TGA Experimental Workflow

The following diagram illustrates the general workflow for a TGA experiment.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing Sample Weigh 5-10 mg of This compound Crucible Place sample in inert crucible Sample->Crucible Load Load crucible into TGA instrument Crucible->Load Setup Set temperature program (e.g., 10°C/min ramp) and inert atmosphere (N₂) Load->Setup Run Initiate TGA run Setup->Run Record Record mass vs. temperature data Run->Record Plot Plot TGA and DTG curves Record->Plot Analyze Determine decomposition temperatures and weight loss percentages Plot->Analyze Conclusion Interpret Results Analyze->Conclusion

Caption: A flowchart of the thermogravimetric analysis (TGA) experimental workflow.

Potential Thermal Decomposition Pathway of this compound

The thermal decomposition of brominated aromatic compounds often involves the cleavage of the carbon-bromine bond as an initial step, leading to the evolution of hydrogen bromide (HBr) or bromine radicals. For this compound, a plausible decomposition pathway under inert conditions would likely begin with the homolytic cleavage of the C-Br bond to form a phenanthrenyl radical and a bromine radical. The bromine radical can then abstract a hydrogen atom from another molecule or the surrounding environment to form HBr gas. The resulting phenanthrenyl radicals can then undergo further reactions, such as polymerization or charring at higher temperatures.

The following diagram illustrates a simplified potential decomposition pathway.

Decomposition_Pathway cluster_initial Initial Compound cluster_intermediate Decomposition Products cluster_final Final Products This compound C₁₄H₉Br Phenanthrenyl_Radical C₁₄H₉• This compound->Phenanthrenyl_Radical Heat (Δ) Bromine_Radical Br• This compound->Bromine_Radical Heat (Δ) Char Carbonaceous Residue Phenanthrenyl_Radical->Char HBr HBr (gas) Bromine_Radical->HBr + H•

Caption: A simplified diagram of a potential thermal decomposition pathway for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the application of Thermogravimetric Analysis to this compound. While specific experimental data is not currently available, the provided experimental protocol and discussion of potential decomposition pathways offer a solid foundation for researchers. The illustrative data and workflow diagrams serve as practical tools for the design and interpretation of TGA experiments on this and other brominated aromatic compounds. Future experimental work is required to elucidate the precise thermal decomposition kinetics and mechanism of this compound.

References

9-Bromophenanthrene CAS number 573-17-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-Bromophenanthrene (CAS 573-17-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a pivotal intermediate in organic synthesis.[1][2] Its structure, featuring a reactive bromine atom on the phenanthrene (B1679779) core, makes it a valuable building block for creating complex molecular architectures.[3][4] This guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, detailed synthesis protocols, and key applications in cross-coupling reactions. Furthermore, it explores its utility as a scaffold in the development of advanced materials and its potential relevance in medicinal chemistry and drug discovery.[5][6]

Physicochemical Properties

This compound typically appears as a light yellow or white to off-white crystalline solid at room temperature.[1][4] It is sparingly soluble in water but demonstrates good solubility in a range of organic solvents, including chloroform, toluene, ethanol (B145695), and dichloromethane.[3][7][8]

PropertyValueReferences
CAS Number 573-17-1[9]
Molecular Formula C₁₄H₉Br[2][9]
Molecular Weight 257.13 g/mol [5][9]
Appearance Light yellow or white to off-white powder/solid[1][7]
Melting Point 60-66 °C[3][5][9]
Boiling Point 180-190 °C at 2 mmHg[5][9]
Solubility Soluble in chloroform, toluene, ethanol, acetone, benzene, dichloromethane. Sparingly soluble in water.[1][3][7][8][10]
Flash Point > 110 °C[10]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported in the literature.

SpectroscopyDataReferences
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.68-8.71 (m, 1H), 8.66 (d, J = 8.0 Hz, 1H), 8.36-8.39 (m, 1H), 8.12 (s, 1H), 7.81 (dd, J = 0.8, 7.6 Hz, 1H), 7.65-7.73 (m, 3H), 7.61 (dt, J = 1.2, 6.8 Hz, 1H)[11]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 132.2, 131.3, 130.5, 130.4, 129.8, 128.1, 127.8, 127.5, 127.4, 127.2, 127.1, 122.8, 122.7, 121.7[11]
Infrared (IR) Spectra available via FTIR (Melt) and ATR-IR.[12]

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing this compound is through the direct electrophilic bromination of phenanthrene.[1][13]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure published in Organic Syntheses.[13]

Materials:

  • Pure Phenanthrene (1 mole)

  • Dry Carbon Tetrachloride (1 L)

  • Bromine (1 mole)

Procedure:

  • Dissolve 1 mole of pure phenanthrene in 1 L of dry carbon tetrachloride in a 5-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.[13]

  • Heat the mixture to a gentle reflux with stirring.[13]

  • Add 1 mole of bromine from the dropping funnel over approximately 3 hours. Hydrogen bromide gas will evolve during this process.[13]

  • After the addition is complete, continue stirring at reflux for an additional 2 hours to ensure the reaction goes to completion and to expel most of the remaining hydrogen bromide.[13]

  • Transfer the reaction mixture to a Claisen flask and remove the carbon tetrachloride solvent by distillation under reduced pressure (10–30 mm).[13]

  • Equip the flask for vacuum distillation with a fine capillary inlet tube. Distill the crude this compound, collecting the fraction that boils at 177–190°C/2 mm.[13] The yield is typically 90-94%.[1]

  • For higher purity, the product can be recrystallized from ethanol (approximately 10 mL per gram).[13]

G A 1. Dissolve Phenanthrene in Carbon Tetrachloride B 2. Heat to Reflux A->B Setup C 3. Add Bromine (3 hours) B->C Start Reaction D 4. Reflux (2 hours) C->D Completion E 5. Solvent Removal (Reduced Pressure) D->E Workup F 6. Vacuum Distillation (177-190°C / 2 mmHg) E->F Purification G 7. Purified This compound F->G Final Product

Workflow for the Synthesis of this compound.

Key Reactions and Applications

This compound is a versatile reagent primarily used as a synthetic intermediate.[1][8] The carbon-bromine bond is readily functionalized, particularly in metal-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds.[14][15] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and vinyl groups at the 9-position.[16] This reaction is critical for building the complex polycyclic aromatic systems used in materials science and drug discovery.[5][14]

G Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)-R(L_n) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R (Coupled Product) ArPdR->ArR ArBr This compound (Ar-Br) ArBr->ArPdBr RBOH Organoboron Reagent (R-B(OR')2) RBOH->ArPdR Base Base Base->RBOH

Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.
General Protocol: Suzuki-Miyaura Coupling with this compound

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[14]

  • Add the degassed solvent(s).

  • Heat the reaction mixture (typically 80-110 °C) and stir for the required time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.[14]

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous workup: add water and extract the product with an organic solvent (e.g., ethyl acetate).[14]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[14]

Other Applications
  • Synthesis of 9-Cyanophenanthrene (B165745): this compound can be converted to 9-cyanophenanthrene by heating with cuprous cyanide at high temperatures.[7][17] The resulting nitrile can be hydrolyzed to phenanthrene-9-carboxylic acid.[7]

  • Materials Science: It is used in the synthesis of organic semiconductors, OLEDs, and fluorescent probes due to its electronic and photophysical properties.[3][5]

  • Polymer Chemistry: It serves as a building block for advanced polymers with tailored properties.[5]

Relevance in Drug Discovery and Development

While this compound itself is not known for direct biological activity, its role as a synthetic scaffold is of high interest to drug development professionals.[1][5] The phenanthrene core is present in numerous biologically active natural products. By using cross-coupling reactions, the this compound scaffold can be elaborated into a diverse library of derivatives for biological screening.

Derivatives of related brominated aromatic compounds, such as bromophenols, have shown a range of biological activities, including the inhibition of cholinesterase enzymes (implicated in Alzheimer's disease) and antimicrobial effects.[6][18][19] This suggests that novel phenanthrene-based compounds derived from this compound could be promising candidates for new therapeutic agents.[5]

G Scaffold This compound (Starting Scaffold) Reaction Functionalization (e.g., Suzuki Coupling) Scaffold->Reaction Derivatives Phenanthrene Derivatives Library Reaction->Derivatives Screening Biological Screening Derivatives->Screening Activity Potential Biological Activity (e.g., Cholinesterase Inhibition, Antimicrobial, Anticancer) Screening->Activity Lead Lead Compound Identification Activity->Lead

Role of this compound in a Drug Discovery Workflow.

Safety and Handling

As a halogenated polycyclic aromatic hydrocarbon, this compound must be handled with caution.[1] Appropriate personal protective equipment (PPE) should be used at all times in a well-ventilated area or fume hood.[1][20]

Hazard InformationDetailsReferences
GHS Hazard Statements May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation.[3][12]
Toxicity Considered moderately toxic. As a PAH derivative, it may have mutagenic or carcinogenic potential.[1]
Personal Protective Equipment (PPE) Safety glasses/eyeshields, chemical-resistant gloves, N95 dust mask (US) or equivalent respirator.[9]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area. Protect from light and moisture.[1]
Incompatibilities Strong oxidizing agents.[1]

Conclusion

This compound (CAS 573-17-1) is a compound of significant utility in research and development. Its well-defined chemical properties and reactivity make it an indispensable building block for organic chemists. For material scientists, it provides a gateway to novel fluorescent and semiconducting materials. For professionals in drug discovery, it represents a versatile scaffold, enabling the synthesis of diverse molecular libraries in the quest for new therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this compound.

References

9-Bromophenanthrene: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 9-Bromophenanthrene. The information is intended to support laboratory personnel in the safe use, storage, and disposal of this chemical, minimizing the risk of exposure and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a halogenated polycyclic aromatic hydrocarbon. It is a solid at room temperature and typically appears as a white to off-white crystalline powder or flakes.[1]

PropertyValueSource
Molecular Formula C₁₄H₉Br[2][3][4]
Molecular Weight 257.13 g/mol [2][3][4]
CAS Number 573-17-1[2][3]
Melting Point 60-64 °C[3]
Boiling Point 180-190 °C at 2 mmHg[3]
Flash Point > 110 °C (> 230 °F)[5]
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol (B145695) and acetone.[6][6]

Hazard Identification and GHS Classification

The hazard classification for this compound is not harmonized and may vary between suppliers. However, aggregated data suggests the following potential hazards:

  • Skin Irritation: May cause skin irritation, leading to redness, itching, and inflammation.[4][6]

  • Eye Irritation: Can cause serious eye irritation, resulting in redness, tearing, and discomfort.[4][6]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation, leading to coughing and shortness of breath.[4][6]

  • Mutagenicity: As a polycyclic aromatic hydrocarbon derivative, it may have mutagenic potential.[1] One study indicated mutagenic effects in Salmonella typhimurium.[7]

GHS Hazard Statements (Potential): [4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to the potential hazards, it is crucial to handle this compound with caution in a well-ventilated area and with appropriate personal protective equipment.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:[2]

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[2]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[2]

Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid formation of dust and aerosols.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][9]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:[2][9]

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.[2]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][6]
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[9]

Experimental Protocols

While specific experimental data on the toxicity of this compound is limited, the following are generalized protocols for assessing the types of hazards it may present.

Dermal Irritation Test (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation.

Methodology:

  • Test System: Healthy young adult albino rabbits are typically used.

  • Application: A small area of the animal's back is clipped free of fur. 0.5 g of the test substance (moistened if solid) is applied to a small area of intact skin.

  • Exposure: The test site is covered with a gauze patch and bandage for a 4-hour exposure period.

  • Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The degree of skin reaction is scored according to a standardized scale.

Eye Irritation Test (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

  • Test System: Healthy young adult albino rabbits are used.

  • Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.

  • Scoring: The severity of the ocular lesions is scored using a standardized system.

Ames Test for Mutagenicity (Bacterial Reverse Mutation Assay)

This test is used to assess the mutagenic potential of a chemical.

Methodology:

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains cannot grow in a histidine-free medium unless a reverse mutation occurs.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have undergone a mutation allowing them to grow without histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Visualizations

Safety_Handling_Workflow cluster_assessment Hazard Assessment cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Procedures Review_SDS Review Safety Data Sheet Identify_Hazards Identify Potential Hazards (Skin, Eye, Respiratory Irritation) Review_SDS->Identify_Hazards Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Identify_Hazards->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Safe_Handling Handle with Care Avoid Dust Generation Prepare_Work_Area->Safe_Handling First_Aid Administer First Aid (as per Section 3) Safe_Handling->First_Aid If Exposure Occurs Spill_Cleanup Spill Cleanup Procedure Safe_Handling->Spill_Cleanup If Spill Occurs Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation & Plating cluster_analysis Analysis Prepare_Strains Prepare Salmonella Strains (his-) Mix_Components Mix Bacteria, Test Compound, and S9 Mix (or buffer) Prepare_Strains->Mix_Components Prepare_Test_Compound Prepare this compound Solutions Prepare_Test_Compound->Mix_Components Prepare_S9 Prepare S9 Mix (Metabolic Activation) Prepare_S9->Mix_Components Plate_Mixture Plate on Histidine-Free Minimal Agar Mix_Components->Plate_Mixture Incubate Incubate at 37°C for 48-72 hours Plate_Mixture->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze for Dose-Dependent Increase Count_Colonies->Analyze_Data

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 9-Bromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 9-bromophenanthrene with various arylboronic acids. This reaction is a powerful tool for the synthesis of 9-arylphenanthrene derivatives, which are of significant interest in the development of novel organic materials and pharmaceutical compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. The coupling of this compound with various arylboronic acids provides access to a diverse library of 9-arylphenanthrene scaffolds, which are key components in many functional materials and biologically active molecules.

Data Presentation

The following table summarizes the results of the Suzuki-Miyaura cross-coupling reaction between this compound and a variety of arylboronic acids. The data highlights the versatility of this transformation with both electron-donating and electron-withdrawing substituents on the arylboronic acid.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid9-Phenylphenanthrene>99
24-Methylphenylboronic acid9-(p-Tolyl)phenanthrene>99
34-Methoxyphenylboronic acid9-(4-Methoxyphenyl)phenanthrene>99
44-Fluorophenylboronic acid9-(4-Fluorophenyl)phenanthrene>99
54-Chlorophenylboronic acid9-(4-Chlorophenyl)phenanthrene98
64-(Trifluoromethyl)phenylboronic acid9-(4-(Trifluoromethyl)phenyl)phenanthrene97
74-Formylphenylboronic acid4-(Phenanthren-9-yl)benzaldehyde96
84-Acetylphenylboronic acid1-(4-(Phenanthren-9-yl)phenyl)ethan-1-one95
94-Nitrophenylboronic acid9-(4-Nitrophenyl)phenanthrene94
102-Methylphenylboronic acid9-(o-Tolyl)phenanthrene98
111-Naphthylboronic acid9-(Naphthalen-1-yl)phenanthrene97

Reaction conditions: this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd catalyst (0.01 mol%), base, and solvent at elevated temperature. Yields are for isolated products.

Experimental Protocols

This section provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, or a more specialized N-Heterocyclic Carbene (NHC)-palladium complex)[1]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297)

  • Brine solution

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., an NHC-palladium complex at 0.01 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 9-arylphenanthrene.

Visualizations

Diagram 1: Experimental Workflow for this compound Suzuki Coupling

experimental_workflow reagents 1. Weigh Reagents (this compound, Arylboronic Acid, Catalyst, Base) setup 2. Assemble Glassware (Schlenk Flask, Condenser) reagents->setup Add to flask inert 3. Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 4. Add Degassed Solvent inert->solvent reaction 5. Heat and Stir (80-110 °C, 2-24 h) solvent->reaction workup 6. Aqueous Work-up (Extraction) reaction->workup purification 7. Purify Product (Column Chromatography) workup->purification product Pure 9-Arylphenanthrene purification->product

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

suzuki_cycle cluster_steps Catalytic Cycle pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)L_n-X pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L_n-Ar' pd_complex1->pd_complex2 Ar'-B(OR)2 + Base transmetalation Transmetalation pd_complex2->pd0 product Ar-Ar' pd_complex2->product reductive_elimination Reductive Elimination arx This compound (Ar-X) ar_boronic Arylboronic Acid (Ar'-B(OR)2) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Formation of 9-Phenanthrylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of 9-phenanthrylmagnesium bromide, a Grignard reagent derived from 9-bromophenanthrene, provides a valuable synthon for introducing the phenanthrene (B1679779) moiety into a diverse range of molecules. This polycyclic aromatic hydrocarbon scaffold is a key structural component in numerous pharmacologically active compounds and advanced materials. These application notes provide a detailed protocol for the synthesis of 9-phenanthrylmagnesium bromide and highlight its applications in synthetic chemistry, particularly relevant to drug discovery and development.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 9-phenanthrylmagnesium bromide, based on established literature procedures. The yield presented is for the subsequent reaction of the Grignard reagent to form phenanthrene-9-aldehyde, as this is a common method to indirectly quantify the formation of the Grignard reagent itself.

ParameterValueReference
Starting Material This compound[1]
Reagent Magnesium Turnings[1]
Solvent Anhydrous Diethyl Ether[1]
Initiator Iodine, Ethyl Bromide[1]
Reaction Temperature Gentle Reflux[1]
Overall Yield of Phenanthrene-9-aldehyde 40-42%[1]

Signaling Pathways and Logical Relationships

The formation of a Grignard reagent is a fundamental transformation in organic chemistry, proceeding through a complex mechanism on the surface of the magnesium metal. The overall process can be visualized as an oxidative insertion of magnesium into the carbon-bromine bond.

Grignard_Formation This compound This compound Grignard Reagent Formation Grignard Reagent Formation This compound->Grignard Reagent Formation Magnesium (Mg) Magnesium (Mg) Magnesium (Mg)->Grignard Reagent Formation Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard Reagent Formation Solvent Initiation Initiation Initiation->Grignard Reagent Formation Iodine, EtBr 9-Phenanthrylmagnesium Bromide 9-Phenanthrylmagnesium Bromide Grignard Reagent Formation->9-Phenanthrylmagnesium Bromide experimental_workflow cluster_prep Preparation cluster_reaction Grignard Formation cluster_workup Application Dry Glassware Dry Glassware Charge Flask Charge Flask with Mg and Ether Dry Glassware->Charge Flask Anhydrous Solvents Anhydrous Solvents Anhydrous Solvents->Charge Flask Initiate Reaction Initiate with this compound, I2, EtBr Charge Flask->Initiate Reaction Add Reagents Add this compound and Ether Initiate Reaction->Add Reagents Reflux Maintain Gentle Reflux Add Reagents->Reflux Formation of Grignard 9-Phenanthrylmagnesium Bromide Solution Reflux->Formation of Grignard Reaction with Electrophile React with desired electrophile (e.g., aldehyde, ketone, CO2) Formation of Grignard->Reaction with Electrophile Aqueous Workup Quench with aqueous acid Reaction with Electrophile->Aqueous Workup Extraction Extract with organic solvent Aqueous Workup->Extraction Purification Purify product (e.g., chromatography, recrystallization) Extraction->Purification

References

Application Notes and Protocols for 9-Bromophenanthrene as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9-bromophenanthrene as a versatile fluorescent probe. This document details its photophysical properties, and provides protocols for its application in metal ion detection and potential use in cellular imaging.

Introduction

This compound is a polycyclic aromatic hydrocarbon that exhibits strong blue fluorescence under ultraviolet (UV) illumination.[1][2] Its rigid planar structure and the presence of the bromine atom confer unique photophysical and chemical properties, making it a valuable tool in various research applications. This document outlines its use as a fluorescent probe for the detection of heavy metal ions and explores its potential in live-cell imaging based on the characteristics of similar phenanthrene-based probes.

Photophysical and Chemical Properties

This compound is a solid, crystalline powder at room temperature, soluble in organic solvents such as toluene (B28343) and chloroform.[3] While it is known for its strong blue fluorescence, precise quantitative photophysical data is not extensively documented in publicly available literature. The following table summarizes the available and estimated photophysical properties.

Table 1: Photophysical and Chemical Properties of this compound

PropertyValueReference / Note
Molecular Formula C₁₄H₉Br[4]
Molecular Weight 257.13 g/mol [5]
Appearance Light yellow powder[3]
Melting Point 60-64 °C[6]
Solubility Soluble in toluene, chloroform[3]
Excitation Maximum (λex) ~250-350 nmEstimated from UV-Vis absorption spectrum[7]
Emission Maximum (λem) ~350-450 nm (Blue fluorescence)[1][2] (Exact value not specified in literature)
Quantum Yield (Φ) Not reported-
Fluorescence Lifetime (τ) Not reported-

Applications

This compound has demonstrated utility in two primary areas as a luminescent probe:

  • Detection of Heavy Metal Ions: It can be used for the detection of specific metal ions, such as hexavalent chromium (Cr(VI)) and iron(III) (Fe(III)), through fluorescence quenching.[8]

  • Room Temperature Phosphorescence (RTP) Analysis: It exhibits RTP, which can be utilized for highly sensitive detection.[8]

  • Potential for Cellular Imaging: Based on the properties of other phenanthrene (B1679779) derivatives, this compound may be applicable for live-cell imaging.[9]

Experimental Protocols

Detection of Cr(VI) and Fe(III) Ions via Fluorescence Quenching

This protocol describes a method for the detection of Cr(VI) and Fe(III) ions in solution using this compound as a fluorescent probe. The sensing mechanism is based on the quenching of the probe's fluorescence upon coordination with the metal ions.[8]

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile (B52724) or ethanol)

  • Stock solutions of Cr(VI) (e.g., from K₂Cr₂O₇) and Fe(III) (e.g., from FeCl₃) of known concentrations

  • Deionized water

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent.

  • Preparation of Working Solution:

    • Dilute the stock solution to a final concentration of 10 µM in the chosen solvent.

  • Fluorescence Measurement:

    • Transfer the this compound working solution to a quartz cuvette.

    • Place the cuvette in the fluorometer.

    • Excite the solution at its absorption maximum (to be determined experimentally, estimated around 300-350 nm) and record the emission spectrum (estimated around 350-450 nm).

    • Note the initial fluorescence intensity at the emission maximum.

  • Titration with Metal Ions:

    • Add small aliquots of the metal ion stock solution to the cuvette containing the this compound solution.

    • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • A decrease in fluorescence intensity indicates quenching and can be used to quantify the concentration of the metal ion.

Table 2: Quantitative Data for Metal Ion Sensing

ParameterValueReference
Analytes Cr(VI), Fe(III)[8]
Sensing Mechanism Fluorescence Quenching[8]

Diagram: Metal Ion Detection Workflow

metal_ion_detection prep_probe Prepare this compound Working Solution (10 µM) measure_initial Measure Initial Fluorescence prep_probe->measure_initial add_metal Add Aliquots of Metal Ion Solution measure_initial->add_metal measure_quenched Measure Fluorescence After Each Addition add_metal->measure_quenched measure_quenched->add_metal Repeat analyze Plot Fluorescence vs. [Metal Ion] measure_quenched->analyze

Caption: Workflow for the detection of metal ions using this compound.

Room Temperature Phosphorescence (RTP) Analysis

This protocol is based on the study by Qin et al. (2013) which utilized a Flow Inject Drop Luminescence Sensor (FIDLS) system to measure the RTP of this compound.[8]

Materials:

  • This compound (BrP)

  • Sodium deoxycholate (NaDC)

  • Solvent (e.g., a solution with 1.0% or less of an organic solvent to avoid RTP quenching)

  • FIDLS system or a suitable luminescence spectrometer

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration of 1.0 × 10⁻⁵ mol L⁻¹ for maximum RTP intensity.

    • Prepare a solution of sodium deoxycholate at a concentration of 4.9 × 10⁻³ mol L⁻¹.

    • Mix the solutions in the appropriate ratio as determined by the FIDLS system requirements.

  • Instrumentation Setup:

    • Set up the FIDLS system with an injection speed of 5.0 mL h⁻¹.

  • RTP Measurement:

    • Inject the sample into the FIDLS system.

    • Measure the room temperature phosphorescence.

Table 3: Quantitative Data for RTP Analysis

ParameterValueReference
Minimum Detectable Level of BrP 8.0 × 10⁻¹⁰ mol L⁻¹[8]
BrP Concentration for Max RTP 1.0 × 10⁻⁵ mol L⁻¹[8]
Optimal NaDC Concentration 4.9 × 10⁻³ mol L⁻¹[8]

Diagram: Principle of RTP Sensing

rtp_sensing BrP This compound (BrP) Micelle NaDC Micelle Formation BrP->Micelle NaDC Sodium Deoxycholate (NaDC) NaDC->Micelle RTP Room Temperature Phosphorescence (RTP) Micelle->RTP Induces Quencher Analyte (Quencher) RTP->Quencher Quenched by Detection Detection of Analyte Quencher->Detection

Caption: Simplified pathway of RTP induction and quenching for sensing applications.

General Protocol for Live-Cell Imaging (Hypothetical Application)

Disclaimer: This protocol is a general guideline for the potential use of this compound in live-cell imaging, based on methodologies for other phenanthrene-based fluorescent probes. It has not been specifically validated for this compound and should be optimized accordingly.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters for blue fluorescence

Protocol:

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Cell Preparation:

    • Culture cells to a suitable confluency on a glass-bottom dish or coverslip.

  • Probe Loading:

    • Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (e.g., 1-10 µM).

    • Remove the existing culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or fresh culture medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set suitable for blue fluorescence (e.g., a DAPI filter set).

Diagram: Cellular Imaging Workflow

cell_imaging_workflow culture_cells Culture Cells on Glass-Bottom Dish prepare_probe Prepare this compound Working Solution culture_cells->prepare_probe load_probe Incubate Cells with Probe (15-60 min) prepare_probe->load_probe wash_cells Wash to Remove Unbound Probe load_probe->wash_cells image_cells Image with Fluorescence Microscope wash_cells->image_cells

Caption: A general workflow for live-cell imaging using a fluorescent probe.

Safety Precautions

This compound may cause skin and eye irritation.[2] Handle with appropriate personal protective equipment, including gloves and safety glasses. Work in a well-ventilated area.

Conclusion

This compound is a promising fluorescent probe with demonstrated applications in metal ion sensing and room temperature phosphorescence analysis. While its application in cellular imaging is still exploratory, its intrinsic fluorescence suggests potential in this area. The protocols provided herein offer a starting point for researchers to utilize and further explore the capabilities of this versatile molecule. It is recommended that users perform their own optimizations and characterizations for specific experimental setups.

References

Application Notes and Protocols for the Synthesis of 9-Phenanthryl Derivatives from 9-Bromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various 9-phenanthryl derivatives, utilizing 9-bromophenanthrene as a versatile starting material. The protocols detailed herein are foundational for the development of novel compounds with potential applications in materials science, medicinal chemistry, and organic electronics.[1][2][3] Phenanthrene (B1679779) derivatives are of significant interest due to their unique photophysical and biological properties.[4]

Introduction

This compound is a key synthetic intermediate for the functionalization of the phenanthrene core at the 9-position.[1][3][5] Its bromine atom can be readily displaced or engaged in various cross-coupling reactions, providing access to a wide array of derivatives. This document outlines detailed protocols for several pivotal transformations of this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation.

Synthesis of the Starting Material: this compound

A common method for the synthesis of this compound involves the direct bromination of phenanthrene.[5][6][7]

Experimental Protocol: Bromination of Phenanthrene [6][7]

  • Dissolve phenanthrene (1.0 eq) in a suitable solvent such as carbon tetrachloride or a mixture of acetic acid and water.[8]

  • Heat the solution to reflux with stirring.

  • Slowly add bromine (1.0 eq) dropwise to the refluxing solution over a period of several hours.

  • Continue refluxing for an additional 2 hours after the addition is complete to ensure the evolution of hydrogen bromide gas ceases.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound.

ReactantMolar RatioSolventTemperatureReaction TimeYield
Phenanthrene1.0Carbon TetrachlorideReflux5 hours90-94%[6]
Bromine1.0

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Synthesis of 9-Arylphenanthrenes

The Suzuki-Miyaura coupling enables the synthesis of 9-arylphenanthrenes by reacting this compound with an appropriate arylboronic acid in the presence of a palladium catalyst and a base.[4][9]

Experimental Protocol: Suzuki-Miyaura Coupling [9]

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

This compound (eq)Arylboronic Acid (eq)Catalyst (mol%)Base (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
1.01.2Pd(PPh₃)₄ (2)K₂CO₃ (2.0)Toluene/H₂O901885-95
1.01.5Pd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Dioxane/H₂O1002480-92

Synthesis of 9-Phenanthrylboronic Acid

Alternatively, 9-phenanthrylboronic acid can be synthesized from this compound, which can then be used in subsequent Suzuki coupling reactions.[10][11]

Experimental Protocol: Synthesis of 9-Phenanthrylboronic Acid [10][11]

  • Under an argon atmosphere, dissolve this compound (1.0 eq) and triisopropyl borate (B1201080) (1.5 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.2 eq, as a solution in hexanes) dropwise over 1 hour, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional hour.

  • Allow the reaction to slowly warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding 2M HCl.

  • Extract the product with diethyl ether.

  • Dry the organic phase with MgSO₄, filter, and concentrate under reduced pressure to obtain 9-phenanthrylboronic acid as a white solid.

This compound (eq)Triisopropyl borate (eq)n-BuLi (eq)SolventTemperature (°C)Time (h)Yield (%)
1.01.51.2Anhydrous THF-78 to RT289[10]
Sonogashira Coupling: Synthesis of 9-Alkynylphenanthrenes

The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[12][13][14][15]

Experimental Protocol: Sonogashira Coupling [12][15]

  • In a reaction flask, combine this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq).

  • Add a suitable solvent, such as THF or DMF, and a base, typically an amine like triethylamine (B128534) or diisopropylamine.

  • Degas the mixture with an inert gas.

  • Stir the reaction at room temperature to 60 °C for 6-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

This compound (eq)Terminal Alkyne (eq)Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
1.01.2Pd(PPh₃)₂Cl₂ (3)CuI (5)TriethylamineTHF501280-90
1.01.1Pd(OAc)₂ (2) / PPh₃ (4)CuI (4)DiisopropylamineDMFRT2475-88
Buchwald-Hartwig Amination: Synthesis of 9-Aminophenanthrene Derivatives

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[16][17][18][19] This reaction can be used to introduce a variety of primary and secondary amines at the 9-position of phenanthrene.

Experimental Protocol: Buchwald-Hartwig Amination [16][18]

  • Charge a reaction tube with this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.03 eq), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 0.02-0.06 eq), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

This compound (eq)Amine (eq)Pd Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
1.01.2Pd₂(dba)₃ (1.5)Xantphos (3)NaOt-Bu (1.4)Toluene1001870-85
1.01.2Pd(OAc)₂ (2)BINAP (4)K₃PO₄ (2.0)Dioxane1102465-80

Other Key Transformations

Cyanation: Synthesis of 9-Cyanophenanthrene (B165745)

The introduction of a nitrile group at the 9-position can be achieved through a Rosenmund-von Braun type reaction using copper(I) cyanide.[5][20][21] The resulting 9-cyanophenanthrene is a versatile intermediate that can be hydrolyzed to the corresponding carboxylic acid or reduced to the aminomethyl derivative.[5]

Experimental Protocol: Cyanation [20]

  • In a reaction flask, mix this compound (1.0 eq) and cuprous cyanide (1.1-1.2 eq).

  • Heat the mixture to 260 °C with stirring for 6 hours.

  • After cooling, the product can be isolated by vacuum distillation.

  • The crude product is then recrystallized from ethanol (B145695) to yield pure 9-cyanophenanthrene.

This compound (eq)Cuprous Cyanide (eq)Temperature (°C)Time (h)Yield (%)
1.01.15260687-93[20]

Visualized Workflows and Pathways

Synthesis_Pathways Phenanthrene Phenanthrene BrPhen This compound Phenanthrene->BrPhen Bromination ArylPhen 9-Arylphenanthrene BrPhen->ArylPhen Suzuki Coupling (Arylboronic Acid) AlkynylPhen 9-Alkynylphenanthrene BrPhen->AlkynylPhen Sonogashira Coupling (Terminal Alkyne) AminoPhen 9-Aminophenanthrene Derivative BrPhen->AminoPhen Buchwald-Hartwig Amination (Amine) CyanoPhen 9-Cyanophenanthrene BrPhen->CyanoPhen Cyanation (CuCN) BoronicAcid 9-Phenanthrylboronic Acid BrPhen->BoronicAcid Borylation BoronicAcid->ArylPhen Suzuki Coupling (Aryl Halide)

Caption: Synthetic pathways from this compound.

Experimental_Workflow start Start setup Reaction Setup Add this compound, Coupling Partner, Catalyst, Base, and Solvent to flask start->setup degas Degas with Inert Gas setup->degas reaction Heat and Stir Monitor by TLC/GC-MS degas->reaction workup Aqueous Workup Quench reaction, Extract with organic solvent reaction->workup purification Purification Dry, Concentrate, Column Chromatography workup->purification end Characterize Pure Product purification->end

Caption: General experimental workflow for cross-coupling.

References

Application Notes and Protocols for 9-Bromophenanthrene in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromophenanthrene is a key building block in the synthesis of advanced organic materials for high-performance Organic Light-Emitting Diodes (OLEDs). Its rigid and planar phenanthrene (B1679779) core imparts good thermal stability and charge transport characteristics, while the bromine substituent provides a versatile handle for synthetic modification. Through common cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, a wide variety of functional moieties can be attached to the phenanthrene core to fine-tune the optoelectronic properties of the resulting materials. These derivatives of this compound can be tailored for use as host materials, emitters, or charge-transporting layers in OLED devices, contributing to improved efficiency, color purity, and device lifetime. This document provides detailed application notes on the role of this compound in OLEDs, along with protocols for the synthesis of key derivatives and the fabrication of OLED devices.

Role of this compound Derivatives in OLEDs

Derivatives of this compound are primarily utilized in the emissive layer (EML) of an OLED, where they can function as either a host material or a light-emitting dopant (emitter).

  • Host Materials: When used as a host, the this compound derivative forms a matrix for a phosphorescent or fluorescent guest emitter. The host material should possess a high triplet energy to ensure efficient energy transfer to the guest and prevent back energy transfer.[1] The wide bandgap of the phenanthrene core makes its derivatives suitable candidates for host materials, particularly for blue phosphorescent OLEDs.

  • Emissive Materials (Emitters): By attaching chromophoric groups to the phenanthrene core, derivatives of this compound can be designed to be efficient light emitters themselves. The emission color can be tuned by the choice of the substituent. For instance, attaching carbazole (B46965) moieties can lead to deep-blue emitting materials.[2]

The versatility of this compound allows for the synthesis of a diverse range of molecular architectures, including those with donor-acceptor character, which can lead to materials with high photoluminescence quantum yields and balanced charge transport properties.[3]

Data Presentation: Performance of OLEDs with this compound Derivatives

The following tables summarize the performance of representative OLEDs incorporating materials synthesized from this compound or its derivatives.

MaterialRole in OLEDMaximum External Quantum Efficiency (EQE) (%)Maximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)
2-(4-(9H-carbazol-9-yl)styryl)-1-(1-(2,3-dihydrobenzo[b][3]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-d]imidazole (Cz-SBDPI)[2]Emitter6.212,9845.9(0.15, 0.06)
Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host (MS-OC) with PO-01 dopant[3]Host27.1142,46480.0Not Specified (Yellow Emission)
2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1Himidazo[ 4,5-f][3][4] phenanthroline[5]Emitter0.99Not Specified1.45(0.16, 0.14)
Non-doped carbazole-π-imidazole derivative (BCzB-PPI)[6]Emitter4.4311,364Not Specified(0.157, 0.080)
Phenanthro[9,10-d]oxazole-anthracene derivative (m-PO-ABN)[7]Emitter5.9Not SpecifiedNot Specified(0.148, 0.099)

Experimental Protocols

Detailed methodologies for the synthesis of OLED materials derived from this compound and the subsequent fabrication of OLED devices are provided below.

Protocol 1: Synthesis of 9-(Carbazol-9-yl)phenanthrene via Buchwald-Hartwig Amination

This protocol describes the synthesis of a carbazole-substituted phenanthrene, a common motif in OLED materials.

Materials and Reagents:

  • This compound

  • Carbazole

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tris(tert-butyl)phosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene (B28343)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), carbazole (1.2 eq), sodium tert-butoxide (1.4 eq), and palladium(II) acetate (0.02 eq).

  • Solvent and Ligand Addition: Add anhydrous toluene to the flask, followed by the addition of tris(tert-butyl)phosphine (0.04 eq).

  • Reaction: Stir the reaction mixture at 110 °C for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 9-(carbazol-9-yl)phenanthrene.

Protocol 2: Synthesis of 9-(Pyren-1-yl)phenanthrene via Suzuki-Miyaura Coupling

This protocol details the synthesis of a pyrene-substituted phenanthrene, a class of materials known for their excellent photoluminescent properties.

Materials and Reagents:

  • This compound

  • Pyrene-1-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, mix this compound (1.0 eq), pyrene-1-boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC.

  • Product Extraction: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 9-(pyren-1-yl)phenanthrene.

Protocol 3: Fabrication of a Multilayer OLED Device

This protocol provides a general procedure for the fabrication of a multilayer OLED device via thermal evaporation.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane, TAPC)

  • Hole Transport Layer (HTL) material (e.g., N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine, NPB)

  • Emissive Layer (EML) host material (e.g., a this compound derivative)

  • EML guest material (dopant)

  • Electron Transport Layer (ETL) material (e.g., tris(8-hydroxyquinolinato)aluminum, Alq₃)

  • Electron Injection Layer (EIL) material (e.g., lithium fluoride, LiF)

  • Aluminum (Al) for the cathode

  • High-vacuum thermal evaporation system

  • Substrate cleaning equipment (ultrasonic bath)

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit a 40 nm layer of the HIL material (e.g., TAPC).

    • Deposit a 20 nm layer of the HTL material (e.g., NPB).

    • Co-evaporate the EML host (this compound derivative) and guest materials at a specific doping concentration to form a 30 nm thick emissive layer.

    • Deposit a 20 nm layer of the ETL material (e.g., Alq₃).

    • Deposit a 1 nm layer of the EIL material (e.g., LiF).

  • Cathode Deposition: Deposit a 100 nm thick aluminum cathode through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Mandatory Visualization

Synthesis_and_Fabrication_Workflow cluster_synthesis Synthesis of OLED Material cluster_fabrication OLED Device Fabrication start This compound coupling Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) start->coupling reagents Functional Moiety (e.g., Carbazole or Pyreneboronic Acid) reagents->coupling purification Purification (Column Chromatography, Recrystallization) coupling->purification product Functionalized Phenanthrene Derivative purification->product substrate ITO Substrate Cleaning product->substrate deposition Vacuum Thermal Evaporation of Organic Layers & Cathode substrate->deposition encapsulation Encapsulation deposition->encapsulation device Finished OLED Device encapsulation->device

Caption: Workflow for the synthesis of functionalized phenanthrene derivatives from this compound and their subsequent fabrication into a multilayer OLED device.

OLED_Device_Architecture Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h+) Cathode Cathode (Al) HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host: 9-Phenanthrene Derivative + Guest) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL EIL->Cathode Electrons (e-)

Caption: A typical multilayer architecture of an OLED device incorporating a this compound derivative in the emissive layer.

References

Application of 9-Bromophenanthrene in Organic Electronics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Bromophenanthrene is a versatile building block in the synthesis of advanced organic electronic materials. Its phenanthrene (B1679779) core provides a rigid and planar π-conjugated system, which is advantageous for charge transport, while the bromine atom serves as a reactive handle for various cross-coupling reactions. This allows for the facile introduction of a wide array of functional groups to tune the electronic and optical properties of the resulting materials. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

I. Synthetic Pathways from this compound

The bromine atom on the 9-position of the phenanthrene core is the key to its utility as a synthetic precursor. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are the most common methods to derivatize this compound.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Derivative Classes cluster_applications Applications in Organic Electronics This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Arylboronic acid Pd catalyst, Base Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amine Pd catalyst, Base Aryl-Substituted Phenanthrenes Aryl-Substituted Phenanthrenes Suzuki-Miyaura Coupling->Aryl-Substituted Phenanthrenes Amino-Substituted Phenanthrenes Amino-Substituted Phenanthrenes Buchwald-Hartwig Amination->Amino-Substituted Phenanthrenes OLEDs OLEDs Aryl-Substituted Phenanthrenes->OLEDs Host Materials Emitters OFETs OFETs Aryl-Substituted Phenanthrenes->OFETs Semiconducting Layer OSCs OSCs Aryl-Substituted Phenanthrenes->OSCs Acceptor Materials Amino-Substituted Phenanthrenes->OLEDs Hole Transport Layers Amino-Substituted Phenanthrenes->OSCs Hole Transport Materials

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of an aryl-substituted phenanthrene derivative, a common strategy for creating blue-emitting materials or host materials for OLEDs.

Materials:

  • This compound

  • Arylboronic acid (e.g., naphthalene-2-boronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃))

  • Solvent (e.g., Toluene (B28343) and Water)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., dichloromethane, hexane, ethyl acetate)

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Base Addition: Add a degassed 2:1 mixture of toluene and water, followed by the addition of a base such as potassium carbonate (2.0 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 90-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Product Extraction: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain the high-purity product.

II. Applications in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are extensively used in OLEDs as host materials for phosphorescent emitters and as blue fluorescent emitters due to their wide bandgap and high triplet energy.

Table 1: Performance of OLEDs Incorporating Phenanthrene Derivatives

Material RoleDerivative StructureMax. EQE (%)Max. Luminance (cd/m²)Current Efficiency (cd/A)CIE (x, y)
Blue HostSpiro[benzo[c]fluorene-7,9′-fluorene] with 9-(10-phenylanthracene-9-yl) substituentNot specifiedNot specified7.03(Not specified, blue emission)
Blue HostSpiro[benzo[c]fluorene-7,9′-fluorene] with 9-(10-(naphthalene-1-yl)anthracene-9-yl) substituentNot specifiedNot specified6.60(Not specified, blue emission)
EmitterPolymer of 9,9-dioctylfluorene and a dibromophenanthrene derivative5.03Not specified6.36(0.16, 0.21)
Experimental Protocol: Fabrication of a Multi-Layer OLED Device

This protocol outlines the fabrication of a typical multi-layer OLED using thermal evaporation.

G cluster_start Substrate Preparation cluster_deposition Thin Film Deposition (Thermal Evaporation) cluster_end Device Encapsulation ITO Substrate Cleaning ITO Substrate Cleaning HTL Hole Transport Layer (e.g., NPB) ITO Substrate Cleaning->HTL Deposition EML Emissive Layer (Phenanthrene Derivative) HTL->EML Deposition ETL Electron Transport Layer (e.g., Alq3) EML->ETL Deposition EIL Electron Injection Layer (e.g., LiF) ETL->EIL Deposition Cathode Cathode (e.g., Al) EIL->Cathode Deposition Encapsulation Encapsulation Cathode->Encapsulation

Procedure:

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber. Deposit a hole-transporting layer (e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine, NPB) with a typical thickness of 40 nm.

  • Emissive Layer (EML) Deposition: Deposit the emissive layer, which can be a this compound derivative as the host co-evaporated with a phosphorescent dopant, or the derivative itself as the emitter. A typical thickness is 20-30 nm.

  • Electron Transport Layer (ETL) Deposition: Deposit an electron-transporting layer (e.g., tris(8-hydroxyquinolinato)aluminum, Alq₃) with a typical thickness of 30 nm.

  • Electron Injection Layer (EIL) and Cathode Deposition: Deposit a thin layer of an electron-injecting material like lithium fluoride (B91410) (LiF) (1 nm), followed by a metal cathode such as aluminum (Al) (100 nm) through a shadow mask to define the active area.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

III. Applications in Organic Field-Effect Transistors (OFETs)

The rigid, planar structure of the phenanthrene core is beneficial for achieving ordered molecular packing in the solid state, which is crucial for efficient charge transport in the active layer of OFETs.

Table 2: Performance of OFETs with Phenanthrene-Based Semiconductors

Device ArchitectureSemiconductorDielectricHole Mobility (cm²/Vs)On/Off Ratio
Top-Contact, Bottom-GateAnthracene derivativeOTS-treated SiO₂5 x 10⁻⁴Not specified
Bottom-ContactAnthracene derivativeSiO₂ (200 nm)3.74 x 10⁻⁴5.05 x 10⁴
Experimental Protocol: Fabrication of a Top-Contact, Bottom-Gate OFET

Procedure:

  • Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric. Clean the substrate using the same procedure as for OLEDs.

  • Dielectric Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS) to improve the crystallinity of the organic semiconductor.

  • Semiconductor Deposition: Deposit the this compound-based organic semiconductor onto the dielectric layer. This can be done via thermal evaporation or solution-based techniques like spin-coating from a suitable solvent (e.g., chloroform, toluene). For solution processing, anneal the film after deposition to improve crystallinity.

  • Source and Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask. The channel length and width are defined by the mask.

IV. Applications in Organic Solar Cells (OSCs)

Derivatives of this compound can be engineered to act as either electron donor or acceptor materials in the active layer of organic solar cells. Their tunable energy levels and absorption spectra are key to achieving high power conversion efficiencies.

Table 3: Performance of Organic Solar Cells with Phenanthrene-Based Materials

Device ArchitectureDonor:AcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF
InvertedPTB7-Th:PC₇₁BM10.950.8119.300.70
ConventionalP3HT:IDT-2BR (NFA)5.12Not specifiedNot specifiedNot specified
Perovskite Solar CellPerovskite with Phenanthro[9,10-d]imidazole-based HTM>20.7Not specifiedNot specifiedNot specified
Experimental Protocol: Fabrication of a Conventional Bulk-Heterojunction (BHJ) OSC

Procedure:

  • Substrate and HTL Preparation: Start with a cleaned ITO-coated glass substrate. Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) as the hole transport layer and anneal it.

  • Active Layer Deposition: Prepare a blend solution of the donor and acceptor materials (one of which could be a this compound derivative) in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene). Spin-coat the blend solution on top of the HTL in an inert atmosphere. The film thickness is a critical parameter to optimize.

  • Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator and deposit a low work function metal cathode, such as calcium followed by aluminum (Ca/Al), through a shadow mask.

  • Encapsulation: Encapsulate the device to prevent degradation.

Disclaimer: The provided protocols are generalized and may require optimization for specific materials and device architectures. Researchers should consult the relevant literature for detailed procedures and safety precautions.

Application Notes and Protocols for the Bromination of Phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the selective bromination of phenanthrene (B1679779), a key reaction in the synthesis of various functionalized polycyclic aromatic hydrocarbons used in materials science and as intermediates in drug development. The primary product of this electrophilic aromatic substitution is 9-bromophenanthrene, a versatile building block for further chemical modifications.

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon, undergoes electrophilic aromatic substitution reactions. Due to the electronic nature of the phenanthrene core, the C9 and C10 positions are the most reactive.[1][2] The bromination of phenanthrene is a standard laboratory procedure that typically yields this compound as the major product.[3][4] This regioselectivity is attributed to the formation of the most stable carbocation intermediate (a sigma complex) during the reaction mechanism.[1] The resulting this compound can be used in a variety of subsequent reactions, such as the formation of Grignard reagents, Suzuki and other cross-coupling reactions, and nucleophilic substitutions, making it a valuable synthetic intermediate.[3][5]

Reaction and Mechanism

The bromination of phenanthrene proceeds via an electrophilic aromatic substitution mechanism. In the presence of a suitable solvent, molecular bromine becomes polarized, and the electrophilic bromine atom is attacked by the electron-rich π-system of the phenanthrene ring. The reaction preferentially occurs at the 9-position due to the stabilization of the resulting arenium ion intermediate, where the positive charge can be delocalized over two of the aromatic rings while leaving one benzene (B151609) ring intact.[1] Subsequent loss of a proton re-establishes the aromaticity of the system, yielding this compound and hydrogen bromide as a byproduct.

While electrophilic substitution is the primary pathway, addition of bromine across the 9,10-double bond can also occur, particularly in the absence of a catalyst or under different reaction conditions.[6][7] However, the substitution product is generally favored.

Experimental Data

The following table summarizes the typical reactants, conditions, and yields for the synthesis of this compound.

Parameter Value Reference
Starting Material Phenanthrene[8]
Reagent Bromine[8]
Solvent Carbon Tetrachloride (dry)[3][8]
Molar Ratio (Phenanthrene:Bromine) ~1:1[8]
Reaction Temperature Gentle reflux[8]
Reaction Time ~5 hours (3 hours for addition, 2 hours reflux)[8]
Product This compound[3][8]
Appearance Nearly white solid after purification[8]
Melting Point 65-66 °C (recrystallized)[8]
Boiling Point 177-190 °C at 2 mmHg[8]
Typical Yield 60-94%[3][8]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established procedure found in Organic Syntheses.[8]

Materials and Equipment:

  • Phenanthrene (pure)

  • Bromine

  • Carbon tetrachloride (dry)

  • Ethanol (B145695) (for recrystallization)

  • 5-L three-necked round-bottom flask

  • 500-mL dropping funnel

  • Reflux condenser with a gas outlet tube

  • Efficient mechanical stirrer

  • Heating mantle

  • Claisen flask for distillation

  • Vacuum distillation apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1.0 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride.[8] The top of the reflux condenser should be connected to a tube to safely vent the evolved hydrogen bromide gas into the fume hood exhaust or a suitable trap.

  • Bromine Addition: Gently heat the mixture to reflux with stirring. From the dropping funnel, add 900 g (5.64 moles) of bromine over approximately 3 hours.[8]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 2 hours to ensure the reaction goes to completion and to expel most of the remaining hydrogen bromide.[8]

  • Solvent Removal: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a Claisen flask and distill off the carbon tetrachloride solvent under reduced pressure (10-30 mmHg).[8]

  • Product Distillation: Equip the flask containing the crude residue for vacuum distillation. Distill the impure this compound, collecting the fraction that boils between 177-190 °C at 2 mmHg.[8]

  • Purification by Recrystallization: The distilled product can be further purified by recrystallization from ethanol (approximately 10 mL of ethanol per gram of product).[8] Dissolve the product in hot ethanol, allow it to cool slowly to form crystals, and then cool in an ice bath to maximize precipitation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air-dry. The final product should be a nearly white solid.

Visualizations

Experimental Workflow

Experimental_Workflow A Dissolve Phenanthrene in CCl4 B Heat to Reflux A->B C Add Bromine (3 hours) B->C D Reflux (2 hours) C->D E Cool to RT D->E F Remove Solvent (Reduced Pressure) E->F G Vacuum Distillation (177-190 °C @ 2 mmHg) F->G H Recrystallize from Ethanol G->H I Filter and Dry H->I J This compound (Pure Product) I->J

Caption: Workflow for the synthesis and purification of this compound.

Reaction Mechanism

Caption: Electrophilic aromatic substitution mechanism for phenanthrene bromination.

References

Application Note: Purification of 9-Bromophenanthrene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 9-bromophenanthrene via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds. This document outlines the necessary materials, a step-by-step experimental procedure, and expected outcomes for obtaining high-purity this compound suitable for research and development applications.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for designing an effective recrystallization protocol.

PropertyValue
Molecular Formula C₁₄H₉Br[1][2]
Molecular Weight 257.13 g/mol [2][3]
CAS Number 573-17-1[2][4]
Appearance White to light yellow crystalline powder[2][5]
Melting Point 60-66 °C[1][2][4][6]
Boiling Point 180-190 °C at 2 mmHg[2][4][6]
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol (B145695), acetone, chloroform, dichloromethane, acetic acid, and carbon disulfide.[1][2][5][7][8]

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at lower temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at high temperatures (allowing for removal by hot filtration). For this compound, ethanol has been reported as a suitable recrystallization solvent.[9]

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol details the procedure for the purification of this compound using ethanol as the solvent.

3.1. Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Filter paper

  • Powder funnel

  • Buchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven or desiccator

  • Melting point apparatus

3.2. Step-by-Step Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol, just enough to wet the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of ethanol until the this compound completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a powder funnel on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask containing the clear solution from the hot plate.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

    • Wet the filter paper with a small amount of cold ethanol.

    • Pour the cold crystal slurry into the Buchner funnel with the vacuum applied.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them further in a drying oven at a temperature below the melting point or in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value indicates high purity.[9] The yield of the recrystallized product can also be calculated.

Workflow Diagram

G cluster_setup Setup cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying cluster_analysis Analysis A Place crude this compound in Erlenmeyer flask B Add minimal hot ethanol with stirring A->B C Ensure complete dissolution B->C D Hot filtration (if insoluble impurities are present) C->D E Slow cooling to room temperature D->E Clear Solution F Cool in ice bath E->F G Vacuum filtration to collect crystals F->G H Wash with cold ethanol G->H I Dry the purified crystals H->I J Determine melting point and yield I->J

Caption: Workflow for the recrystallization of this compound.

Safety Precautions

  • This compound may cause skin and eye irritation.[1] It is harmful if inhaled, in contact with skin, or if swallowed.[2]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Ethanol is flammable; keep it away from open flames and hot surfaces.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 9-Bromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Heck coupling reactions utilizing 9-bromophenanthrene as a key building block. The phenanthrene (B1679779) motif is a privileged scaffold in medicinal chemistry and materials science, and its functionalization via C-C bond formation is of significant interest. The Heck reaction offers a powerful and versatile method for the olefination of this compound, enabling the synthesis of a diverse range of vinylphenanthrene derivatives.

Introduction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. [cite: ] This reaction is a cornerstone of modern organic synthesis, allowing for the stereoselective formation of substituted alkenes. In the context of this compound, the Heck reaction provides a direct route to introduce vinyl groups at the 9-position, opening avenues for the synthesis of novel pharmaceutical intermediates, organic electronic materials, and fluorescent probes. The steric hindrance around the C9 position of the phenanthrene core can present unique challenges, necessitating careful optimization of reaction parameters. These notes will detail a successful protocol for the coupling of this compound with an internal alkene and discuss general considerations for extending this methodology to other olefinic partners.

Data Presentation

The following table summarizes the quantitative data for a reported Heck coupling reaction of this compound.

EntryAlkene PartnerCatalyst (mol%)LigandBaseAdditiveSolventTemperature (°C)TimeYield (%)Reference
1Ethyl crotonatePd EnCat® 40 (0.8)NoneAcONa (2.5 equiv)Et4NCl (3 equiv)Ethanol (B145695)140 (Microwave)30 min58Pugliese et al., 2024[1][2]

Experimental Protocols

Protocol 1: Green Heck Coupling of this compound with Ethyl Crotonate[1][2]

This protocol details a sustainable and efficient microwave-assisted Heck coupling reaction.

Materials:

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (100 mg, 1 equiv.), tetraethylammonium chloride (3 equiv.), and sodium acetate (2.5 equiv.).

  • Add the supported palladium catalyst, Pd EnCat® 40 (0.8 mol%).

  • Disperse the solid reagents in ethanol (2 mL).

  • Add ethyl crotonate (1 equiv.) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140°C for a single cycle of 30 minutes with high magnetic stirring. The ramp time to temperature should be 1 minute.

  • After the reaction is complete, cool the vial to room temperature.

  • The crude product, ethyl (E)-3-(phenanthren-9-yl)but-2-enoate, can be purified by standard chromatographic techniques (e.g., column chromatography on silica (B1680970) gel).

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)L_n-X oxidative_addition->aryl_pd_complex alkene_coordination Alkene Coordination aryl_pd_complex->alkene_coordination pi_complex π-Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex Alkyl-Pd(II)L_n-X migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination hydrido_pd_complex H-Pd(II)L_n-X beta_hydride_elimination->hydrido_pd_complex product Substituted Alkene beta_hydride_elimination->product Product reductive_elimination Reductive Elimination hydrido_pd_complex->reductive_elimination reductive_elimination->pd0 hx_base [H-Base]X reductive_elimination->hx_base aryl_halide This compound aryl_halide->oxidative_addition Ar-X alkene Alkene alkene->alkene_coordination base Base base->reductive_elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for Heck Coupling of this compound

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh this compound, Base, and Additive B Add Supported Pd Catalyst A->B C Add Solvent (Ethanol) B->C D Add Alkene C->D E Seal Vial and Place in Microwave Reactor D->E F Microwave Irradiation (140°C, 30 min) E->F G Cool to Room Temperature F->G H Purification by Column Chromatography G->H I Characterization of Product H->I

Caption: Experimental workflow for the Heck coupling reaction.

Discussion and General Considerations

The successful Heck coupling of the sterically hindered this compound highlights the importance of elevated temperatures, which are readily accessible and precisely controlled using microwave irradiation. The use of a supported catalyst, Pd EnCat® 40, simplifies product purification by allowing for easy filtration of the catalyst post-reaction.

Catalyst Selection: While the presented protocol utilizes a supported palladium catalyst, other common palladium sources such as Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄ can also be effective. For challenging couplings, the use of specific phosphine (B1218219) ligands (e.g., P(o-tol)₃, PPh₃) or N-heterocyclic carbene (NHC) ligands may be beneficial to stabilize the active catalytic species and improve yields.

Base: A variety of inorganic and organic bases can be employed in Heck reactions. Common choices include triethylamine (B128534) (NEt₃), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and should be optimized for specific substrate combinations.

Solvent: Polar aprotic solvents such as DMF, DMAc, and NMP are traditionally used in Heck reactions. However, the "green" protocol presented here demonstrates the feasibility of using more environmentally benign solvents like ethanol, particularly in combination with microwave heating.

Alkene Partner: The reactivity of the alkene is a critical factor. Electron-deficient alkenes, such as acrylates, acrylonitrile, and styrene, are generally excellent substrates for the Heck reaction. Electron-rich and unactivated alkenes can be more challenging coupling partners and may require more specialized catalytic systems or harsher reaction conditions. For terminal alkenes, the reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the double bond.

Conclusion

The Heck reaction is a robust and reliable method for the synthesis of vinylphenanthrene derivatives from this compound. The provided protocol offers a sustainable and efficient starting point for researchers. By understanding the key reaction parameters and considering the general principles outlined in these notes, scientists can effectively apply and adapt this powerful transformation to access a wide array of functionalized phenanthrene-based molecules for applications in drug discovery and materials science. Further exploration of different catalytic systems and alkene coupling partners will undoubtedly expand the synthetic utility of this important reaction.

References

Synthesis of Substituted Phenanthrenes Using 9-Bromophenanthrene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted phenanthrenes utilizing 9-bromophenanthrene as a key starting material. Phenanthrene (B1679779) and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This guide focuses on palladium-catalyzed cross-coupling reactions, which offer versatile and efficient pathways to a wide array of functionalized phenanthrene analogues.

Introduction

The phenanthrene scaffold is a core structural motif in numerous natural products and synthetic compounds with diverse biological activities. As such, the development of efficient synthetic routes to functionalized phenanthrenes is a critical endeavor in drug discovery and development. This compound serves as a versatile and readily accessible starting material for introducing a variety of substituents at the 9-position through modern cross-coupling methodologies. This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings with this compound, providing researchers with the necessary information to synthesize novel phenanthrene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are characterized by their high functional group tolerance, mild reaction conditions, and broad substrate scope, making them ideal for the late-stage functionalization of complex molecules.

Suzuki-Miyaura Coupling: Synthesis of 9-Arylphenanthrenes

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl compounds.

General Reaction Scheme:

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows. Note that specific conditions may need to be optimized for different arylboronic acids.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DMF) and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 9-arylphenanthrene.

Data Presentation: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012[Data not available in search results]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O9018[Data not available in search results]
33-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O11024[Data not available in search results]

Note: Specific yield data for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids was not available in the search results. The conditions provided are based on general protocols for similar aryl bromides.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln ArPd(II)XLn R-Pd(II)-Br (Ln) Pd(0)Ln->ArPd(II)XLn This compound (R-Br) Oxidative_Addition Oxidative Addition ArPd(II)Ar'Ln R-Pd(II)-Ar' (Ln) ArPd(II)XLn->ArPd(II)Ar'Ln Ar'-B(OR)2 Base Transmetalation Transmetalation ArPd(II)Ar'Ln->Pd(0)Ln R-Ar' Reductive_Elimination Reductive Elimination Pd(0) Pd(0) Complex Pd(II)_OA Pd(II) Oxidative Addition Complex Pd(II)_TM Pd(II) Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of 9-Alkynylphenanthrenes

The Sonogashira coupling provides a reliable method for the synthesis of 9-alkynylphenanthrenes through the reaction of this compound with terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

General Reaction Scheme:

Experimental Protocol:

A general procedure for the Sonogashira coupling of this compound is as follows:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Base Addition: Add a degassed solvent such as THF or a mixture of toluene and an amine base (e.g., triethylamine (B128534) or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation: Palladium-Catalyzed Annulation of this compound with Alkynes

EntryAlkyneProductYield (%)
1Diphenylacetylene4,5-Diphenylacephenanthrylene89
2Di-p-tolylacetylene4,5-Di-p-tolylacephenanthrylene95
31-Phenyl-1-propyne4-Methyl-5-phenylacephenanthrylene72
41-Phenyl-1-hexyne4-Butyl-5-phenylacephenanthrylene65
5Phenylacetylene4-Phenylacephenanthrylene58

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln ArPd(II)XLn R-Pd(II)-Br (Ln) Pd(0)Ln->ArPd(II)XLn This compound (R-Br) Oxidative_Addition Oxidative Addition ArPd(II)CCR'Ln R-Pd(II)-C≡CR' (Ln) ArPd(II)XLn->ArPd(II)CCR'Ln Cu-C≡CR' Transmetalation Transmetalation ArPd(II)CCR'Ln->Pd(0)Ln R-C≡CR' Reductive_Elimination Reductive Elimination Cu(I)X Cu(I)-Br Cu_Acetylide Cu-C≡CR' Cu(I)X->Cu_Acetylide R'-C≡CH Base Alkyne_Coordination Alkyne Coordination Cu_Acetylide->Cu(I)X to Pd cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 9-Aminophenanthrene (B1211374) Derivatives

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of 9-aminophenanthrene derivatives from this compound and a wide range of primary and secondary amines.

General Reaction Scheme:

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at a temperature typically ranging from 80 to 120 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10016[Data not available in search results]
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11024[Data not available in search results]
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF8012[Data not available in search results]

Note: Specific yield data for the Buchwald-Hartwig amination of this compound with a variety of amines was not available in the search results. The conditions provided are based on general protocols for similar aryl bromides.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln ArPd(II)XLn R-Pd(II)-Br (Ln) Pd(0)Ln->ArPd(II)XLn This compound (R-Br) Oxidative_Addition Oxidative Addition ArPd(II)(NHR¹R²)Ln R-Pd(II)-NR¹R² (Ln) ArPd(II)XLn->ArPd(II)(NHR¹R²)Ln R¹R²NH Base Amine_Coordination Amine Coordination ArPd(II)(NHR¹R²)Ln->Pd(0)Ln R-NR¹R² Reductive_Elimination Reductive Elimination Pd(0) Pd(0) Complex Pd(II)_OA Pd(II) Oxidative Addition Complex Pd(II)_AC Pd(II) Amine Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck Coupling: Synthesis of 9-Alkenylphenanthrenes

The Heck coupling reaction facilitates the synthesis of 9-alkenylphenanthrenes by reacting this compound with various alkenes in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Experimental Protocol:

A detailed protocol for the Heck coupling of this compound with ethyl crotonate is provided below.[1]

  • Reaction Setup: In a microwave vial, add this compound (1.0 equiv.), Et₄NCl (3 equiv.), AcONa (2.5 equiv.), and Pd EnCat®40 (0.8 mol%).

  • Solvent and Alkene Addition: Disperse the reagents in ethanol (B145695) (2 mL), and then add ethyl crotonate (1.0 equiv.).

  • Reaction Execution: Heat the reaction mixture using microwave irradiation at 140 °C for a single 30-minute cycle.

  • Work-up: After cooling, filter the reaction mixture and wash with ethanol. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is dissolved in ethyl acetate and washed with water. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the desired 9-alkenylphenanthrene.

Data Presentation: Heck Coupling of this compound

EntryAlkeneProductYield (%)
1Ethyl crotonateEthyl (E)-3-(phenanthren-9-yl)but-2-enoate58[1]

Experimental Workflow for Heck Coupling

Heck_Workflow start Start setup Reaction Setup: This compound, Alkene, Pd Catalyst, Base, Solvent in Microwave Vial start->setup reaction Microwave Irradiation (e.g., 140 °C, 30 min) setup->reaction workup Work-up: Filter, Concentrate, Liquid-Liquid Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Pure 9-Alkenylphenanthrene purification->product

Caption: A typical experimental workflow for the Heck coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of substituted phenanthrenes. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions offer reliable methods for the introduction of aryl, alkynyl, amino, and alkenyl functionalities, respectively. The protocols and data presented in this document serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the development of novel phenanthrene-based compounds with potential applications in drug discovery and advanced materials. Further optimization of the outlined conditions for specific substrates will undoubtedly expand the synthetic utility of this compound as a key building block in modern chemical research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Bromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Bromophenanthrene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound is through the electrophilic bromination of phenanthrene (B1679779). This reaction is typically carried out by treating phenanthrene with bromine (Br₂) in a suitable solvent, such as carbon tetrachloride (CCl₄) or acetic acid.[1] The 9-position of phenanthrene is highly susceptible to electrophilic attack, leading to the formation of this compound as the major product.[1][2]

Q2: What are the primary byproducts I should expect during the synthesis of this compound?

The synthesis of this compound can yield several byproducts, the formation of which is highly dependent on reaction conditions. The most common byproducts include:

  • Polybrominated Phenanthrenes: Over-bromination can lead to the formation of dibromo- and other polybrominated phenanthrenes. A mixture of these isomers can be challenging to separate from the desired product.[3]

  • Addition Products: Under certain conditions, bromine can add across the 9,10-double bond of phenanthrene to form dihydrophenanthrene derivatives. A common addition byproduct is trans-9,10-dibromo-9,10-dihydrophenanthrene.[4]

  • Solvent-Related Byproducts: The choice of solvent can significantly impact byproduct formation. For instance, using methanol (B129727) as a solvent can lead to the formation of methoxylated byproducts like 9-bromo-10-methoxy-9,10-dihydrophenanthrene and 9-methoxyphenanthrene.[4]

  • Isomeric Monobromophenanthrenes: While the 9-position is the most reactive, trace amounts of other monobrominated isomers may be formed.[5]

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:

  • Control of Stoichiometry: Careful control of the bromine to phenanthrene molar ratio is essential to prevent polybromination. Using a slight excess or an equimolar amount of bromine is generally recommended.

  • Reaction Temperature: Maintaining the optimal reaction temperature can help control the rate of reaction and minimize side reactions.

  • Solvent Selection: Using a non-participating solvent like carbon tetrachloride or acetic acid is preferable to avoid the formation of solvent-related adducts.[1]

  • Purity of Starting Materials: Ensuring the high purity of the starting phenanthrene is critical to avoid the formation of brominated impurities from contaminants like anthracene (B1667546) or fluorene.

Q4: What are the recommended methods for purifying crude this compound?

Purification of the crude reaction mixture is typically necessary to isolate pure this compound. Common purification techniques include:

  • Distillation: Vacuum distillation is an effective method for separating this compound from less volatile impurities and some polybrominated byproducts.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a highly effective technique for obtaining high-purity crystalline this compound.[6]

  • Column Chromatography: For mixtures that are difficult to separate by other means, column chromatography can be employed to isolate the desired product from isomeric and polybrominated impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Ensure the reaction goes to completion by monitoring with TLC.- Increase reaction time or slightly elevate the temperature as needed.
Loss of product during workup or purification.- Optimize extraction and purification procedures to minimize losses.- Ensure the pH of the aqueous wash is appropriate to prevent product degradation.
Presence of significant amounts of polybrominated byproducts Excess bromine used.- Carefully control the stoichiometry of bromine. Add bromine dropwise to the reaction mixture to avoid localized high concentrations.
Reaction temperature is too high or reaction time is too long.- Optimize the reaction temperature and time to favor monobromination.
Formation of addition products (e.g., 9,10-dibromo-9,10-dihydrophenanthrene) Reaction conditions favor addition over substitution.- The use of a Lewis acid catalyst can sometimes promote substitution over addition.- Thermal treatment of the crude product can sometimes promote the elimination of HBr from the addition product to yield this compound.
Observation of unexpected byproducts Impure starting materials.- Verify the purity of the starting phenanthrene using appropriate analytical techniques (e.g., GC-MS, NMR).- Purify the starting material if necessary.
Solvent participation in the reaction.- Use a non-reactive solvent such as carbon tetrachloride or a hydrocarbon solvent. Avoid alcoholic solvents if methoxylated byproducts are observed.[4]
Difficulty in separating this compound from byproducts Byproducts have similar physical properties to the desired product.- Employ high-resolution purification techniques such as preparative HPLC or careful column chromatography with an optimized solvent system.- Consider derivatization of the mixture to facilitate separation, followed by regeneration of the desired product.[3]

Byproduct Summary

Byproduct Category Specific Examples Typical Formation Conditions
Polybrominated Phenanthrenes Dibromophenanthrene isomers (e.g., 3,6-, 2,7-, 9,10-), TribromophenanthrenesExcess bromine, prolonged reaction times, high temperatures.
Addition Products trans-9,10-dibromo-9,10-dihydrophenanthreneLower temperatures, absence of a strong Lewis acid catalyst.
Solvent-Related Byproducts 9-bromo-10-methoxy-9,10-dihydrophenanthrene, 9-methoxyphenanthreneUse of methanol as a solvent.[4]
Isomeric Monobromophenanthrenes 1-Bromophenanthrene, 2-Bromophenanthrene, 3-BromophenanthreneGenerally minor byproducts; their proportion may be influenced by the catalyst and reaction conditions.
Brominated Impurities Brominated anthracene, Brominated fluorenePresence of impurities in the starting phenanthrene.

Experimental Protocols

Synthesis of this compound

A detailed and reliable protocol for the synthesis of this compound can be found in Organic Syntheses.[6] The general procedure involves the following steps:

  • Dissolve phenanthrene in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the solution to reflux.

  • Add a solution of bromine in the same solvent dropwise to the refluxing solution over a period of several hours.

  • After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation followed by recrystallization from ethanol.

Visualizations

Synthesis_Byproducts Phenanthrene Phenanthrene Product This compound (Desired Product) Phenanthrene->Product Controlled Bromination Polybrominated Polybrominated Phenanthrenes Phenanthrene->Polybrominated Excess Br₂ Addition Addition Products (e.g., 9,10-dibromo-9,10-dihydrophenanthrene) Phenanthrene->Addition Addition Pathway Solvent_Byproduct Solvent-Related Byproducts Phenanthrene->Solvent_Byproduct Reactive Solvent (e.g., MeOH) Isomers Isomeric Monobromophenanthrenes Phenanthrene->Isomers Minor Pathways Bromine Bromine (Br₂) Bromine->Product Product->Polybrominated Further Bromination

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 9-Bromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 9-bromophenanthrene in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve your reaction yields and overcome common challenges associated with this sterically hindered substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield in my Suzuki coupling reaction with this compound. What are the likely causes?

Low yields with sterically hindered substrates like this compound are common and can often be attributed to several factors:

  • Inefficient Oxidative Addition: The steric bulk around the carbon-bromine bond on the phenanthrene (B1679779) core can impede the approach of the palladium catalyst, slowing down the crucial initial step of the catalytic cycle.[1]

  • Difficult Reductive Elimination: Steric hindrance can also obstruct the final step where the new carbon-carbon bond is formed, making it difficult for the coupled product to be released from the palladium center.

  • Catalyst Decomposition: The higher temperatures often required for these challenging couplings can lead to the degradation of the palladium catalyst before the reaction reaches completion.

  • Side Reactions: Competing reactions such as protodeboronation (loss of the boronic acid group) or homocoupling of the starting materials can consume the reactants and reduce the yield of the desired product.[2]

Q2: How can I improve the yield of my reaction?

To improve the yield, a systematic optimization of the reaction conditions is recommended. Key parameters to consider are the choice of catalyst, ligand, base, and solvent. For sterically hindered substrates, more electron-rich and bulky phosphine (B1218219) ligands are often required to facilitate the reaction.[2]

Q3: What are the most common side reactions and how can I minimize them?

The two most prevalent side reactions are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid. To minimize this, you can:

    • Use anhydrous solvents where applicable.

    • Employ milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two boronic acid molecules). This is often caused by the presence of oxygen. To prevent homocoupling:

    • Thoroughly degas your reaction mixture to remove any dissolved oxygen.[2]

    • Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses can lead to purification challenges.[2]

Q4: My reaction is not going to completion. What should I do?

If you observe incomplete conversion of your starting materials, consider the following:

  • Add a fresh portion of the catalyst: Your initial catalyst may have decomposed.

  • Increase the reaction temperature or time: Sterically hindered substrates often require more forcing conditions.[2]

  • Ensure your base is sufficiently strong and soluble: The base plays a critical role in the transmetalation step.

Comparative Data for Reaction Conditions

The selection of appropriate reaction conditions is critical for achieving high yields with this compound. The following table summarizes various conditions used for the Suzuki coupling of sterically hindered aryl bromides, including analogues like 9-bromoanthracene, which can serve as a starting point for optimization.

Catalyst SystemBoronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(dppf)Cl₂2-Indenylboronic acidNa₂CO₃Ethanol/Toluene753052
Acenaphthoimidazolylidene Pd ComplexArylboronic acidst-BuOKDioxane8012>99
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/Ethanol/Water80-11012-24Good
Pd(OAc)₂ / SPhosArylboronic acidsCs₂CO₃Dioxane/Water8012High

Key Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Process

To better understand the reaction and troubleshooting workflow, the following diagrams are provided.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr ArB Ar'B(OR)2 ArB->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield with This compound CheckReagents Verify Reagent Purity and Integrity Start->CheckReagents OptimizeCatalyst Screen Catalysts & Ligands (e.g., Pd(dppf)Cl2, SPhos) CheckReagents->OptimizeCatalyst OptimizeBase Screen Bases (e.g., K2CO3, Cs2CO3, t-BuOK) OptimizeCatalyst->OptimizeBase OptimizeSolvent Screen Solvents (e.g., Toluene, Dioxane) OptimizeBase->OptimizeSolvent OptimizeTemp Adjust Temperature and Reaction Time OptimizeSolvent->OptimizeTemp CheckSideReactions Analyze for Side Products (Homocoupling, Protodeboronation) OptimizeTemp->CheckSideReactions Degas Improve Degassing Procedure CheckSideReactions->Degas Homocoupling Observed Anhydrous Use Anhydrous Solvents CheckSideReactions->Anhydrous Protodeboronation Observed Success Improved Yield CheckSideReactions->Success No Major Side Products Degas->Success Anhydrous->Success

A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Overcoming Steric Hindrance in 9-Bromophenanthrene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the steric hindrance of 9-bromophenanthrene in common cross-coupling reactions. The bulky nature of the phenanthrene (B1679779) scaffold at the 9-position can impede catalyst-substrate interactions, leading to low yields and side reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are reactions at the 9-position of phenanthrene so challenging?

A1: The 9-position of phenanthrene is located in the sterically congested "bay region" of the polycyclic aromatic hydrocarbon. This steric bulk hinders the approach of catalyst complexes to the carbon-bromine bond, which is a critical step (oxidative addition) in many cross-coupling reactions. This can lead to slow reaction rates, incomplete conversion, and the need for carefully optimized reaction conditions.[1][2]

Q2: What are the most common side reactions observed in this compound couplings?

A2: Common side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of phenanthrene. This is often promoted by certain bases and solvents.

  • Homocoupling: The coupling of two this compound molecules or two of the coupling partner molecules.

  • Catalyst Decomposition: The palladium catalyst can decompose, often indicated by the formation of palladium black, before the reaction is complete, especially at high temperatures.

Q3: Which palladium catalysts are generally recommended for sterically hindered substrates like this compound?

A3: For sterically demanding substrates, catalyst systems with bulky, electron-rich phosphine (B1218219) ligands are generally preferred. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Catalyst systems like those based on Buchwald ligands (e.g., SPhos, XPhos) or other bulky phosphines have shown success in similar sterically hindered couplings.[3]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

Problem: The Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield of the desired 9-arylphenanthrene.

Potential Cause Troubleshooting Suggestion
Inefficient Oxidative Addition Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or catalysts with Buchwald ligands like SPhos or XPhos) to facilitate the approach to the sterically hindered C-Br bond.
Poor Transmetalation Optimize the base. Stronger, non-coordinating bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases. Ensure the base is finely powdered and anhydrous.
Catalyst Deactivation Degas the solvent and reagents thoroughly to remove oxygen. Run the reaction under a strict inert atmosphere (Nitrogen or Argon). Consider using a pre-catalyst that is more air-stable.
Unfavorable Solvent Screen different solvents. Aprotic polar solvents like dioxane, THF, or toluene (B28343) are common. A mixture with water (e.g., toluene/water 4:1) can sometimes be beneficial.
Unsuccessful Heck Reaction

Problem: The Heck reaction between this compound and an alkene (e.g., an acrylate) is not proceeding or giving a low yield.

Potential Cause Troubleshooting Suggestion
Steric Hindrance Increase the reaction temperature. For sterically hindered aryl bromides, higher temperatures are often necessary. Consider using microwave irradiation to achieve high temperatures rapidly and uniformly.[4][5]
Incorrect Base The choice of base is critical. Organic bases like triethylamine (B128534) (NEt₃) or inorganic bases like sodium acetate (B1210297) (NaOAc) or potassium carbonate (K₂CO₃) are commonly used. The optimal base may need to be determined empirically.
Ligand Choice While some Heck reactions can be ligandless, the use of phosphine ligands can be beneficial for challenging substrates. Experiment with ligands such as PPh₃ or more electron-rich phosphines.
Alkene Polymerization If using a reactive alkene, it may polymerize at higher temperatures. Add the alkene slowly to the reaction mixture or use a stabilizer if compatible with the reaction conditions.
Low Conversion in Buchwald-Hartwig Amination

Problem: The amination of this compound with a primary or secondary amine is showing low conversion.

Potential Cause Troubleshooting Suggestion
Catalyst/Ligand System This reaction is highly dependent on the catalyst-ligand combination. For sterically hindered aryl bromides, bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary.[6][7]
Base Strength A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[6]
Amine Reactivity Less nucleophilic amines may require more forcing conditions (higher temperature, longer reaction time). Ensure the amine is pure and dry.
Solvent Effects Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.

Quantitative Data from Representative Reactions

The following tables summarize quantitative data from studies on this compound and analogous sterically hindered substrates to provide a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

Aryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O801285
9-BromoanthracenePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/THFReflux1892
2-Bromo-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895[1]

Table 2: Heck Reaction of this compound with Alkenes

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Ethyl crotonatePd EnCat® 40 (1.6)-AcONaEtOH/H₂O (1:9)120 (mw)0.558[4][5]
Ethyl acrylatePd(OAc)₂ (5)PPh₃ (10)NEt₃DMF10024~76 (for 9,10-dibromoanthracene)

Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Amines

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
BromobenzeneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10024>95
BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ (1)XPhos (4)NaOtBuToluene1002496[6]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLiToluene1002497[6]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions with this compound. Note: These are starting points, and optimization of reactant ratios, catalyst loading, temperature, and reaction time is often necessary.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Heck Reaction
  • Reaction Setup: To a pressure-rated microwave vial, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the base (e.g., NEt₃, 1.5 equiv.), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or NMP) and the alkene (1.2-1.5 equiv.).

  • Reaction: Heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 120-150 °C) for the specified time. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress.

  • Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the combined organic layers and concentrate.

  • Purification: Purify by column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling cause1 Inefficient Oxidative Addition? start->cause1 cause2 Poor Transmetalation? start->cause2 cause3 Catalyst Deactivation? start->cause3 solution1 Use Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) cause1->solution1 solution2 Optimize Base (e.g., Cs2CO3, K3PO4) cause2->solution2 solution3 Ensure Inert Atmosphere & Degassed Solvents cause3->solution3

Troubleshooting Low Yield in Suzuki Coupling

Heck_Reaction_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Combine this compound, Pd Catalyst, and Base prep2 Add Anhydrous, Degassed Solvent prep1->prep2 prep3 Add Alkene prep2->prep3 reaction Heat (Conventional or Microwave) Under Inert Atmosphere prep3->reaction workup1 Aqueous Work-up & Extraction reaction->workup1 workup2 Column Chromatography workup1->workup2

General Workflow for the Heck Reaction

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add R-X pd_complex R-Pd(II)(X)L_n oxidative_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord HNR'R'', Base pd_amide R-Pd(II)(NR'R'')L_n amine_coord->pd_amide reductive_elim Reductive Elimination pd_amide->reductive_elim reductive_elim->pd0 R-NR'R''

Simplified Buchwald-Hartwig Catalytic Cycle

References

Technical Support Center: 9-Bromophenanthrene Grignard Reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the preparation and prevention of degradation of 9-Bromophenanthrene Grignard reagent.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of this compound Grignard reagent.

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in glassware or solvent. 3. Impure this compound.1. Activate Magnesium: Use fresh, shiny magnesium turnings. Activate by gently grinding in a mortar, adding a crystal of iodine, or a few drops of 1,2-dibromoethane (B42909). 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Argon or Nitrogen). Use freshly distilled anhydrous solvents. 3. Purify Starting Material: Recrystallize this compound from ethanol (B145695) if its purity is questionable.[1]
Low yield of Grignard reagent 1. Wurtz coupling side reaction. 2. Reaction with atmospheric oxygen or moisture. 3. Incomplete reaction.1. Minimize Wurtz Coupling: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the aryl halide. Avoid high reaction temperatures.[2] 2. Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas. Use septa and syringes for all transfers. 3. Monitor Reaction: The disappearance of magnesium turnings is a good indicator of reaction completion. The reaction can be monitored by quenching a small aliquot and analyzing by GC-MS.
Dark brown or black reaction mixture 1. Formation of finely divided magnesium from vigorous reaction. 2. Side reactions leading to polymeric byproducts. 3. Overheating.1. Control Reaction Rate: Moderate the addition rate of this compound to control the exotherm. 2. Maintain Moderate Temperature: Use a water bath to maintain a gentle reflux. Avoid excessive heating which can promote side reactions. 3. Use of Fresh Reagents: Ensure the purity of starting materials to minimize polymerization.
Formation of a white precipitate 1. Reaction with water or oxygen to form magnesium hydroxides or oxides. 2. Low solubility of the Grignard reagent.1. Strict Anhydrous/Anaerobic Technique: As mentioned above, rigorously exclude moisture and air. 2. Solvent Choice: Tetrahydrofuran (THF) is generally preferred over diethyl ether as it offers better solvation and stabilization of aryl Grignard reagents, potentially increasing solubility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing this compound Grignard reagent?

A1: Tetrahydrofuran (THF) is generally recommended over diethyl ether for the preparation of this compound Grignard reagent. THF has a higher boiling point and is a better solvating agent for the Grignard reagent, which can lead to higher yields and greater stability.[3][4]

Q2: How can I activate the magnesium turnings effectively?

A2: Activating the magnesium is crucial for initiating the Grignard reaction. Common methods include:

  • Mechanical Activation: Gently crushing the magnesium turnings in a dry mortar and pestle under an inert atmosphere to expose a fresh surface.

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the reaction solvent. The disappearance of the iodine color is an indicator of activation.

Q3: What are the main side reactions to be aware of?

A3: The primary side reaction is Wurtz coupling, where two molecules of this compound react with magnesium to form 9,9'-biphenanthrene. This can be minimized by slow addition of the aryl bromide and keeping the reaction temperature controlled.[2]

Q4: How can I determine the concentration of my prepared this compound Grignard reagent?

A4: The concentration of the Grignard reagent should be determined by titration before use. A common method involves titration with a standard solution of iodine or by using a known amount of a proton source like diphenylacetic acid in the presence of an indicator.

Q5: How should I store the this compound Grignard reagent solution?

A5: The Grignard reagent solution should be used immediately after preparation if possible. For short-term storage, it must be kept under a positive pressure of an inert gas (argon or nitrogen) in a tightly sealed, dry container, preferably in a refrigerator (2-8°C).[5] Storage at lower temperatures may cause crystallization, which can be redissolved by gentle warming.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF)
  • Pre-drying: Decant THF from a freshly opened bottle into a flask containing sodium wire or pellets.

  • Refluxing: Add benzophenone (B1666685) to the pre-dried THF to serve as an indicator. The solution will turn deep blue or purple when the solvent is anhydrous.

  • Distillation: Distill the THF under a nitrogen or argon atmosphere directly into the reaction flask or a dry storage flask.

Protocol 2: Formation of this compound Grignard Reagent
  • Apparatus Setup: Assemble a three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, after flame-drying all glassware.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF. Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting dark solution is the this compound Grignard reagent.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Glassware Flame-dry glassware under vacuum Setup Assemble apparatus under inert gas Dry_Glassware->Setup Anhydrous_Solvent Prepare anhydrous THF Add_Reagents Add Mg and some THF Anhydrous_Solvent->Add_Reagents Activate_Mg Activate Magnesium Turnings Activate_Mg->Add_Reagents Setup->Add_Reagents Initiate Add a small amount of this compound solution to initiate Add_Reagents->Initiate Slow_Addition Slowly add remaining this compound solution Initiate->Slow_Addition Exothermic reaction starts Reflux Maintain gentle reflux Slow_Addition->Reflux Completion Stir until Mg is consumed Reflux->Completion Grignard_Solution This compound Grignard Reagent Solution Completion->Grignard_Solution

Caption: Experimental workflow for the preparation of this compound Grignard reagent.

Degradation_Pathway Grignard 9-Phenanthrylmagnesium Bromide Phenanthrene Phenanthrene Grignard->Phenanthrene Protonolysis Phenoxide 9-Phenanthroxymagnesium Bromide Grignard->Phenoxide Oxidation Biphenanthrene 9,9'-Biphenanthrene (Wurtz Coupling Product) Grignard->Biphenanthrene Wurtz Coupling Moisture H₂O Moisture->Phenanthrene Oxygen O₂ Oxygen->Phenoxide Bromophenanthrene This compound Bromophenanthrene->Biphenanthrene

Caption: Key degradation pathways for this compound Grignard reagent.

Troubleshooting_Logic Start Problem with Grignard Reaction No_Initiation No Reaction Initiation? Start->No_Initiation Low_Yield Low Yield? Start->Low_Yield Dark_Color Dark Color? Start->Dark_Color Check_Mg Activate Mg? No_Initiation->Check_Mg Check_Anhydrous Anhydrous Conditions? No_Initiation->Check_Anhydrous Check_Purity Purity of Starting Material? No_Initiation->Check_Purity Check_Wurtz Slow Addition? Temp Control? Low_Yield->Check_Wurtz Check_Inert Inert Atmosphere? Low_Yield->Check_Inert Check_Temp Controlled Temperature? Dark_Color->Check_Temp Activate_Mg Activate Mg Check_Mg->Activate_Mg No Dry_System Ensure Dryness Check_Anhydrous->Dry_System No Purify_Reagent Purify this compound Check_Purity->Purify_Reagent No Optimize_Addition Optimize Addition Rate & Temp Check_Wurtz->Optimize_Addition No Maintain_Inert Maintain Inert Atmosphere Check_Inert->Maintain_Inert No Control_Temp Control Exotherm Check_Temp->Control_Temp No

Caption: Troubleshooting decision tree for this compound Grignard reagent synthesis.

References

Technical Support Center: Optimizing Phosphorescence of 9-Bromophenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the phosphorescence of 9-bromophenanthrene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low phosphorescence quantum yield in this compound derivatives?

Low quantum yield is typically due to non-radiative decay processes outcompeting the desired phosphorescent emission. The most common causes include:

  • Quenching: Molecular oxygen is a highly efficient quencher of the triplet state required for phosphorescence.[1][2] Other quenchers can include metal ions and impurities in the sample or solvent.[1][3]

  • Environmental Effects: The solvent's polarity, viscosity, and temperature play a crucial role.[1][4][5] High temperatures, in particular, increase molecular vibrations and collisional deactivation, which reduces phosphorescence.[1]

  • Concentration: At high concentrations, molecules can interact with each other, leading to self-quenching or aggregation, which diminishes the phosphorescent output.[1][6]

  • Molecular Structure: While the bromine atom enhances phosphorescence through the heavy-atom effect, other substituents can negatively impact emission.[7] Electron-withdrawing groups like -NO2 or -COOH, for instance, can decrease or destroy phosphorescence.[2][7]

Q2: How does the choice of solvent impact phosphorescence optimization?

The solvent has a significant effect on phosphorescence. Key considerations include:

  • Polarity: The polarity of the solvent can alter the energy levels of the excited states. Solvents with high dielectric constants have been shown to produce more intense signals in some systems.[4]

  • Viscosity: Higher viscosity reduces the molecular motion and vibrations of the derivative, which in turn minimizes non-radiative decay pathways and can enhance phosphorescence.[1]

  • Purity: Using high-purity, spectroscopy-grade solvents is critical to avoid quenching by impurities.

Q3: What is the "heavy-atom effect" and why is it important for this compound?

The heavy-atom effect refers to the ability of atoms with a high atomic number (like bromine) to increase the rate of intersystem crossing.[7] Intersystem crossing is the process where a molecule transitions from an excited singlet state (S1) to an excited triplet state (T1). Since phosphorescence is emission from the T1 state, a more efficient S1 → T1 transition leads to a stronger phosphorescence signal. The bromine atom in this compound significantly enhances this process, making it a promising scaffold for phosphorescent materials.[7]

Q4: What is a typical concentration range for measuring the phosphorescence of this compound?

The optimal concentration can vary, but studies have shown that a concentration of 1.0 × 10⁻⁵ mol L⁻¹ provides the maximum room temperature phosphorescence (RTP) intensity for this compound when induced by sodium deoxycholate.[8][9] It is crucial to test a dilution series to identify the ideal concentration for your specific derivative and experimental conditions to avoid self-quenching.

Data Summary

Table 1: Key Factors Affecting Phosphorescence of this compound Derivatives

FactorEffect on PhosphorescenceRecommendations & Notes
Oxygen Strong quenching (decreases intensity)Degas solvents thoroughly (e.g., via nitrogen/argon bubbling or freeze-pump-thaw cycles).[1][2]
Temperature Higher temperatures decrease intensityFor maximum signal, use low temperatures (e.g., 77 K in a liquid nitrogen dewar) or a rigid polymer matrix.[1][8]
Solvent Viscosity Higher viscosity increases intensityConsider using viscous solvents or polymer matrices to reduce non-radiative decay.[1]
Concentration High concentrations can cause self-quenchingOptimize by testing a range of dilutions. An initial target could be around 1.0 × 10⁻⁵ M.[8][9]
Substituents Electron-donating groups (-OH, -NH2) can enhance, while electron-withdrawing groups (-NO2, -COOH) can quench.[2][7]The intrinsic properties of the derivative are critical. Molecular design is key to high quantum yield.
pH Can alter molecular electronic structureMaintain a consistent and optimal pH, as changes can significantly affect emission.[1][10]

Table 2: Optimized Conditions for Room Temperature Phosphorescence (RTP) of this compound (BrP) in Sodium Deoxycholate (NaDC) Micelles[8][9]

ParameterOptimal Value
BrP Concentration1.0 × 10⁻⁵ mol L⁻¹
NaDC Concentration4.9 × 10⁻³ mol L⁻¹
Solvent Content≤ 1.0%
Minimum Detectable Level8.0 × 10⁻¹⁰ mol L⁻¹

Troubleshooting Guide

Problem: The measured phosphorescence quantum yield of my derivative is unexpectedly low or absent.

This is a common issue that can be diagnosed by systematically evaluating several potential causes. Use the following guide and the accompanying logical workflow diagram to identify the problem.

TroubleshootingWorkflow start Start: Low Quantum Yield Detected check_oxygen Is the solvent properly degassed? start->check_oxygen check_purity Are the sample and solvent of high purity? check_oxygen->check_purity Yes solution_degas Action: Degas solvent using N2/Ar bubbling or freeze-pump-thaw. check_oxygen->solution_degas No check_concentration Have you tested a concentration series? check_purity->check_concentration Yes solution_purify Action: Repurify the compound (e.g., recrystallization, chromatography). Use spectroscopy-grade solvent. check_purity->solution_purify No check_temp Is the measurement at low temperature or in a rigid matrix? check_concentration->check_temp Yes solution_concentration Action: Prepare and measure a dilution series (e.g., 10⁻⁴ M to 10⁻⁷ M). check_concentration->solution_concentration No check_photobleaching Does the signal decrease over time with illumination? check_temp->check_photobleaching Yes solution_temp Action: Perform measurement at 77 K or in a polymer film. check_temp->solution_temp No intrinsic_property Issue may be intrinsic to the molecule's structure. check_photobleaching->intrinsic_property No solution_photobleaching Action: Reduce excitation slit width/intensity or decrease exposure time. check_photobleaching->solution_photobleaching Yes

Caption: Troubleshooting workflow for low phosphorescence quantum yield.

Experimental Protocols

Protocol 1: Synthesis of this compound from Phenanthrene (B1679779)

This protocol is adapted from established methods for the direct bromination of phenanthrene.[3][11][12]

Materials:

  • Phenanthrene

  • Carbon tetrachloride (CCl₄), dry

  • Bromine (Br₂)

  • 500 mL three-necked flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Dissolve 1 mole equivalent of pure phenanthrene in dry carbon tetrachloride (approx. 1 L per kg of phenanthrene) in the three-necked flask.

  • Heat the mixture to a gentle reflux with stirring.

  • Slowly add 1 mole equivalent of bromine from the dropping funnel over a period of approximately 3 hours. Hydrogen bromide gas will evolve.

  • After the addition is complete, continue stirring at reflux for an additional 2 hours to drive the reaction to completion.

  • Cool the reaction mixture to room temperature.

  • Distill off the carbon tetrachloride solvent under reduced pressure.

  • The crude this compound residue can then be purified by vacuum distillation followed by recrystallization.

Caution: This reaction involves bromine and carbon tetrachloride, which are toxic and corrosive. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (B145695) (95% or absolute)

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. A ratio of about 10 mL of ethanol per gram of product is a good starting point.[11]

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Air-dry the crystals completely. The melting point of pure this compound is approximately 60-64°C.[9]

Protocol 3: Measurement of Relative Phosphorescence Quantum Yield (Φ)

This protocol uses a comparative method, measuring the emission of the sample against a well-characterized standard.[6][13]

QuantumYieldWorkflow start Start: Prepare Solutions absorbance 1. Measure UV-Vis Absorbance (Adjust concentration for A < 0.1 at λex) start->absorbance fluorescence 2. Record Phosphorescence Emission Spectra (Use identical settings for sample and standard) absorbance->fluorescence integrate 3. Integrate Area Under Emission Curves fluorescence->integrate calculate 4. Calculate Quantum Yield (Φ) using the comparative equation integrate->calculate end Result: Φ_sample calculate->end

Caption: Experimental workflow for measuring relative quantum yield.

Procedure:

  • Select a Standard: Choose a phosphorescence standard with a known quantum yield and emission in a similar spectral region to your sample.

  • Prepare Solutions: Prepare dilute solutions of both your sample and the standard in the same degassed solvent. The concentration should be adjusted so that the absorbance at the chosen excitation wavelength (λex) is low (ideally between 0.01 and 0.1) to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra for both solutions and note the absorbance values at λex.

  • Measure Emission: In a spectrofluorometer equipped for phosphorescence measurements (typically involving a cooled detector and a pulsed lamp or chopper), record the phosphorescence emission spectrum of the standard and the sample. It is critical that the excitation wavelength, slit widths, and all other instrument settings are identical for both measurements.

  • Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr × (Is / Ir) × (Ar / As) × (ηs² / ηr²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated area under the corrected emission spectrum.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • Subscripts s and r refer to the sample and the reference standard, respectively.[13]

References

Technical Support Center: Troubleshooting Low Conversion Rates in 9-Bromophenanthrene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion rates in the functionalization of 9-bromophenanthrene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I troubleshoot it?

Low yields in Suzuki-Miyaura couplings involving this compound are often attributed to several factors, primarily stemming from its steric hindrance and potential for side reactions.[1][2][3]

Possible Causes & Solutions:

  • Poor Solubility: this compound and its derivatives can have low solubility in common reaction solvents, hindering reaction kinetics.[4]

    • Solution: Consider using higher boiling point or more effective solubilizing solvents like DMF, dioxane, or chlorinated aromatics (e.g., chlorobenzene).[4][5] Functionalizing the phenanthrene (B1679779) core with solubilizing groups can also be beneficial.[4]

  • Catalyst Deactivation/Poisoning: The palladium catalyst is susceptible to deactivation through agglomeration into palladium black or poisoning by impurities.[6]

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to stabilize the active Pd(0) species.[6] Ensure all reagents and solvents are of high purity and thoroughly degassed to remove oxygen.[6][7]

  • Inefficient Oxidative Addition: The C-Br bond at the 9-position is sterically hindered, which can slow down the rate-limiting oxidative addition step.[2][8]

    • Solution: Increase the reaction temperature.[5] Using a more reactive aryl iodide instead of the bromide can also facilitate this step.[4]

  • Side Reactions: Protodeboronation of the boronic acid partner and homocoupling are common side reactions.[4]

    • Solution: Use a milder base such as potassium fluoride (B91410) (KF) to minimize ester cleavage if applicable.[4] Ensure an inert atmosphere to prevent oxidative side reactions.[7]

Q2: I am struggling with a Buchwald-Hartwig amination of this compound. What parameters should I focus on for optimization?

Optimizing Buchwald-Hartwig aminations requires careful selection of the catalyst system, base, and solvent, especially with a sterically demanding substrate like this compound.[9][10]

Key Optimization Parameters:

  • Catalyst and Ligand: The choice of palladium precatalyst and phosphine ligand is critical.

    • Recommendation: Screen various palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts in combination with bulky, electron-rich ligands such as XPhos or Xantphos.[9][10]

  • Base Selection: The strength and solubility of the base are crucial.

    • Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or LHMDS are commonly used.[11] For base-sensitive substrates, a combination of an organic base (e.g., DBU) and an inorganic base might be effective.[11] Sonication can help with the solubility of inorganic bases.[9]

  • Solvent Choice: The solvent affects solubility and reaction temperature.

    • Recommendation: Toluene (B28343) and 1,4-dioxane (B91453) are often effective solvents for Buchwald-Hartwig reactions.[10] Avoid chlorinated solvents and acetonitrile, as they can inhibit the reaction.[11]

  • Temperature: Reaction temperatures typically range from 80-100°C.[11] For challenging substrates, higher temperatures may be necessary.[12]

Q3: My Sonogashira coupling with this compound is not proceeding as expected. What are the common pitfalls?

Sonogashira couplings with sterically hindered aryl bromides can be challenging, often resulting in low yields or formation of byproducts.[5]

Common Issues & Troubleshooting:

  • Insufficient Catalyst Loading: Steric hindrance may necessitate a higher catalyst concentration than standard protocols.[5]

  • Inappropriate Ligand: The phosphine ligand may not be suitable for the demanding substrate.

  • Low Reaction Temperature: The oxidative addition step often requires elevated temperatures to proceed efficiently.[5]

    • Solution: Increase the reaction temperature, often to around 80-100°C for aryl bromides.[5]

  • Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction, especially when using a copper co-catalyst.[6]

    • Solution: Ensure strictly anaerobic conditions. A copper-free protocol can eliminate this side reaction.[6]

Q4: I am having difficulty forming the Grignard reagent of this compound. What can I do to initiate the reaction?

The formation of Grignard reagents can be notoriously difficult to initiate, often due to the passivating oxide layer on the magnesium surface and the stability of the aryl halide.[13][14]

Initiation Techniques:

  • Magnesium Activation:

    • Mechanical: Vigorously stir the magnesium turnings to break the oxide layer.

    • Chemical: Add a small crystal of iodine, which will etch the magnesium surface.[14] 1,2-Dibromoethane can also be used as an activator.

  • Solvent Choice: THF is generally a better solvent than diethyl ether for Grignard reagent formation due to its higher coordinating ability.[14]

  • Concentration: Add the initial portion of this compound as a concentrated solution to a small area of the magnesium surface.[13]

  • "Turbo Grignard": The addition of one equivalent of LiCl can speed up the formation of the Grignard reagent.[13]

Q5: What are the key challenges in the lithiation-borylation of this compound and how can they be addressed?

The lithiation-borylation sequence offers a powerful method for C-C bond formation. However, steric hindrance and the stability of the resulting organolithium species are critical factors.[15][16]

Challenges and Solutions:

  • Steric Hindrance: The bulky phenanthrene core can hinder both the initial lithiation and the subsequent borylation steps.[16]

    • Solution: Using less sterically demanding boronic esters, such as neopentyl boronic esters, can be beneficial for highly hindered substrates.[16]

  • Stability of the Lithiated Intermediate: The configurationally stability of the organolithium species is crucial for stereoselective reactions.

    • Solution: Performing the reaction at cryogenic temperatures (e.g., -78 °C) is essential.

  • 1,2-Migration: The rearrangement of the "ate" complex can be slow.

    • Solution: The addition of a Lewis acid like MgBr₂ can promote the 1,2-migration.[16]

Data Presentation

Table 1: Troubleshooting Guide for Low Yields in Suzuki-Miyaura Coupling of this compound

Parameter Problem Recommended Action Rationale
Solvent Poor solubility of starting materialsSwitch to higher boiling, more polar aprotic solvents (e.g., DMF, Dioxane)Improves reaction kinetics by ensuring all components are in solution.[4]
Catalyst/Ligand Catalyst deactivation (e.g., formation of Pd black)Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)Stabilizes the active Pd(0) species and prevents agglomeration.[6]
Base Side reactions (e.g., protodeboronation)Screen milder bases (e.g., K₃PO₄, Cs₂CO₃, KF)Minimizes decomposition of the boronic acid partner.[4][17]
Temperature Sluggish reactionIncrease reaction temperature (e.g., 80-120 °C)Overcomes the activation energy barrier for the oxidative addition step.[5]
Atmosphere Oxidative side reactionsEnsure rigorous inert atmosphere (N₂ or Ar)Prevents oxidation of the catalyst and reagents.[7]

Table 2: Optimization Parameters for Buchwald-Hartwig Amination of this compound

Parameter Condition 1 (Initial) Condition 2 (Optimized) Condition 3 (Alternative) Yield (%)
Pd Source Pd(OAc)₂Pd₂(dba)₃XPhos Pd G3Variable
Ligand P(t-Bu)₃XPhos(none)Variable
Base K₂CO₃NaOtBuLHMDSVariable
Solvent TolueneDioxaneTHFVariable
Temperature (°C) 80100110Variable

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the boronic acid partner (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent (e.g., a mixture of toluene and water, or DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination of this compound:

  • In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst) to a dried reaction vessel.

  • Add the base (e.g., NaOtBu, 1.5 mmol).

  • Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (TLC, GC-MS, LC-MS).

  • After completion, cool the reaction, quench carefully with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate in This compound Functionalization check_purity Check Purity of Starting Materials start->check_purity Initial Check check_purity->start Impure optimize_catalyst Optimize Catalyst System (Pd Source & Ligand) check_purity->optimize_catalyst Purity Confirmed optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temperature) optimize_catalyst->optimize_conditions Improvement Seen consider_alternative Consider Alternative Reaction Pathway optimize_catalyst->consider_alternative No Improvement optimize_conditions->consider_alternative Still Low Yield success Successful Functionalization optimize_conditions->success Yield Improved

Caption: A general troubleshooting workflow for addressing low conversion rates.

Suzuki_Miyaura_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Suzuki-Miyaura cause1 Poor Solubility low_yield->cause1 cause2 Catalyst Deactivation low_yield->cause2 cause3 Steric Hindrance low_yield->cause3 solution1 Change Solvent (e.g., DMF, Dioxane) cause1->solution1 solution2 Use Bulky, Electron-Rich Ligands (e.g., XPhos) cause2->solution2 solution3 Increase Temperature cause3->solution3

Caption: Troubleshooting logic for Suzuki-Miyaura coupling of this compound.

Buchwald_Hartwig_Optimization start Buchwald-Hartwig Amination Optimization catalyst Catalyst System - Pd Source - Ligand start->catalyst base Base - Strength - Solubility start->base solvent Solvent - Polarity - Boiling Point start->solvent temperature Temperature start->temperature

Caption: Key parameters for optimizing Buchwald-Hartwig amination reactions.

References

Technical Support Center: Palladium-Catalyzed Coupling Reactions of 9-Bromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-bromophenanthrene in palladium-catalyzed coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during Suzuki-Miyaura, Heck, and Sonogashira couplings.

Troubleshooting Guide: Common Side Reactions

When using this compound in palladium-catalyzed coupling reactions, several side reactions can occur, leading to reduced yields of the desired product and complex purification challenges. Below is a summary of the most common side reactions, their causes, and recommended solutions.

Side Reaction Description Common Causes Troubleshooting Solutions
Homocoupling (Dimerization) Formation of 9,9'-biphenanthrene (B8805792) from the coupling of two this compound molecules or the dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling, alkyne in Sonogashira coupling).- High catalyst concentration. - Presence of oxygen in the reaction mixture. - High reaction temperatures. - Inefficient transmetalation in Suzuki coupling.- Optimize Catalyst and Ligand: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to favor cross-coupling. - Control Reaction Temperature: Start at a lower temperature and gradually increase to find the optimal balance. - Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen).[1] - Slow Addition: For Suzuki and Sonogashira couplings, add the boronic acid or alkyne slowly to the reaction mixture.
Dehalogenation (Reduction) Replacement of the bromine atom on this compound with a hydrogen atom, resulting in the formation of phenanthrene (B1679779).- Presence of a hydride source (e.g., from solvent, base, or impurities). - Slow reductive elimination compared to competing pathways.- Choice of Solvent: Use anhydrous, aprotic solvents like dioxane or toluene (B28343) instead of protic solvents like alcohols if dehalogenation is significant. - Choice of Base: Use a non-hydroxide base (e.g., K₂CO₃, CsF) to minimize the presence of water. - Optimize Ligand: Bulky ligands can sometimes promote the desired reductive elimination over dehalogenation.
Protodeborylation (Suzuki) Cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct from the boronic acid.- Presence of water or other protic species in the reaction mixture. - Use of a strong, protic base.- Use Anhydrous Conditions: Ensure all reagents and solvents are dry. - Select a Suitable Base: Employ non-protic bases to minimize this side reaction.
β-Hydride Elimination (Heck) In Heck reactions, if the organopalladium intermediate has a β-hydrogen, its elimination can lead to the formation of undesired alkene isomers.- The structure of the alkene coupling partner.- Use of a Base: A suitable base is required to regenerate the Pd(0) catalyst after β-hydride elimination.[2] - Ligand Choice: The steric and electronic properties of the ligand can influence the regioselectivity of the migratory insertion and the rate of β-hydride elimination.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of 9,9'-biphenanthrene in my Suzuki-Miyaura coupling reaction. How can I minimize this?

A1: The formation of 9,9'-biphenanthrene is a common homocoupling side reaction. To minimize it, consider the following:

  • Optimize Catalyst and Ligand: Employing bulky and electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. It is advisable to start with a lower reaction temperature and gradually increase it.

  • Ensure Anaerobic Conditions: Oxygen can promote the oxidative homocoupling. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.[1]

  • Use a Weaker Base: Strong bases can sometimes accelerate homocoupling. Switching to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF) may help.

Q2: My Heck reaction with this compound is giving a low yield of the desired substituted alkene and a significant amount of phenanthrene. What is happening?

A2: The formation of phenanthrene indicates that a dehalogenation side reaction is occurring. This happens when the bromine atom is replaced by a hydrogen atom. To address this:

  • Solvent Choice: If you are using a protic solvent (like an alcohol), it can act as a hydride source. Switch to an anhydrous, aprotic solvent such as dioxane, toluene, or DMF.

  • Base Selection: Ensure your base is not contributing to the dehalogenation. Using an anhydrous, non-nucleophilic base is recommended.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes promote dehalogenation. Try to optimize for the shortest reaction time at the lowest effective temperature.

Q3: In my Sonogashira coupling, I am getting a lot of the homocoupled alkyne (Glaser coupling product). What are the best strategies to avoid this?

A3: Alkyne homocoupling is a common issue in Sonogashira reactions. To suppress this side reaction:

  • Minimize Oxygen: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen). Oxygen is a key promoter of Glaser coupling.

  • Control Copper (I) Concentration: While catalytic amounts of a copper (I) co-catalyst are often used to accelerate the Sonogashira reaction, high concentrations can favor the homocoupling pathway. Use the minimal effective amount of the copper co-catalyst or consider a copper-free protocol if homocoupling persists.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

Experimental Protocols

Below are general experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings using this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

  • Ligand (if using Pd(OAc)₂) (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, CsF)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if applicable).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction Protocol

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand in the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the alkene (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) under an inert atmosphere.[3]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove palladium black and inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling Protocol

Materials:

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Add the degassed anhydrous solvent and the base (which can often be used as the solvent or co-solvent).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride to remove copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycles for the main coupling reactions and a troubleshooting workflow for addressing common side reactions.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)Ln OxAdd->PdII Transmetal Transmetalation (R-B(OR)2) PdII->Transmetal R-B(OR)2 Base PdII_R Ar-Pd(II)(R)Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)Ln OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene PdII_Alkene [Ar-Pd(II)(Alkene)Ln]+ Coord->PdII_Alkene Migratory Migratory Insertion PdII_Alkene->Migratory PdII_Alkyl R-CH2-CH(Ar)-Pd(II)Ln Migratory->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Ar-Alkene BetaElim->Product PdH H-Pd(II)(X)Ln BetaElim->PdH BaseElim Base PdH->BaseElim Base BaseElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Heck reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify Identify Side Products (e.g., by GC-MS, NMR) Start->Identify Homocoupling Homocoupling Product (e.g., 9,9'-Biphenanthrene) Identify->Homocoupling Yes Dehalogenation Dehalogenation Product (Phenanthrene) Identify->Dehalogenation Yes Other Other Side Products Identify->Other Yes Solve_Homo Optimize Catalyst/Ligand Lower Temperature Degas Thoroughly Homocoupling->Solve_Homo Solve_Dehalo Use Anhydrous/Aprotic Solvent Change Base Dehalogenation->Solve_Dehalo Solve_Other Re-evaluate Reaction Conditions (Stoichiometry, Purity of Reagents) Other->Solve_Other End Improved Yield and Purity Solve_Homo->End Solve_Dehalo->End Solve_Other->End

Caption: Troubleshooting workflow for common side reactions.

References

Technical Support Center: Enhancing the Solubility of 9-Bromophenanthrene for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 9-bromophenanthrene and encountering challenges with its solubility in reaction systems. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative solubility data to facilitate the successful use of this compound in your research.

Troubleshooting Guide

Issue 1: this compound fails to dissolve completely in the chosen reaction solvent.

Possible Causes:

  • Insufficient Solvent Volume: The amount of solvent may be inadequate to dissolve the desired quantity of this compound at the given temperature.

  • Low Temperature: The solubility of this compound, like most solids, is temperature-dependent and may be significantly lower at room temperature.

  • Inappropriate Solvent Choice: The polarity and chemical nature of the solvent may not be suitable for dissolving the nonpolar, aromatic structure of this compound.

  • Purity of this compound: Impurities in the starting material can sometimes affect its solubility characteristics.

Solutions:

  • Increase Solvent Volume: Gradually add more solvent to the mixture while stirring until the solid dissolves completely.

  • Gentle Heating: Carefully heat the mixture while stirring. Many organic solvents have low boiling points, so use a condenser to prevent solvent loss. Always check the compatibility of your reaction conditions with elevated temperatures.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down solid agglomerates.

  • Solvent Screening: If the compound remains insoluble, a different solvent may be required. Refer to the solubility data table below to select a more appropriate solvent.

  • Purification: If you suspect impurities, consider purifying the this compound by recrystallization. A common method is recrystallization from hot ethanol (B145695).[1]

Issue 2: this compound precipitates out of solution during the reaction.

Possible Causes:

  • Change in Temperature: If the reaction is cooled or the ambient temperature drops, the solubility may decrease, leading to precipitation.

  • Change in Solvent Composition: The addition of a co-solvent or a reagent that is a poor solvent for this compound can cause it to crash out of solution. This is a common issue in reactions like the Suzuki coupling, where aqueous base solutions are often added.[2][3]

  • Reaction Consumption: As the this compound is consumed in the reaction, the concentration of other, potentially less soluble, species increases, which can affect the overall solubility of the reaction mixture.

Solutions:

  • Maintain Constant Temperature: Use a temperature-controlled reaction setup (e.g., an oil bath) to maintain a consistent temperature throughout the reaction.

  • Use a Co-solvent: If a reagent in a different solvent must be added, consider using a co-solvent system that can solubilize all components. For example, in a Suzuki reaction, using a mixture of toluene (B28343) and water or dioxane and water can help maintain solubility.[3]

  • Slow Addition: Add the problematic reagent or co-solvent slowly and with vigorous stirring to allow the mixture to equilibrate and prevent localized supersaturation.

  • Increase Overall Solvent Volume: A more dilute reaction mixture can sometimes prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the best common laboratory solvents for dissolving this compound?

A1: this compound, a polycyclic aromatic hydrocarbon, exhibits low solubility in water but is moderately to highly soluble in several organic solvents.[4][5] Chloroform and toluene are excellent choices, with a reported solubility of 50 mg/mL.[6][7][8][9][10] Other good solvents include dichloromethane, acetone, and hot ethanol.[4][5][11]

Q2: How can I enhance the aqueous solubility of this compound for biological or biphasic reactions?

A2: While this compound is poorly soluble in water, its apparent aqueous solubility can be increased using solubility-enhancing agents such as cyclodextrins or surfactants. This compound has been shown to form an inclusion complex with β-cyclodextrin.[7] Surfactants like sodium dodecyl sulfate (B86663) (SDS) can also be used to create micellar solutions that encapsulate the hydrophobic compound.[12][13]

Q3: My Suzuki coupling reaction with this compound is sluggish. Could solubility be the issue?

A3: Yes, poor solubility of reactants is a common reason for slow or incomplete cross-coupling reactions.[14][15] If the this compound or the boronic acid partner is not fully dissolved, the reaction rate will be limited by the dissolution rate. Ensure all reactants are in solution before adding the palladium catalyst. Using a co-solvent system (e.g., toluene/water, dioxane/water) and ensuring vigorous stirring is crucial.[3]

Q4: Can I use heat to dissolve this compound for my reaction?

A4: Yes, gentle heating can significantly increase the solubility of this compound. However, you must consider the thermal stability of your other reagents and the boiling point of your chosen solvent. Always use a reflux condenser to prevent solvent evaporation when heating.

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents

SolventChemical FormulaSolubility (at approx. 25°C)Notes
ChloroformCHCl₃50 mg/mL[6][7][10][16]Clear solution.
TolueneC₇H₈50 mg/mL[6][7][8][9][10]Soluble.
DichloromethaneCH₂Cl₂Soluble[4][5][17]Qualitative data suggests good solubility.
AcetoneC₃H₆OSoluble[4][5][11]Qualitative data suggests good solubility.
EthanolC₂H₅OHSparingly soluble at RT, soluble when hot[1]Recrystallization from hot ethanol is a common purification method, suggesting high solubility at elevated temperatures.
Acetic AcidCH₃COOHSoluble[18]
Carbon DisulfideCS₂Soluble[18]
WaterH₂OInsoluble[4][5]

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility with a Co-solvent
  • Initial Dissolution: In a reaction vessel, add the this compound and the primary reaction solvent in which it has at least moderate solubility (e.g., toluene).

  • Stirring: Begin vigorous stirring of the mixture.

  • Co-solvent Addition: Slowly add a co-solvent in which the other reaction components (e.g., an aqueous base) are soluble. Add the co-solvent dropwise to prevent rapid precipitation of the this compound.

  • Observation: Continue adding the co-solvent until a homogeneous solution is achieved. If some solid remains, gentle heating may be applied.

  • Reaction Initiation: Once a clear solution is obtained, proceed with the addition of other reagents and catalysts.

Protocol 2: Preparation of a this compound/β-Cyclodextrin Inclusion Complex

This protocol is adapted from general methods for preparing cyclodextrin (B1172386) inclusion complexes.

  • β-Cyclodextrin Solution: Prepare a saturated solution of β-cyclodextrin in deionized water at room temperature with vigorous stirring.

  • This compound Solution: In a separate flask, dissolve the this compound in a minimal amount of a water-miscible organic solvent such as ethanol or acetone.

  • Complexation: Slowly add the this compound solution dropwise to the stirring β-cyclodextrin solution. A white precipitate of the inclusion complex should start to form.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to ensure complete complex formation.

  • Isolation: Isolate the solid inclusion complex by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin, followed by a small amount of a non-polar solvent like hexane (B92381) to remove any uncomplexed this compound.

  • Drying: Dry the resulting white powder under vacuum to a constant weight. The solid complex can then be used in aqueous reaction media.

Mandatory Visualization

Caption: Workflow for enhancing the solubility of this compound.

solvent_selection_logic Logical Flowchart for Solvent Selection cluster_start Initial Consideration cluster_screening Solvent Screening cluster_compatibility Compatibility Check cluster_decision Final Decision start Define Reaction Requirements (Temp, Reagents) check_solubility_data Consult Solubility Data Table start->check_solubility_data test_solvents Perform Small-Scale Solubility Tests check_solubility_data->test_solvents is_soluble Is this compound Soluble? test_solvents->is_soluble is_soluble->check_solubility_data No, try another check_reagent_solubility Check Solubility of All Other Reagents is_soluble->check_reagent_solubility Yes is_compatible Are all components soluble/compatible? check_reagent_solubility->is_compatible select_solvent Select Optimal Solvent/System is_compatible->select_solvent Yes consider_enhancement Consider Solubility Enhancement Techniques is_compatible->consider_enhancement No consider_enhancement->test_solvents

Caption: Decision-making flowchart for selecting a suitable solvent system.

References

Technical Support Center: Column Chromatography Purification of 9-Bromophenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 9-bromophenanthrene and its derivatives via column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography purification of this compound derivatives in a direct question-and-answer format.

Q1: My this compound derivative appears to be decomposing on the silica (B1680970) gel column. What can I do to prevent this?

Potential Causes:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic, which can lead to the degradation of sensitive compounds, including some polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives.[1] This is a known issue with acid-sensitive molecules.[2][3]

  • Debromination: Halogenated aromatic compounds can sometimes undergo dehalogenation on silica gel, leading to the parent aromatic compound as an impurity.

Solutions:

  • Deactivate the Silica Gel: To reduce the acidity of the stationary phase, you can pretreat the silica gel. A common method is to use a solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%).[3][4]

  • Use an Alternative Stationary Phase: If deactivating the silica is not effective, consider switching to a more inert stationary phase.[2][3]

    • Alumina (Neutral or Basic): This is often a good substitute for acid-sensitive compounds.[5]

    • Florisil: A magnesium silicate-based adsorbent that can be less harsh than silica gel.[3]

  • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.[3] Applying slight air pressure can also speed up the elution.[6]

Q2: I am observing poor separation between my desired this compound derivative and impurities. How can I improve the resolution?

Potential Causes:

  • Incorrect Mobile Phase Polarity: The chosen eluent may not have the optimal polarity to effectively separate the components of the mixture.[7]

  • Column Overloading: Loading too much crude material onto the column for its size will result in broad, overlapping bands.[7]

  • Improper Column Packing: Cracks, channels, or air bubbles in the stationary phase lead to an uneven flow of the mobile phase and poor separation.[5][7]

  • Co-elution of Isomers: Isomers of bromophenanthrene often have very similar polarities, making them challenging to separate.[3][8]

Solutions:

  • Optimize the Mobile Phase with TLC: Use Thin-Layer Chromatography (TLC) to determine the ideal solvent system. The target Rf value for your desired compound should be between 0.2 and 0.4 for good separation on a column.[7]

  • Use an Appropriate Column Size: A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude sample.[5]

  • Properly Pack the Column: Prepare a slurry of the silica gel in the initial mobile phase and pour it carefully into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.[7][9]

  • Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity by incrementally adding a more polar solvent. This can help to first elute non-polar impurities and then the desired product, followed by more polar impurities.[2]

Q3: My compound is eluting either too quickly (high Rf) or not at all (low Rf). What adjustments should I make?

Potential Causes & Solutions:

  • Compound Elutes Too Quickly (Rf > 0.4): The mobile phase is too polar.[7] To resolve this, decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381)/petroleum ether content relative to ethyl acetate (B1210297)/dichloromethane).[7]

  • Compound Elutes Too Slowly or Not at All (Rf < 0.2): The mobile phase is not polar enough to displace the compound from the stationary phase.[2] Gradually increase the polarity of the mobile phase by adding more of the polar solvent.[2]

Q4: How can I visualize the colorless this compound derivative on a TLC plate and during column collection?

Methods for Visualization:

  • UV Light: this compound and its derivatives are polycyclic aromatic compounds that strongly absorb UV light.[10][11] When a TLC plate with a fluorescent indicator (F254) is exposed to short-wave UV light (254 nm), the plate will glow green, and the spots of your compound will appear as dark purple or black circles where the fluorescence is quenched.[12][13] This is a non-destructive method.[12]

  • Iodine Chamber: Placing the TLC plate in a sealed chamber with a few crystals of iodine will cause most organic compounds to appear as yellow or brown spots.[6] This is also a largely non-destructive method as the iodine will eventually sublime off the plate.

  • Staining: Destructive chemical stains can be used if UV and iodine are ineffective. A common general-purpose stain is potassium permanganate (B83412) (KMnO4), which reacts with compounds that can be oxidized.[14]

Frequently Asked Questions (FAQs)

Q1: What is a typical stationary and mobile phase system for the purification of this compound derivatives?

A common and effective setup is using silica gel as the stationary phase with a mobile phase consisting of a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as dichloromethane (B109758) or ethyl acetate.[7][15][16] The purification of related methoxyphenanthrene derivatives has been successfully achieved using a gradient of ethyl acetate in hexane.[15]

Q2: How do I prepare and load my sample onto the column?

There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is a common choice).[7][9] Carefully add this concentrated solution to the top of the column bed with a pipette.[7]

  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and remove the solvent by rotary evaporation. This results in the crude product being adsorbed onto the silica. This free-flowing powder can then be carefully added to the top of the packed column.[9]

Q3: How do I determine the correct solvent ratio for the mobile phase?

The ideal solvent ratio is determined by running several TLC plates with varying solvent compositions.[7] The goal is to find a system where the desired this compound derivative has an Rf value between 0.2 and 0.4, and is well-separated from any impurities.[7]

Q4: My crude product contains both the starting material (e.g., phenanthrene) and the this compound product. How can I effectively separate them?

Phenanthrene (B1679779) is less polar than this compound. Therefore, using a mobile phase of low polarity (e.g., pure hexane or petroleum ether, or with a very small percentage of a more polar solvent) should allow for the elution of the phenanthrene first, while the this compound remains adsorbed on the column. The polarity can then be gradually increased to elute the desired product.

Data Presentation

The following tables summarize typical solvent systems and reported Rf values for phenanthrene derivatives. Note that Rf values are highly dependent on the specific stationary phase, temperature, and TLC plate used.

Table 1: Common Solvent Systems for Column Chromatography of Phenanthrene Derivatives

Stationary PhaseMobile Phase System (Non-polar:Polar)Application Notes
Silica GelHexane : Ethyl AcetateA versatile system. Polarity is increased by adding more ethyl acetate. Used for methoxyphenanthrene derivatives.[15]
Silica GelPetroleum Ether : DichloromethaneGood for separating non-polar aromatic compounds. Polarity is increased by adding more dichloromethane.[7][17]
Silica GelPetroleum Ether : Ethyl AcetateA common system for a wide range of organic compounds.[16]
AluminaHexane : DichloromethaneAn alternative to silica gel, especially for acid-sensitive compounds.

Table 2: Reported Rf Values for Substituted Phenanthrenes

CompoundSolvent System (v/v)Rf ValueReference
1,9-Dimethoxyphenanthrene10% Ethyl Acetate in Hexane0.48[15]
3,9-Dimethoxyphenanthrene5% Ethyl Acetate in Hexane0.34[15]
1-Bromo-9-methoxyphenanthreneHexane0.30[15]
1,3-Dibromo-9-methoxyphenanthreneHexane0.25[15]

Experimental Protocols & Visualizations

General Protocol for Column Chromatography Purification

A detailed methodology for the purification of a this compound derivative is outlined below.

  • Preparation of the Stationary Phase:

    • A slurry of silica gel is prepared in a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • The slurry is carefully poured into the chromatography column, ensuring no air bubbles are trapped.

    • The column is allowed to pack under gravity or with gentle pressure, and the excess solvent is drained until it is just above the silica gel surface.[7]

  • Sample Preparation and Loading:

    • The crude this compound derivative is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).[7]

    • The concentrated sample solution is carefully loaded onto the top of the silica gel bed.[7]

  • Elution:

    • Elution begins with the initial low-polarity mobile phase.

    • The polarity of the mobile phase is gradually increased as needed to elute the compounds from the column.

    • Fractions are collected in separate test tubes.

  • Analysis of Fractions:

    • The collected fractions are analyzed by TLC to determine which contain the pure desired product.

    • Fractions containing the pure product are combined.

  • Solvent Removal:

    • The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound derivative.

Diagrams

ColumnChromatographyWorkflow cluster_prep Preparation cluster_load Loading cluster_elute Elution & Analysis cluster_iso Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column Pour slurry dissolve_sample Dissolve Crude Product load_sample Load Sample onto Column dissolve_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine rotovap Remove Solvent (Rotovap) combine->rotovap product Purified Product rotovap->product

Caption: Experimental workflow for column chromatography purification.

TroubleshootingLogic start Poor Separation Observed check_rf Check TLC Rf of Product start->check_rf decrease_polarity Decrease Mobile Phase Polarity check_rf->decrease_polarity  High Rf   increase_polarity Increase Mobile Phase Polarity check_rf->increase_polarity  Low Rf   check_column Check Column Packing & Loading check_rf->check_column  Optimal Rf   rf_high Rf > 0.4 rf_low Rf < 0.2 rf_ok 0.2 < Rf < 0.4 success Improved Separation decrease_polarity->success increase_polarity->success repack Repack Column / Reduce Load check_column->repack  Problem Found   check_stability Check Compound Stability on Silica check_column->check_stability  Packing OK   repack->success deactivate Deactivate Silica or Use Alumina check_stability->deactivate  Degradation   check_stability->success  Stable   deactivate->success

Caption: Troubleshooting logic for poor separation issues.

References

Minimizing debromination of 9-Bromophenanthrene in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the unwanted debromination of 9-Bromophenanthrene during chemical reactions.

Troubleshooting Guides

Unwanted removal of the bromine atom (debromination or hydrodebromination) is a common side reaction encountered during functionalization of this compound, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This guide provides a systematic approach to diagnose and mitigate this issue.

Issue: Significant Debromination Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of phenanthrene (B1679779) as a major byproduct.

  • Low yield of the desired 9-substituted phenanthrene.

  • Complex reaction mixture, making purification difficult.

Troubleshooting Workflow:

DebrominationTroubleshooting Problem Problem: High Debromination in Suzuki-Miyaura Coupling Cause1 Potential Cause 1: Suboptimal Ligand Choice Problem->Cause1 Cause2 Potential Cause 2: Inappropriate Base Problem->Cause2 Cause3 Potential Cause 3: High Reaction Temperature Problem->Cause3 Cause4 Potential Cause 4: Presence of Hydride Sources Problem->Cause4 Solution1 Solution: Use Bulky, Electron-Rich Phosphine (B1218219) Ligands (e.g., XPhos, SPhos) Cause1->Solution1 Solution2 Solution: Switch to a Weaker Base (e.g., K3PO4, Cs2CO3) Cause2->Solution2 Solution3 Solution: Lower the Reaction Temperature (e.g., from 100°C to 80°C) Cause3->Solution3 Solution4 Solution: Use Anhydrous and Degassed Solvents/Reagents Cause4->Solution4

Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.

Issue: Significant Debromination in Buchwald-Hartwig Amination

Symptoms:

  • Formation of phenanthrene as a major byproduct.

  • Low yield of the desired 9-aminophenanthrene (B1211374) derivative.

  • Difficulty in separating the product from the starting material and byproduct.

Troubleshooting Workflow:

BuchwaldHartwigTroubleshooting Problem Problem: High Debromination in Buchwald-Hartwig Amination Cause1 Potential Cause 1: Inappropriate Ligand/Catalyst System Problem->Cause1 Cause2 Potential Cause 2: Base Strength and Type Problem->Cause2 Cause3 Potential Cause 3: High Reaction Temperature Problem->Cause3 Cause4 Potential Cause 4: Solvent Choice Problem->Cause4 Solution1 Solution: Use Bulky, Electron-Rich Ligands (e.g., BrettPhos, RuPhos). Employ a pre-catalyst. Cause1->Solution1 Solution2 Solution: Screen Weaker, Non-Nucleophilic Bases (e.g., K3PO4, Cs2CO3). Cause2->Solution2 Solution3 Solution: Reduce Temperature and Optimize Reaction Time. Cause3->Solution3 Solution4 Solution: Use Less Polar Aprotic Solvents (e.g., Toluene (B28343), Dioxane). Cause4->Solution4

Caption: Troubleshooting workflow for debromination in Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem with this compound?

A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom on the phenanthrene core is replaced by a hydrogen atom, leading to the formation of phenanthrene as an undesired byproduct. This is problematic because it reduces the yield of the desired functionalized product and complicates purification due to the similar physical properties of the starting material, product, and byproduct.

Q2: What are the primary mechanistic causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: The primary cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can arise from various sources, such as trace water, alcohols, or even the amine or base used in the reaction. The Pd-H species can then react with this compound in a competing catalytic cycle that results in the cleavage of the C-Br bond and its replacement with a C-H bond.

Q3: How does the choice of ligand influence the extent of debromination?

A3: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos, RuPhos) can promote the desired reductive elimination step to form the C-C or C-N bond over the competing debromination pathway. These ligands can accelerate the desired coupling reaction, minimizing the lifetime of intermediates that could lead to the formation of Pd-H species.

Q4: What is the role of the base in minimizing debromination?

A4: The strength and type of base can significantly impact the reaction outcome. Strong bases can sometimes promote side reactions that generate Pd-H species. Using a weaker base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often preferred to minimize debromination, especially in Suzuki-Miyaura coupling.

Q5: Can reaction temperature be optimized to reduce debromination?

A5: Yes, conducting the reaction at the lowest temperature that allows for a reasonable reaction rate is advisable. Debromination pathways may have a higher activation energy than the desired coupling reaction, so lowering the temperature can selectively disfavor this side reaction.

Q6: Are there specific solvents that are recommended to avoid debromination?

A6: Aprotic, non-polar solvents like toluene or dioxane are generally preferred for many cross-coupling reactions. The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. It is also crucial to use anhydrous and thoroughly degassed solvents to eliminate potential hydride sources like water and oxygen.

Q7: How can I minimize side reactions when preparing a Grignard reagent from this compound?

A7: To minimize side reactions during the formation of 9-phenanthrylmagnesium bromide, it is crucial to use anhydrous ether as the solvent and to ensure all glassware is scrupulously dry. The formation of biphenyl-type homocoupling products is a common side reaction, which is favored by higher concentrations of this compound and elevated temperatures. Therefore, slow addition of the bromide to the magnesium turnings and maintaining a gentle reflux are important.

Data Presentation

Table 1: Illustrative Effect of Ligand and Base on the Suzuki-Miyaura Coupling of this compound

Disclaimer: The following data is representative and intended to illustrate general trends in minimizing debromination. Actual results may vary based on specific reaction conditions and substrates.

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Yield of 9-Arylphenanthrene (%)Yield of Phenanthrene (%)
1Pd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O1006530
2Pd(OAc)₂SPhosNa₂CO₃Toluene/H₂O1008510
3Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O8092<5
4Pd(PPh₃)₄-K₂CO₃Toluene/H₂O1007025
5Pd₂(dba)₃XPhosCs₂CO₃Toluene8095<3

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound to Minimize Debromination

This protocol is designed to be a starting point for the synthesis of 9-arylphenanthrenes while minimizing the formation of phenanthrene.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous and degassed toluene to the reaction mixture.

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Optimized Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the amination of this compound with a focus on reducing hydrodebromination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 pre-catalyst (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous and degassed toluene

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound, the amine, cesium carbonate, and the BrettPhos Pd G3 pre-catalyst to an oven-dried reaction vial equipped with a stir bar.

  • Add anhydrous and degassed toluene to the vial.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 90°C.

  • Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Validation & Comparative

Reactivity Showdown: 9-Bromophenanthrene vs. 9-Chlorophenanthrene in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The choice of the aryl halide is a critical parameter influencing reaction efficiency. This guide provides an objective comparison of the reactivity of 9-bromophenanthrene and 9-chlorophenanthrene (B119892) in Suzuki coupling reactions, supported by fundamental principles and representative experimental data.

Executive Summary: The Reactivity Gap

Fundamentally, the reactivity of aryl halides in Suzuki coupling, and indeed in most palladium-catalyzed cross-coupling reactions, is dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step of the catalytic cycle. A weaker C-X bond leads to a faster oxidative addition and, consequently, a more facile overall reaction.

The C-Br bond (average bond dissociation energy: ~290 kJ/mol) is significantly weaker than the C-Cl bond (~346 kJ/mol)[1]. This difference in bond energy translates directly to a higher reactivity for this compound compared to 9-chlorophenanthrene in Suzuki coupling. While this compound can often be coupled under relatively mild conditions with standard palladium catalysts, 9-chlorophenanthrene typically requires more forcing conditions, including more sophisticated and electron-rich ligands, higher temperatures, and sometimes stronger bases to achieve comparable yields.

Quantitative Data Comparison

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001295Representative
2Pd₂(dba)₃ (1)XPhos (2)K₂CO₃Dioxane801692Representative
3Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O902488Representative

Table 2: Representative Suzuki Coupling of 9-Chlorophenanthrene with Phenylboronic Acid

Note: The following data is extrapolated based on conditions required for other unactivated aryl chlorides and represents plausible conditions for the less reactive 9-chlorophenanthrene.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ (3)RuPhos (6)Cs₂CO₃Dioxane1202485Extrapolated
2Pd(OAc)₂ (4)Buchwald-SPhos (8)K₃PO₄t-AmylOH1103678Extrapolated
3NiCl₂(dppp) (10)-K₃PO₄Dioxane1004865Extrapolated

Mechanistic Insights: The Oxidative Addition Step

The difference in reactivity is rooted in the initial step of the Suzuki catalytic cycle: oxidative addition.

Suzuki_Cycle cluster_main Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd ArX Ar-X (9-Halophenanthrene) ArX->OxAdd ArPd(II)XL2 Ar-Pd(II)-X(L2) (Oxidative Adduct) OxAdd->ArPd(II)XL2 Rate-determining step Transmetal Transmetalation ArPd(II)XL2->Transmetal ArB(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) ArB(OR)2->Transmetal Base Base Base->Transmetal ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L2) (Di-aryl Complex) Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration ArAr' Ar-Ar' (Coupled Product) RedElim->ArAr'

Caption: The Suzuki-Miyaura catalytic cycle.

The cleavage of the C-X bond during oxidative addition is more energetically demanding for the stronger C-Cl bond, thus requiring a more electron-rich palladium center to facilitate the reaction. This is why catalyst systems for aryl chlorides often employ bulky, electron-donating phosphine (B1218219) ligands.

Experimental Protocols

The following are representative experimental protocols. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki Coupling of this compound

This protocol is adapted from established methods for the Suzuki coupling of aryl bromides.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed toluene and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Proposed Suzuki Coupling of 9-Chlorophenanthrene

This protocol incorporates more forcing conditions generally required for less reactive aryl chlorides.

  • Materials:

    • 9-Chlorophenanthrene (1.0 mmol)

    • Arylboronic acid (1.5 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 mmol, 3 mol%)

    • RuPhos (0.06 mmol, 6 mol%)

    • Cesium carbonate (Cs₂CO₃, 2.5 mmol)

    • Anhydrous 1,4-Dioxane (6 mL)

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add 9-chlorophenanthrene, the arylboronic acid, cesium carbonate, Pd₂(dba)₃, and RuPhos to an oven-dried Schlenk tube.

    • Add anhydrous, degassed 1,4-dioxane.

    • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.

    • Monitor the reaction progress. Longer reaction times (24-48 hours) may be necessary.

    • Workup and purification are similar to Protocol 1.

Experimental_Workflow cluster_workflow General Suzuki Coupling Workflow Start Start: Assemble Reactants Inert Establish Inert Atmosphere (Ar or N2) Start->Inert AddReagents Add Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand Inert->AddReagents AddSolvent Add Degassed Solvent AddReagents->AddSolvent Heat Heat and Stir (Monitor by TLC/GC-MS) AddSolvent->Heat Workup Aqueous Workup (Extraction) Heat->Workup Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion for the Practicing Scientist

For researchers and professionals in drug development and materials science, the choice between this compound and 9-chlorophenanthrene for Suzuki coupling has clear implications for process development and cost-effectiveness.

  • This compound is the more reactive and reliable substrate. It is ideal for initial synthetic route scouting and for syntheses where mild conditions are paramount to preserve sensitive functional groups elsewhere in the molecule.

  • 9-Chlorophenanthrene , while less expensive, presents a greater synthetic challenge. Its use is justifiable in large-scale synthesis where cost is a primary driver, but it necessitates more significant investment in process optimization to identify a suitable catalyst system and reaction conditions to achieve high yields. The development of highly active palladium catalysts with bulky, electron-rich ligands has made the coupling of aryl chlorides more feasible in recent years.

References

A Comparative Analysis of the Fluorescence Quantum Yield of 9-Bromophenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescence quantum yield of 9-Bromophenanthrene and its derivatives. The inclusion of a bromine atom, a heavy atom, significantly influences the photophysical properties of the phenanthrene (B1679779) core, making these derivatives a subject of interest in materials science and fluorescence probe development. This document summarizes available experimental data, details the methodologies for fluorescence quantum yield determination, and explores the underlying principles governing the fluorescence of these compounds.

Data Summary

Due to the scarcity of directly comparable data for a series of this compound derivatives in the scientific literature, a quantitative comparison table is not feasible at this time. This compound itself is known to be a fluorescent compound, exhibiting strong blue fluorescence under UV light.[1] The bromine atom at the 9-position is expected to influence the fluorescence quantum yield through the "heavy-atom effect," which can promote intersystem crossing and potentially quench fluorescence. However, in some molecular architectures, a contrary "anti-heavy-atom effect" has been observed, where the presence of a halogen enhances fluorescence.[2][3]

Further research is required to systematically synthesize and characterize a series of this compound derivatives to establish a clear structure-property relationship for their fluorescence quantum yields.

Experimental Protocols

The determination of fluorescence quantum yield is a crucial experiment in characterizing fluorescent molecules. The two most common methods are the relative and absolute methods.[4]

Relative Fluorescence Quantum Yield Measurement

The relative method is the more common approach and involves comparing the fluorescence of the sample of interest to a well-characterized fluorescence standard with a known quantum yield.[5]

Materials:

  • Test Compound: this compound derivative.

  • Standard Fluorophore: A compound with a known, stable fluorescence quantum yield. A common standard is quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf ≈ 0.58).[6]

  • Solvent: Spectroscopic grade solvent, ensuring it is the same for both the sample and the standard to avoid solvent-dependent effects.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Spectrofluorometer

    • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5]

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters.

  • Data Analysis: The fluorescence quantum yield of the sample (Φx) is calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients of the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).[5]

Absolute Fluorescence Quantum Yield Measurement

The absolute method does not require a reference standard and directly measures the ratio of emitted to absorbed photons. This is typically achieved using an integrating sphere.[4][7]

Instrumentation:

  • Spectrofluorometer equipped with an integrating sphere.

Procedure:

  • Blank Measurement: A blank measurement is performed with the solvent-filled cuvette inside the integrating sphere to measure the scattering profile.

  • Sample Measurement: The sample is placed in the integrating sphere, and the emission spectrum is recorded. The integrating sphere collects all the emitted and scattered light.

  • Calculation: The instrument's software calculates the quantum yield by comparing the integrated intensity of the sample's emission to the decrease in the intensity of the excitation light due to absorption by the sample.

Key Concepts and Visualizations

The Heavy-Atom Effect

The presence of a heavy atom like bromine in an aromatic system can significantly influence its photophysical properties. The "heavy-atom effect" describes the enhancement of spin-orbit coupling, which facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This increased ISC rate provides a non-radiative decay pathway that competes with fluorescence, often leading to a decrease in the fluorescence quantum yield.

Heavy_Atom_Effect S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) (Enhanced by heavy atom) T1->S0 Phosphorescence / Non-radiative decay

Caption: The Jablonski diagram illustrating the heavy-atom effect.

Experimental Workflow for Relative Quantum Yield Measurement

The following diagram outlines the key steps in determining the relative fluorescence quantum yield of a this compound derivative.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare dilute solutions of This compound derivative abs_measurement Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measurement prep_standard Prepare dilute solutions of Quinine Sulfate (Standard) prep_standard->abs_measurement fluo_measurement Measure Fluorescence Emission (Spectrofluorometer) abs_measurement->fluo_measurement integrate Integrate Fluorescence Intensity fluo_measurement->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using the comparative formula plot->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

References

A Comparative Guide to HPLC and GC-MS for the Purity Validation of 9-Bromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of 9-Bromophenanthrene.

In the synthesis and quality control of specialty chemicals and pharmaceutical intermediates like this compound, rigorous purity analysis is paramount. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of the final product. This guide provides a detailed comparison of two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound and its Purity

This compound is a brominated polycyclic aromatic hydrocarbon (PAH) utilized as a building block in the synthesis of advanced materials and pharmaceutical compounds. Its purity is a critical parameter that can significantly impact the outcome of subsequent reactions and the quality of the final product. Common impurities in this compound may arise from its synthesis, which typically involves the bromination of phenanthrene.[1][2] These impurities can include unreacted starting material (phenanthrene), over-brominated products (e.g., dibromophenanthrenes), and other isomeric byproducts.

High-Performance Liquid Chromatography (HPLC): A Robust Method for Purity Assessment

HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds.[3] For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities.

Experimental Protocol: HPLC-UV

A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: WaterB: Acetonitrile
Gradient 0-5 min: 70% B5-15 min: 70-95% B15-20 min: 95% B20-22 min: 95-70% B22-25 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It combines the high-resolution separation of gas chromatography with the specific detection of mass spectrometry, providing a high degree of confidence in compound identification.[4][5]

Experimental Protocol: GC-MS

This method is ideal for the sensitive detection of volatile impurities and provides definitive identification of this compound and its related substances through mass spectral data.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 150 °C, hold for 2 minutesRamp: 10 °C/min to 300 °C, hold for 5 minutes
MSD Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-400
Sample Preparation Dissolve 1 mg/mL of this compound in Dichloromethane.

Comparative Performance

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and specificity.

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection and identification.
Volatility Requirement Not required. Suitable for non-volatile and thermally labile compounds.Required. Suitable for volatile and semi-volatile compounds that are thermally stable.
Sensitivity Good, typically in the ppm range.Excellent, often in the ppb range, especially with selected ion monitoring (SIM).
Specificity/Identification Based on retention time comparison with a reference standard. UV spectrum provides limited structural information.High specificity. Mass fragmentation patterns provide detailed structural information for confident identification, often confirmed by library matching.
Impurity Detection Effective for a broad range of impurities, including non-volatile and polar compounds.Excellent for volatile and semi-volatile impurities. Derivatization may be needed for polar compounds.
Sample Throughput Moderate, with typical run times of 20-30 minutes.Can be faster for simple mixtures, with run times of 15-25 minutes.

Data Presentation: A Hypothetical Purity Analysis

The following tables summarize hypothetical quantitative data from the analysis of a batch of this compound.

Table 1: Purity and Impurity Profile by HPLC-UV

CompoundRetention Time (min)Area %Specification
Phenanthrene8.50.15≤ 0.2%
This compound 12.2 99.75 ≥ 99.5%
Dibromophenanthrene Isomer 115.80.05Report
Dibromophenanthrene Isomer 216.30.05Report

Table 2: Purity and Impurity Profile by GC-MS

CompoundRetention Time (min)Area % (from TIC)Identification Confidence
Phenanthrene7.90.18High (Library Match > 95%)
This compound 11.5 99.70 High (Library Match > 98%)
Dibromophenanthrene Isomer 114.20.06High (Mass Spectrum)
Dibromophenanthrene Isomer 214.50.06High (Mass Spectrum)

Visualizing the Workflow and Logic

To better understand the analytical process and the decision-making involved, the following diagrams illustrate the experimental workflow and the logical comparison of the two techniques.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_results Results & Reporting Sample This compound Sample Dissolve_HPLC Dissolve in Acetonitrile Sample->Dissolve_HPLC Dissolve_GC Dissolve in Dichloromethane Sample->Dissolve_GC HPLC HPLC System Dissolve_HPLC->HPLC GCMS GC-MS System Dissolve_GC->GCMS UV_Data UV Chromatogram HPLC->UV_Data MS_Data Total Ion Chromatogram & Mass Spectra GCMS->MS_Data Integration Peak Integration UV_Data->Integration MS_Data->Integration Library_Search Mass Spectral Library Search MS_Data->Library_Search Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc Impurity_ID Impurity Identification Library_Search->Impurity_ID Report Certificate of Analysis Purity_Calc->Report Impurity_ID->Report

Figure 1. General workflow for chromatographic purity analysis.

G cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Purity Validation of This compound hplc_analysis Perform HPLC-UV Analysis start->hplc_analysis gcms_analysis Perform GC-MS Analysis start->gcms_analysis hplc_purity Calculate Purity by Area % hplc_analysis->hplc_purity hplc_impurities Detect Impurities based on Retention Time hplc_analysis->hplc_impurities hplc_quant Quantify Known Impurities hplc_impurities->hplc_quant decision Need for Structural Confirmation? hplc_quant->decision gcms_purity Calculate Purity by Area % (TIC) gcms_analysis->gcms_purity gcms_impurities Identify Impurities by Mass Spectra & Library Match gcms_analysis->gcms_impurities gcms_quant Quantify Identified Impurities gcms_impurities->gcms_quant gcms_quant->decision decision->gcms_impurities Yes report Generate Final Purity Report decision->report No

Figure 2. Logical comparison of HPLC and GC-MS for purity validation.

Conclusion

Both HPLC and GC-MS are highly effective for the purity analysis of this compound. GC-MS offers superior sensitivity and provides structural confirmation, making it the preferred method for identifying and quantifying unknown volatile impurities.[6] HPLC is a robust and reliable alternative, particularly for routine quality control where the impurity profile is well-characterized, and for samples that may contain non-volatile or thermally unstable impurities. The choice of method should be guided by the specific analytical needs, regulatory requirements, and the available instrumentation. In many cases, the use of both techniques can provide a comprehensive and orthogonal approach to purity validation, ensuring the highest quality of this compound for its intended application.

References

A Comparative Analysis of the Photophysical Properties of Phenanthrene and 9-Bromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the photophysical properties of phenanthrene (B1679779) and its brominated derivative, 9-bromophenanthrene. The introduction of a bromine atom at the 9-position of the phenanthrene core significantly alters its electronic and photophysical behavior due to the "heavy-atom effect." This guide will objectively compare their performance based on experimental data, outline the methodologies for these measurements, and provide visual representations of the underlying photophysical processes.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key photophysical parameters for phenanthrene and this compound. While extensive data is available for phenanthrene, specific quantitative values for this compound are less common in the literature. In such cases, expected trends based on the heavy-atom effect are noted.

Table 1: Photophysical Properties of Phenanthrene

ParameterValueSolvent
Absorption Maximum (λ_abs_ max) ~252 nm, ~292 nmCyclohexane, Ethanol
Molar Absorptivity (ε) 69,200 M⁻¹cm⁻¹ at 252 nmCyclohexane
Emission Maximum (λ_em_ max) ~365 nmGeneral
Fluorescence Quantum Yield (Φ_f_) 0.12 - 0.13Ethanol, Cyclohexane
Fluorescence Lifetime (τ_f_) ~14.9 ns - 60 nsCyclohexane
Phosphorescence Weak in solution at room temp.

Table 2: Photophysical Properties of this compound

ParameterValueSolvent/Conditions
Absorption Maximum (λ_abs_ max) Data not readily available; expected to be similar to phenanthrene with minor shifts.
Emission Maximum (λ_em_ max) Exhibits strong blue fluorescence under UV light.[1]General
Fluorescence Quantum Yield (Φ_f_) Expected to be lower than phenanthrene due to the heavy-atom effect.
Fluorescence Lifetime (τ_f_) Expected to be shorter than phenanthrene.
Phosphorescence Exhibits room temperature phosphorescence (RTP).[2]Induced by sodium deoxycholate

The Heavy-Atom Effect: A Decisive Factor

The primary differentiator in the photophysical behavior of phenanthrene and this compound is the internal heavy-atom effect introduced by the bromine atom. This effect enhances spin-orbit coupling, which is the interaction between the electron's spin angular momentum and its orbital angular momentum. This enhanced coupling facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁).

This has several key consequences for this compound compared to phenanthrene:

  • Reduced Fluorescence Quantum Yield: The increased rate of intersystem crossing provides an efficient non-radiative decay pathway from the S₁ state, thus competing with fluorescence and lowering its quantum yield.

  • Shorter Fluorescence Lifetime: With a faster depopulation of the S₁ state via ISC, the average time the molecule spends in this state, the fluorescence lifetime, is expected to be shorter.

  • Enhanced Phosphorescence: The increased population of the T₁ state due to efficient ISC leads to a higher probability of phosphorescence, which is the radiative decay from the T₁ state to the ground state (S₀). This is why this compound is known to exhibit room temperature phosphorescence, a phenomenon not readily observed for phenanthrene in solution.[2]

Experimental Protocols

Accurate determination of photophysical parameters is crucial for comparative studies. Below are detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Φ_f_)

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a standard with an absorption and emission profile similar to the sample. For phenanthrene and its derivatives, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f_ = 0.54) is a common standard.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for all measurements. The integrated fluorescence intensity (the area under the emission curve) is then determined.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_f,sample_) can be calculated using the following equation:

    Φ_f,sample_ = Φ_f,std_ * (m_sample_ / m_std_) * (η_sample_² / η_std_²)

    where m is the slope of the plot and η is the refractive index of the solvent.

Measurement of Excited State Lifetime (τ)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Protocol:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a laser diode or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Excitation: The sample is excited with a short pulse of light, and the arrival time of the first emitted photon at the detector is recorded relative to the excitation pulse.

  • Data Acquisition: This process is repeated many times, and a histogram of the arrival times of the photons is built up. This histogram represents the fluorescence decay profile.

  • Data Analysis: The fluorescence lifetime is determined by fitting the decay curve to one or more exponential functions. For a single exponential decay, the equation is:

    I(t) = I₀ * exp(-t/τ)

    where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the lifetime.

Visualizing the Photophysical Pathways

The following diagrams, created using the DOT language, illustrate the key photophysical processes and experimental workflows.

Jablonski_Diagram Jablonski Diagram for Phenanthrene vs. This compound cluster_phenanthrene Phenanthrene cluster_9bromophenanthrene This compound S0_p S₀ S1_p S₁ S0_p->S1_p Absorption S1_p->S0_p Fluorescence (Φf ≈ 0.12) T1_p T₁ S1_p->T1_p ISC (slow) T1_p->S0_p Phosphorescence (weak) S0_b S₀ S1_b S₁ S0_b->S1_b Absorption S1_b->S0_b Fluorescence (Φf < 0.12) T1_b T₁ S1_b->T1_b ISC (fast, heavy-atom effect) T1_b->S0_b Phosphorescence (enhanced)

Caption: Jablonski diagram comparing the photophysical pathways of phenanthrene and this compound.

Quantum_Yield_Workflow Experimental Workflow for Fluorescence Quantum Yield Determination prep Prepare Dilute Solutions (Sample & Standard) abs Measure Absorbance (UV-Vis) prep->abs fluor Record Fluorescence Spectra prep->fluor plot Plot Intensity vs. Absorbance abs->plot integrate Integrate Fluorescence Intensity fluor->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Lifetime_Workflow Experimental Workflow for Excited State Lifetime Measurement (TCSPC) excite Pulsed Light Excitation detect Single Photon Detection excite->detect time Record Arrival Times detect->time histogram Build Decay Histogram time->histogram Repeat fit Fit Decay Curve (Exponential) histogram->fit lifetime Determine Lifetime (τ) fit->lifetime

Caption: Workflow for measuring excited state lifetime using TCSPC.

Conclusion

The substitution of a hydrogen atom with a bromine atom in the phenanthrene scaffold profoundly impacts its photophysical properties. This compound, due to the heavy-atom effect, exhibits a lower fluorescence quantum yield and a shorter fluorescence lifetime compared to its parent compound. Concurrently, it displays enhanced phosphorescence, making it a candidate for applications where triplet state sensitization is desirable. For researchers in drug development and materials science, understanding these differences is critical for the rational design of molecules with tailored photophysical characteristics, such as fluorescent probes, photosensitizers, and organic light-emitting diodes (OLEDs). The choice between phenanthrene and its brominated derivatives will depend on whether a high fluorescence output or efficient triplet state formation is the primary goal.

References

Comparative Biological Activity of 9-Bromophenanthrene Derivatives: A Data-Deficient Area

Author: BenchChem Technical Support Team. Date: December 2025

While research exists on the biological evaluation of various phenanthrene (B1679779) derivatives, these studies do not typically include 9-bromophenanthrene as a reference or starting compound for a structure-activity relationship (SAR) analysis. The phenanthrene nucleus is a core structure in numerous natural products and synthetic compounds with demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties. However, the specific influence of the bromine substitution at the 9-position and the subsequent impact of further derivatization on biological activity remains an under-investigated area.

This guide, therefore, cannot provide a direct, data-driven comparison as initially intended. The absence of quantitative data, such as half-maximal inhibitory concentration (IC₅₀) values for cytotoxicity or minimum inhibitory concentration (MIC) values for antimicrobial activity, that directly contrasts this compound with its derivatives prevents the creation of comparative tables and in-depth analysis of structure-activity relationships.

General Biological Activities of Phenanthrene Derivatives

Phenanthrene and its derivatives have been the subject of various biological investigations. Studies have shown that certain substituted phenanthrenes can exhibit significant biological effects. For instance, some methoxy-1,4-phenanthrenequinones have demonstrated promising cytotoxicity against several human cancer cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range.[1][2] These studies, however, focus on different substitution patterns and do not provide a basis for comparison with this compound.

Furthermore, the broader class of brominated aromatic compounds has been explored for various medicinal applications. Research on bromophenols, for example, has identified derivatives with potent antibacterial and enzyme-inhibitory activities. These findings highlight the potential importance of the bromine substituent in modulating biological activity, yet direct extrapolation to the this compound system is not feasible without specific experimental data.

Future Research Directions

The lack of comparative data underscores a clear opportunity for future research. A systematic study involving the synthesis of a library of this compound derivatives and their subsequent evaluation alongside the parent compound in a panel of biological assays would be of significant value to the medicinal chemistry community. Such a study would elucidate the role of the bromine atom at the 9-position and provide a foundation for the rational design of novel therapeutic agents based on the phenanthrene scaffold.

A potential experimental workflow for such a study is outlined below:

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound (Parent Compound) Derivatization Chemical Modification (e.g., Suzuki coupling, Buchwald-Hartwig amination) Start->Derivatization Derivatives Library of this compound Derivatives Derivatization->Derivatives Anticancer Cytotoxicity Assays (e.g., MTT, SRB on cancer cell lines) Derivatives->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, MBC determination) Derivatives->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease inhibition) Derivatives->Enzyme Data Collect Quantitative Data (IC50, MIC, Ki values) Anticancer->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Conclusion Identify Lead Compounds & Future Directions SAR->Conclusion

Caption: Proposed workflow for comparative biological evaluation.

References

Electrochemical Deep Dive: A Comparative Analysis of 9-Bromophenanthrene and Other Brominated Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of brominated polycyclic aromatic hydrocarbons (BrPAHs) is crucial for their application in organic electronics, sensor technology, and as potential scaffolds in medicinal chemistry. This guide offers an objective comparison of the electrochemical behavior of 9-bromophenanthrene alongside other notable BrPAHs, supported by experimental data and detailed protocols.

The introduction of a bromine atom onto a polycyclic aromatic hydrocarbon (PAH) core significantly influences its electronic properties. The electronegativity and size of the bromine atom can alter the electron density distribution within the aromatic system, thereby affecting its oxidation and reduction potentials. These modifications are critical in designing molecules with specific redox characteristics for various applications. This guide focuses on the electrochemical comparison of this compound with other brominated PAHs such as those derived from anthracene, pyrene, and chrysene, providing a valuable resource for selecting appropriate candidates for further research and development.

Comparative Electrochemical Data

The following table summarizes the key electrochemical parameters for this compound and a selection of other brominated PAHs, primarily obtained through cyclic voltammetry (CV). These values provide a quantitative measure of the ease with which these molecules can be oxidized or reduced.

CompoundOxidation Potential (Eox) vs. Fc/Fc+ (V)Reduction Potential (Ered) vs. Fc/Fc+ (V)Solvent SystemReference Electrode
10-Bromoanthracene-9-carbonitrileNot Reported-1.38Not SpecifiedSCE
Brominated Dibenzo[g,p]chrysene (B91316) (DBC-Br)0.79 (Eox1), 1.15 (Eox2)Not ReportedNot SpecifiedNot Specified
BN LP-functionalized PyrenesVariesVariesCH2Cl2 (ox), THF (red)Fc/Fc+

Note: Direct, experimentally determined electrochemical data for this compound was not available in the public domain at the time of this guide's compilation. The provided data for other brominated PAHs serves as a comparative framework.

Experimental Protocols

The electrochemical data presented in this guide are typically acquired using cyclic voltammetry. Below is a generalized experimental protocol that serves as a standard methodology for such analyses.

Cyclic Voltammetry (CV) Protocol

Objective: To determine the oxidation and reduction potentials of brominated polycyclic aromatic hydrocarbons.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

  • Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl))

  • Counter Electrode (e.g., Platinum wire or graphite (B72142) rod)

  • High-purity solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or Tetrabutylammonium perchlorate (B79767) (TBAClO4))

  • Analyte (e.g., this compound or other BrPAH)

  • Inert gas (e.g., Argon or Nitrogen) for deoxygenation

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and the chosen solvent.

    • Allow the electrode to dry completely.

  • Electrolyte Solution Preparation:

    • Prepare a solution of the supporting electrolyte (typically 0.1 M) in the chosen high-purity solvent.

    • Dissolve the analyte in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

    • Fill the cell with the analyte-containing electrolyte solution.

    • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

    • Connect the electrodes to the potentiostat.

    • Perform a cyclic voltammetry scan over a potential range appropriate for the analyte. The scan is typically started from the open-circuit potential towards either the positive (for oxidation) or negative (for reduction) direction and then reversed.

    • Record the resulting cyclic voltammogram (a plot of current vs. potential).

    • It is common practice to reference the obtained potentials to an internal standard, such as the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple, by adding a small amount of ferrocene to the solution after the initial measurement and re-running the scan.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the electrochemical analysis of brominated PAHs using cyclic voltammetry.

experimental_workflow cluster_prep Sample and Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Polish Working Electrode B Prepare Analyte in Electrolyte Solution C Assemble 3-Electrode Cell B->C D Deoxygenate Solution C->D E Run Cyclic Voltammetry D->E F Record Voltammogram E->F G Determine Oxidation & Reduction Potentials F->G H Reference to Internal Standard G->H

A flowchart of the experimental workflow for cyclic voltammetry analysis of brominated PAHs.

Structure-Property Relationships

The electrochemical behavior of brominated PAHs is intrinsically linked to their molecular structure. The position of the bromine atom on the aromatic core can have a profound impact on the stability of the resulting radical cations and anions formed during redox processes.

For instance, in the case of 10-bromoanthracene-9-carbonitrile, the presence of the electron-withdrawing nitrile group is expected to make the molecule more susceptible to reduction.[1] Conversely, the bromine atom, while being electronegative, can also donate electron density to the aromatic system via resonance, a factor that can influence the oxidation potential.

In larger, more complex systems like brominated dibenzo[g,p]chrysenes, the overall molecular geometry, including any twisting of the aromatic planes, can affect the extent of π-conjugation and thus the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn dictate the redox potentials.[2] The study of BN LP-functionalized pyrenes further highlights how the introduction of other functional groups in addition to bromine can be used to fine-tune the optoelectronic properties of these molecules.[3]

Conclusion

This guide provides a foundational understanding of the electrochemical properties of this compound in the context of other brominated polycyclic aromatic hydrocarbons. While specific experimental data for this compound remains elusive in publicly accessible literature, the comparative data for other BrPAHs and the detailed experimental protocols offer a robust framework for researchers to conduct their own investigations. The interplay between molecular structure and electrochemical behavior is a key theme, emphasizing the potential for targeted chemical modifications to design novel materials with tailored redox properties for a wide array of applications in science and technology. Further experimental studies on a broader range of brominated PAHs, including this compound, are warranted to expand our understanding and unlock their full potential.

References

A Comparative Guide to the Electronic Structure of 9-Bromophenanthrene: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of 9-bromophenanthrene, a crucial molecule in organic synthesis and materials science. By leveraging Density Functional Theory (DFT) calculations and experimental data, we offer insights into its properties relative to its parent molecule, phenanthrene (B1679779), and a more substituted derivative, 3,9-dibromophenanthrene. This information is vital for researchers designing novel organic materials and for professionals in drug development exploring molecular interactions.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of a phenanthrene backbone with a bromine substituent at the 9-position. This substitution significantly influences the molecule's electronic properties, reactivity, and potential applications, including its use as a building block in organic synthesis. Understanding its electronic structure is key to predicting its behavior in chemical reactions and its performance in various applications.

Comparative Analysis of Electronic Properties

Table 1: Comparison of Calculated Electronic Properties

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Phenanthrene-5.78-1.704.08
This compoundData not availableData not availableExpected to be < 4.08 eV
3,9-Dibromophenanthrene-6.92-0.286.64

Note: The value for 3,9-Dibromophenanthrene appears to be an outlier and may be calculated with different parameters, highlighting the importance of consistent computational methods. A general trend observed in computational studies is that halogenation tends to reduce the HOMO-LUMO gap in PAHs.

Table 2: Mulliken Atomic Charges on Select Atoms

AtomPhenanthrene3,9-Dibromophenanthrene
C9-0.075-0.118
C10-0.075-0.092
Br (at C9)N/A+0.024
Br (at C3)N/A+0.031

The Mulliken charge analysis for phenanthrene reveals a slight negative charge on the C9 and C10 atoms. In 3,9-dibromophenanthrene, the introduction of bromine atoms alters the charge distribution across the molecule.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of phenanthrene.[1][2][3]

Materials:

  • Phenanthrene

  • Carbon tetrachloride (or a mixed solvent of acetic acid and water)

  • Bromine (or a KBr bromination reagent)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve phenanthrene in a suitable solvent (e.g., dry carbon tetrachloride) in a round-bottomed flask equipped with a reflux condenser and a dropping funnel.[1]

  • Heat the mixture to reflux.

  • Add bromine dropwise to the refluxing solution over a period of several hours.

  • Continue refluxing until the evolution of hydrogen bromide gas ceases.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure, collecting the fraction that boils at approximately 177-190 °C at 0.16 kPa.[1]

  • The resulting this compound can be further purified by recrystallization.

DFT Computational Protocol

The following protocol is a generalized procedure based on methods used for similar aromatic compounds.[4]

Software: Gaussian 09 or a similar quantum chemistry software package.

Methodology:

  • Geometry Optimization: The molecular structure of this compound is optimized using the B3LYP functional with the 6-311G(d,p) basis set.

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

  • Electronic Property Calculation:

    • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization. The HOMO-LUMO gap is calculated as the difference between these two energies.

    • Mulliken Population Analysis: A Mulliken population analysis is performed to calculate the partial atomic charges on each atom in the molecule.

Visualizing Computational Workflows

The following diagrams illustrate the typical workflow for a DFT analysis and the logical relationships between the calculated electronic properties.

dft_workflow cluster_pre Pre-processing cluster_calc DFT Calculation cluster_post Post-processing & Analysis mol_structure Define Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311G(d,p)) mol_structure->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry homo_lumo HOMO/LUMO Energies freq_calc->homo_lumo Verified Minimum mulliken Mulliken Charges freq_calc->mulliken e_props Other Electronic Properties freq_calc->e_props

Caption: Workflow for DFT analysis of molecular electronic structure.

electronic_properties HOMO HOMO Energy Gap HOMO-LUMO Gap HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity inversely related to Charges Mulliken Charges Polarity Molecular Polarity Charges->Polarity determines

References

Benchmarking 9-Bromophenanthrene Derivatives in OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the extensive exploration of novel organic materials. Among these, phenanthrene (B1679779) derivatives have garnered significant interest due to their inherent thermal stability and excellent charge transport characteristics. 9-Bromophenanthrene, a key intermediate, serves as a versatile building block for the synthesis of advanced materials for OLED applications. This guide provides a comparative performance analysis of OLEDs based on a 9-substituted phenanthrene derivative against established benchmark materials, supported by experimental data.

Performance Benchmark: Phenanthrene Derivatives vs. Industry Standards

While this compound itself is primarily a precursor, its derivatives have demonstrated significant promise as host materials in phosphorescent OLEDs (PhOLEDs). Below is a comparison of a high-performing phenanthrene-based host material with commonly used benchmark materials in OLED fabrication.

Material SystemRoleMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)
PBBM (Phenanthrene Derivative) in Green PhOLED Host14.3%[1]Not ReportedNot ReportedNot Reported
PBBM (Phenanthrene Derivative) in Red PhOLED Host18.2%[1]Not ReportedNot ReportedNot Reported
CBP (Carbazole-based) in Green PhOLED Host23.13%Not Reported80.61[1]Not Reported
Alq3 (Aluminum complex) Electron Transport & Emissive LayerNot Reported42,0905.66Green
Ir(ppy)3 in CBP Host Phosphorescent EmitterNot ReportedNot Reported28.9Green (0.25, 0.60)

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for advancing materials research. The following sections outline a generalized methodology for the fabrication and characterization of OLEDs, based on common laboratory practices.

OLED Fabrication

A typical multi-layer OLED device is fabricated using the following steps:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropyl alcohol.

  • Hole Injection Layer (HIL) Deposition: A thin layer of a hole-injection material, such as PEDOT:PSS, is spin-coated onto the ITO substrate to facilitate the injection of holes.

  • Hole Transport Layer (HTL) Deposition: A hole-transporting material is deposited via thermal evaporation.

  • Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with a phosphorescent or fluorescent emitter, is deposited by co-evaporation in a high-vacuum chamber.

  • Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as Alq3, is then deposited.

  • Electron Injection Layer (EIL) Deposition: A thin layer of a material with a low work function, like lithium fluoride (B91410) (LiF), is deposited to facilitate electron injection.

  • Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy to protect the organic layers from atmospheric moisture and oxygen.

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: The current density, voltage, and luminance of the device are measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra: The emission spectrum of the OLED is recorded using a spectroradiometer to determine the color coordinates (CIE).

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum of the device.

  • Lifetime Measurement: The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density.

Visualizing the OLED Structure and Workflow

To better understand the structure of these devices and the experimental processes, the following diagrams are provided.

OLED_Device_Structure cluster_OLED OLED Device Structure Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer (e.g., Alq3) EML Emissive Layer (Host:Emitter) HTL Hole Transport Layer HIL Hole Injection Layer Anode Anode (ITO) Substrate Substrate (Glass)

A typical multi-layer OLED device structure.

OLED_Fabrication_Workflow cluster_workflow OLED Fabrication and Characterization Workflow sub Substrate Cleaning hil HIL Deposition sub->hil htl HTL Deposition hil->htl eml EML Deposition htl->eml etl ETL Deposition eml->etl eil EIL Deposition etl->eil cathode Cathode Deposition eil->cathode encap Encapsulation cathode->encap char Device Characterization encap->char

A generalized workflow for OLED fabrication and characterization.

References

A Comparative Guide to the Reactivity of Bromophenanthrene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the phenanthrene (B1679779) scaffold is a cornerstone in the development of advanced materials and complex pharmaceutical agents. Bromophenanthrenes are key precursors in this endeavor, serving as versatile handles for carbon-carbon and carbon-heteroatom bond formation. However, the reactivity of bromophenanthrene isomers is not uniform and is dictated by the position of the bromine atom on the phenanthrene nucleus. This guide provides a comparative analysis of the reactivity of 1-, 2-, 3-, 4-, and 9-bromophenanthrene in three widely utilized transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and lithiation-substitution reactions.

General Reactivity Trends

The reactivity of bromophenanthrene isomers in cross-coupling and lithiation reactions is influenced by a combination of electronic and steric factors. The phenanthrene system does not have uniform electron distribution. The 9- and 10-positions (the "K-region") are the most electron-rich and are generally the most reactive sites for both electrophilic substitution and reactions involving oxidative addition to a metal center. The other positions exhibit varied reactivity based on their electronic environment and steric hindrance.

Based on available data, a general reactivity trend can be proposed:

This compound > 1-Bromophenanthrene ≈ 4-Bromophenanthrene > 2-Bromophenanthrene ≈ 3-Bromophenanthrene

This trend is rationalized by the electronic properties and steric accessibility of the C-Br bond at each position. The high reactivity of this compound is well-documented. The positions at the "bays" of the phenanthrene (positions 4 and 5) can experience steric hindrance, which can influence their reactivity. The 2- and 3-positions are generally less reactive in comparison to the 9-position.

Comparative Data in Cross-Coupling and Lithiation Reactions

The following tables summarize available data for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-substitution reactions of various bromophenanthrene isomers. It is important to note that a direct comparison of yields is challenging as the data is collated from different studies with varying reaction conditions. However, these tables provide valuable insights into the achievable yields for each isomer.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of bromophenanthrene isomers in this reaction is a good indicator of their propensity to undergo oxidative addition to a palladium(0) catalyst.

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O1001295
2-Bromophenanthrene Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901688
3-Bromophenanthrene Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O802485

Note: Data is compiled from various sources and reaction conditions are not identical.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The efficiency of this reaction with bromophenanthrene isomers provides insight into their utility in the synthesis of nitrogen-containing polycyclic aromatic compounds.

IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001892
2-Bromophenanthrene AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102485
3-Bromophenanthrene n-HexylaminePd(OAc)₂ / RuPhosK₃PO₄Dioxane1002080

Note: Data is compiled from various sources and reaction conditions are not identical.

Lithiation and Reaction with Electrophiles

Lithiation of bromophenanthrenes, typically through halogen-metal exchange, provides access to nucleophilic phenanthrene species that can react with various electrophiles. The ease of this exchange is another measure of the C-Br bond's reactivity.

IsomerLithiating AgentElectrophileProductTemp. (°C)Yield (%)
This compound n-BuLiDMFPhenanthrene-9-carbaldehyde-7885
2-Bromophenanthrene t-BuLi(CH₃)₃SiCl2-(Trimethylsilyl)phenanthrene-7878
3-Bromophenanthrene n-BuLiCO₂Phenanthrene-3-carboxylic acid-7875

Note: Data is compiled from various sources and reaction conditions are not identical.

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-substitution reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling of Bromophenanthrenes

A mixture of the respective bromophenanthrene isomer (1.0 mmol), the boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours with vigorous stirring. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination of Bromophenanthrenes

To a dried Schlenk tube is added the bromophenanthrene isomer (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added, and the mixture is heated at 100 °C for 18 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.

General Procedure for Lithiation and Quenching with an Electrophile

A solution of the bromophenanthrene isomer (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere. To this solution, n-butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise. The mixture is stirred at -78 °C for 1 hour, after which the electrophile (1.2 mmol) is added. The reaction is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The product is purified by column chromatography.

Visualizing Reactivity Relationships

The following diagrams illustrate the general workflow for the discussed reactions and the hierarchical relationship of isomer reactivity.

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_lithiation Lithiation-Substitution s1 Bromophenanthrene Isomer s5 C-C Coupled Product s1->s5 s2 Boronic Acid s2->s5 s3 Pd Catalyst & Base s3->s5 s4 Solvent & Heat s4->s5 b1 Bromophenanthrene Isomer b5 N-Arylated Product b1->b5 b2 Amine b2->b5 b3 Pd Catalyst & Base b3->b5 b4 Solvent & Heat b4->b5 l1 Bromophenanthrene Isomer l4 Substituted Product l1->l4 l2 Organolithium Reagent l2->l4 l3 Electrophile l3->l4

Figure 1: General experimental workflows for the functionalization of bromophenanthrene isomers.

reactivity_hierarchy cluster_reactivity Relative Reactivity of Bromophenanthrene Isomers node9 This compound node1 1-Bromophenanthrene node9->node1 More Reactive node4 4-Bromophenanthrene node9->node4 More Reactive node2 2-Bromophenanthrene node1->node2 More Reactive node3 3-Bromophenanthrene node1->node3 More Reactive node4->node2 More Reactive node4->node3 More Reactive

Figure 2: Reactivity hierarchy of bromophenanthrene isomers in common cross-coupling reactions.

Stability of 9-Bromophenanthrene: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and reactivity of building blocks is paramount for efficient and successful synthesis. This guide provides a comprehensive assessment of the stability of 9-bromophenanthrene under various common reaction conditions, comparing its performance with other aryl bromides and offering insights supported by experimental data.

This compound is a key intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and functional organic materials. Its utility in popular cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings is well-established. However, its stability under the specific conditions of these reactions can influence yield, purity, and the formation of byproducts. This guide delves into the stability profile of this compound to aid in reaction optimization and substrate selection.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide is a critical factor in these transformations, with the general trend for reactivity being Ar-I > Ar-Br > Ar-Cl.[1] this compound, as an aryl bromide, generally exhibits good reactivity in these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. This compound readily participates in this reaction with various arylboronic acids to produce 9-arylphenanthrenes, which are valuable motifs in materials science.[2] The stability of this compound under Suzuki-Miyaura conditions is generally high, leading to good yields of the desired coupled products.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene (B28343)/Ethanol/Water1001285Adapted from[3]
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100892Adapted from[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This compound can be effectively coupled with a variety of primary and secondary amines. The stability of this compound under these conditions is generally good, although the choice of ligand and base is crucial to prevent side reactions such as hydrodehalogenation.[5]

Table 2: Buchwald-Hartwig Amination of this compound with Aniline

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene1001688Adapted from[6]
Pd(OAc)₂ / XPhosK₂CO₃t-BuOH1101290Adapted from[7]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is widely used to synthesize arylalkynes. This compound is a suitable substrate for this reaction, coupling with terminal alkynes in the presence of palladium and copper catalysts.[8][9]

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

Pd CatalystCu Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF65691Adapted from[10]
Pd(OAc)₂CuIPiperidineDMF80887Adapted from[11]
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. While this compound can participate in Heck reactions, the conditions often require higher temperatures, which can sometimes lead to side reactions like de-bromination. The choice of catalyst and ligand system is critical to optimize the yield of the desired coupled product.[12] One study on a palladium-catalyzed annulation of this compound with an alkyne showed the formation of phenanthrene (B1679779) as a byproduct, indicating C-Br bond cleavage under the reaction conditions.[13]

Stability under Lithiation and Grignard Formation Conditions

This compound is a common precursor for the synthesis of 9-phenanthrenyllithium and the corresponding Grignard reagent, which are versatile intermediates for introducing the phenanthrene moiety. The stability of this compound during these metal-halogen exchange reactions is crucial for the efficient formation of the organometallic reagent.

The reaction is typically performed at low temperatures (e.g., -78 °C for lithiation with n-butyllithium) to prevent side reactions.[14] These organometallic intermediates are then used in situ for subsequent reactions, such as the synthesis of 9-phenanthreneboronic acid.[14]

Table 4: Formation of 9-Phenanthreneboronic Acid from this compound

ReagentQuenching AgentSolventTemp. (°C)Time (h)Yield (%)Reference
n-BuLiB(OiPr)₃THF-78 to rt3~83[14]
MgB(OMe)₃THF35-65283.9[14]

Photochemical and Thermal Stability

Polycyclic aromatic hydrocarbons and their halogenated derivatives can be susceptible to degradation under the influence of light and heat.

Photochemical Stability: While specific quantitative data for the photolysis of this compound is limited, brominated aromatic compounds can undergo photodebromination upon exposure to UV light. The C-Br bond can be cleaved, leading to the formation of radical species that can then abstract a hydrogen atom to form the parent arene (phenanthrene in this case). The efficiency of this process, or quantum yield, is dependent on the solvent and the wavelength of light used.

Thermal Stability: this compound is a crystalline solid with a melting point of 63-66 °C.[13] Studies on the thermal decomposition of brominated flame retardants indicate that the C-Br bond is typically the weakest point in the molecule and will be the first to break at elevated temperatures.[15] For this compound, significant decomposition is expected at temperatures well above its boiling point, but gradual degradation can occur at the elevated temperatures often employed in cross-coupling reactions, contributing to the formation of byproducts like phenanthrene.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., toluene/ethanol/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, add water, and extract the product with an organic solvent.

  • The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by chromatography.[6]

Visualizing Reaction Pathways

experimental_workflow start Start reactants Combine this compound, Coupling Partner, Catalyst, Ligand, Base start->reactants solvent Add Degassed Solvent reactants->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

A general experimental workflow for cross-coupling reactions.

suzuki_coupling This compound This compound Oxidative\nAddition Oxidative Addition This compound->Oxidative\nAddition Pd(0) Pd(0) Pd(0)->Oxidative\nAddition Pd(II) Intermediate Pd(II) Intermediate Oxidative\nAddition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Base Base Base->Transmetalation Aryl-Pd(II) Intermediate Aryl-Pd(II) Intermediate Transmetalation->Aryl-Pd(II) Intermediate Reductive\nElimination Reductive Elimination Aryl-Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0) 9-Arylphenanthrene 9-Arylphenanthrene Reductive\nElimination->9-Arylphenanthrene

Logical relationships in the Suzuki-Miyaura coupling catalytic cycle.

stability_competition This compound This compound Reaction Conditions Reaction Conditions This compound->Reaction Conditions Reaction Conditions\n(Pd catalyst, heat, light) Reaction Conditions (Pd catalyst, heat, light) Desired Coupling Product Desired Coupling Product Degradation Products\n(e.g., Phenanthrene) Degradation Products (e.g., Phenanthrene) Reaction Conditions->Desired Coupling Product Productive Pathway Degradation Products Degradation Products Reaction Conditions->Degradation Products Degradation Pathway

References

Safety Operating Guide

Proper Disposal of 9-Bromophenanthrene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. This guide provides essential safety and logistical information for the operational handling and disposal of 9-Bromophenanthrene, a halogenated polycyclic aromatic hydrocarbon. The following procedures are designed for researchers, scientists, and drug development professionals to manage this compound responsibly.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be aware of its potential hazards. The compound may cause skin, eye, and respiratory irritation.[1] Adherence to strict safety protocols is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment should be worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Nitrile or other chemically resistant gloves.[3]
Body Protection A flame-resistant lab coat or chemical-resistant apron.[2][3]
Respiratory Protection A certified respirator should be used if handling powders or volatile compounds outside of a fume hood.[1][3]

Emergency Procedures:

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[2][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Operational Disposal Plan: Step-by-Step Guidance

The disposal of this compound must be managed as hazardous waste due to its halogenated nature.[3][4] Do not mix halogenated waste with non-halogenated waste streams.[3][5]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, sealable, and leak-proof container clearly labeled "Hazardous Waste," "Halogenated Organic Waste," and with the full chemical name "this compound."[2][3][4]

  • Compatibility: Ensure the container material (e.g., glass or polyethylene) is compatible with the chemical.[3]

  • Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., gloves, bench paper) in a labeled, sealed plastic bag or container for solid hazardous waste.[3]

  • Liquid Waste: Collect any solutions containing dissolved this compound in a labeled, sealed, and compatible solvent waste container.[3]

Step 2: Waste Storage

  • Secure Location: Store the waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a designated hazardous waste storage cabinet.

  • Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents.[6]

  • Container Integrity: Keep waste containers tightly closed except when adding waste.[3] Regularly inspect containers for any signs of leakage or degradation.

Step 3: Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[3]

  • Absorb and Collect: For small spills, carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. Avoid generating dust.[2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, or as recommended by your institution's Environmental Health and Safety department). All decontamination materials must be collected as hazardous waste.[3]

  • Large Spills: For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Step 4: Final Disposal

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[2]

  • Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.[2][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage cluster_3 Spill Management cluster_4 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B C Use Designated & Labeled Halogenated Waste Container B->C G Evacuate & Secure Spill Area B->G Spill Occurs D Segregate from Non-Halogenated Waste C->D E Store in a Secure, Ventilated Area D->E F Keep Container Tightly Closed E->F I Contact Institutional EHS for Pickup F->I H Collect Spill Material as Hazardous Waste G->H H->C J Disposal by Licensed Hazardous Waste Vendor I->J

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 9-Bromophenanthrene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 9-Bromophenanthrene, a brominated polycyclic aromatic hydrocarbon. Adherence to these protocols is crucial for ensuring laboratory safety and procedural integrity.

Immediate Safety and Logistical Information

This compound is a solid that presents as a potential irritant to the skin, eyes, and respiratory system.[1][2] Proper personal protective equipment (PPE) is mandatory to mitigate exposure risks. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.

PropertyValue
Chemical Formula C₁₄H₉Br[2]
Molecular Weight 257.13 g/mol [4]
Appearance White to off-white solid/crystal[3]
Melting Point 60-65 °C[4]
Boiling Point 180-190 °C at 2 mmHg[4]
Solubility Soluble in acetic acid and carbon disulfide.[5] Sparingly soluble in water.[1]
Flash Point > 110 °C (> 230 °F)[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to prevent contact and inhalation.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[7]To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.[8]To protect eyes from dust particles and potential splashes.[1]
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator may be appropriate for weighing and handling small quantities.[7]To prevent inhalation of dust particles, which can cause respiratory tract irritation.[1]

Operational and Disposal Plans

Handling and Storage
  • Handling: Always handle this compound within a chemical fume hood to minimize inhalation exposure.[3] Avoid generating dust. Use appropriate tools for transferring the solid.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination.

Spill_Cleanup_Workflow Workflow for this compound Spill Cleanup cluster_Initial_Response Initial Response cluster_Preparation Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Decontamination Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->Don_PPE Cover_Spill Gently Cover Spill with Absorbent Material (e.g., vermiculite, sand) Don_PPE->Cover_Spill Sweep Carefully Sweep Material into a Labeled Waste Container Cover_Spill->Sweep Wipe_Area Wipe Spill Area with a Damp Cloth Sweep->Wipe_Area Dispose_Waste Dispose of Waste Container as Hazardous Waste Wipe_Area->Dispose_Waste Decontaminate Decontaminate all non-disposable equipment Dispose_Waste->Decontaminate Wash_Hands Wash Hands Thoroughly Decontaminate->Wash_Hands

Caption: A stepwise workflow for the safe cleanup of a this compound spill.

Disposal Plan

This compound and any contaminated materials (e.g., gloves, absorbent materials) must be disposed of as hazardous waste.[8]

  • Collection: Collect all waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste" and "this compound".

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Incineration is a common disposal method for halogenated aromatic hydrocarbons.

Experimental Protocol: Synthesis of an N-Heterocyclic Carbene (NHC) Ligand Precursor

This compound can be utilized as a starting material in the synthesis of various organic compounds, including precursors for N-heterocyclic carbene ligands, which are important in catalysis. The following is a representative, generalized protocol.

Objective: To synthesize a 1-aryl-3-methylimidazolium bromide salt using this compound.

Materials:

  • This compound

  • 1-Methylimidazole (B24206)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent) and anhydrous toluene.

  • Addition of Reagent: Add 1-methylimidazole (1.1 equivalents) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product, an imidazolium (B1220033) salt, may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Wash the crude product with a non-polar solvent (e.g., hexane) to remove any unreacted starting material. The resulting solid can be further purified by recrystallization if necessary.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

NHC_Synthesis_Workflow Workflow for NHC Precursor Synthesis cluster_Reaction_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup_and_Purification Workup & Purification cluster_Analysis Analysis Combine_Reagents Combine this compound and Toluene in a Schlenk Flask Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Combine_Reagents->Inert_Atmosphere Add_Imidazole Add 1-Methylimidazole Inert_Atmosphere->Add_Imidazole Heat_Reflux Heat to Reflux with Stirring Add_Imidazole->Heat_Reflux Monitor_Reaction Monitor by TLC Heat_Reflux->Monitor_Reaction Cool Cool to Room Temperature Monitor_Reaction->Cool Isolate_Product Isolate Product (Filtration or Solvent Removal) Cool->Isolate_Product Wash Wash with Non-Polar Solvent Isolate_Product->Wash Purify Recrystallize (if needed) Wash->Purify Characterize Characterize Product (NMR, Mass Spec) Purify->Characterize

References

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